Product packaging for Imidazo[1,2-A]pyridin-7-amine(Cat. No.:CAS No. 421595-81-5)

Imidazo[1,2-A]pyridin-7-amine

Cat. No.: B1391355
CAS No.: 421595-81-5
M. Wt: 133.15 g/mol
InChI Key: IHFZRBQSSDQVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo[1,2-A]pyridin-7-amine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B1391355 Imidazo[1,2-A]pyridin-7-amine CAS No. 421595-81-5

Properties

IUPAC Name

imidazo[1,2-a]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-1-3-10-4-2-9-7(10)5-6/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFZRBQSSDQVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666114
Record name Imidazo[1,2-a]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421595-81-5
Record name Imidazo[1,2-a]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Aminoimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Framework for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Imidazo[1,2-a]pyridine Core

The Imidazo[1,2-a]pyridine scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and synthetic tractability make it an ideal framework for the development of small molecule inhibitors targeting a wide array of biological targets.[2][3] This guide will provide an in-depth exploration of the key therapeutic targets of Imidazo[1,2-a]pyridine derivatives, with a focus on their applications in oncology, neurodegenerative disorders, and inflammatory conditions. While this guide focuses on the broader class of Imidazo[1,2-a]pyridines due to the wealth of available data, the principles and targets discussed are highly relevant to derivatives such as Imidazo[1,2-a]pyridin-7-amine, where the 7-amino group can be strategically utilized to modulate potency, selectivity, and pharmacokinetic properties.

Oncology: Targeting Aberrant Signaling in Cancer

The dysregulation of cellular signaling pathways is a hallmark of cancer, and the Imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of key oncogenic drivers.

The PI3K/Akt/mTOR Pathway: A Central Node in Cancer Proliferation and Survival

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[4][5] Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of this pathway, particularly targeting the p110α catalytic subunit of PI3K.[6][7][8]

The rationale for targeting PI3Kα stems from its frequent mutation and amplification in various cancers, leading to constitutive activation of the downstream signaling cascade. Inhibition of PI3Kα by Imidazo[1,2-a]pyridine-based compounds blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger that recruits and activates Akt.[9] This, in turn, prevents the phosphorylation and activation of downstream effectors like mTOR, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[8][10]

A standard workflow to evaluate the efficacy of an Imidazo[1,2-a]pyridine derivative against the PI3K/Akt/mTOR pathway involves a combination of enzymatic and cell-based assays.

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assays cluster_2 Downstream Analysis Kinase Assay Kinase Assay MTT Assay MTT Assay Kinase Assay->MTT Assay Determine IC50 Western Blot Western Blot MTT Assay->Western Blot Confirm On-Target Effect Cell Cycle Analysis Cell Cycle Analysis Western Blot->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Western Blot->Apoptosis Assay

Figure 1: A typical experimental workflow for evaluating PI3K inhibitors.

Protocol 1: In Vitro PI3Kα Kinase Assay

This assay quantitatively measures the enzymatic activity of PI3Kα in the presence of an inhibitor. The principle lies in detecting the amount of ADP produced, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2)

  • Test Imidazo[1,2-a]pyridine compound

  • ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer.

  • In a 96-well plate, add the PI3Kα enzyme, PIP2 substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Protocol 2: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway within cancer cells treated with an Imidazo[1,2-a]pyridine derivative. A decrease in the phosphorylation of Akt and downstream targets like S6 ribosomal protein is a strong indicator of on-target activity.[2][11]

Materials:

  • Cancer cell line (e.g., HCC827, A549)

  • Cell culture medium and supplements

  • Test Imidazo[1,2-a]pyridine compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed cancer cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for a specified time (e.g., 24 hours).

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[12]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Tubulin Polymerization: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[13] Molecules that interfere with tubulin polymerization are potent anticancer agents. Several Imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay monitors the polymerization of purified tubulin into microtubules, which can be measured by an increase in turbidity (light scattering at 340 nm) or by using a fluorescent reporter.[14][15]

Materials:

  • Purified bovine tubulin

  • GTP

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)

  • Test Imidazo[1,2-a]pyridine compound

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • On ice, prepare a reaction mixture containing tubulin, GTP, and the test compound at various concentrations in General Tubulin Buffer.

  • Transfer the reaction mixture to a pre-warmed 96-well plate.

  • Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm or fluorescence over time.

  • Polymerization is observed as a sigmoidal curve. Inhibitors will reduce the rate and extent of this increase.

Quantitative Data Summary: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ClassTargetIC50Cell LineReference
Imidazo[1,2-a]pyridine-quinazolinePI3Kα1.94 nM-[8]
Imidazo[1,2-a]pyridineTubulin Polymerization2.61 µM-[13]
Imidazo[1,2-a]pyridineDYRK1A2.6 µM-[16]
Imidazo[1,2-a]pyridineCLK10.7 µM-[16]

Neurodegenerative Disorders: A New Frontier for Imidazo[1,2-a]pyridines

The application of Imidazo[1,2-a]pyridine derivatives extends to the challenging field of neurodegenerative diseases, particularly Alzheimer's disease.

Imaging β-Amyloid Plaques in Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the accumulation of β-amyloid (Aβ) plaques in the brain. The development of ligands that can specifically bind to these plaques is crucial for early diagnosis and for monitoring disease progression. Certain iodinated Imidazo[1,2-a]pyridine derivatives, such as IMPY, have shown high binding affinity for Aβ aggregates and are being investigated as potential imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).[10][17]

Adenosine A1 Receptor Antagonism: Enhancing Cognition

The adenosine A1 receptor is implicated in cognitive function. Antagonists of this receptor are being explored as potential therapeutic agents for cognitive deficits associated with neurodegenerative disorders. Some Imidazo[1,2-a]pyridine analogues have demonstrated affinity for the adenosine A1 receptor, suggesting a potential role in improving cognition.[18]

Inflammatory Diseases: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways.

Targeting the STAT3/NF-κB/iNOS/COX-2 Signaling Pathway

The STAT3 and NF-κB signaling pathways are central regulators of inflammation. Their activation leads to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A novel synthetic Imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways in breast and ovarian cancer cell lines.[19][20] This compound was found to reduce the expression of iNOS and COX-2, key enzymes in the inflammatory process.[19]

G cluster_0 Signaling Cascade cluster_1 Pro-inflammatory Gene Expression Pro-inflammatory Stimuli Pro-inflammatory Stimuli STAT3 STAT3 Pro-inflammatory Stimuli->STAT3 NF-κB NF-κB Pro-inflammatory Stimuli->NF-κB Imidazo[1,2-a]pyridine Derivative (MIA) Imidazo[1,2-a]pyridine Derivative (MIA) Imidazo[1,2-a]pyridine Derivative (MIA)->STAT3 Inhibits Imidazo[1,2-a]pyridine Derivative (MIA)->NF-κB Inhibits iNOS iNOS STAT3->iNOS COX-2 COX-2 STAT3->COX-2 NF-κB->iNOS NF-κB->COX-2

Figure 2: Inhibition of the STAT3/NF-κB pathway by an Imidazo[1,2-a]pyridine derivative.

Inhibition of COX-1 and COX-2

Cyclooxygenase (COX) enzymes are key mediators of inflammation and pain. A docking analysis of certain Imidazo[1,2-a]pyridine carboxylic acid derivatives has indicated their potential to bind to the active sites of both COX-1 and COX-2, with some compounds showing preferential inhibition of COX-2.[21] This suggests a mechanism for their observed anti-inflammatory effects and highlights their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Conclusion and Future Directions

The Imidazo[1,2-a]pyridine scaffold represents a versatile and privileged structure in drug discovery, with derivatives demonstrating significant potential across a range of therapeutic areas. The continued exploration of this chemical space, including the synthesis and evaluation of novel derivatives like those based on this compound, holds great promise for the development of new and effective therapies for cancer, neurodegenerative diseases, and inflammatory disorders. Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate their preclinical promise into clinical reality.

References

The Imidazo[1,2-a]pyridin-7-amine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, a testament to its remarkable versatility and therapeutic potential.[1][2][3] This bicyclic heterocyclic system is a cornerstone in the design of numerous biologically active molecules, leading to the development of marketed drugs and a plethora of promising clinical candidates.[3][4] Its unique electronic properties and synthetic accessibility have made it a focal point for the discovery of novel therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[5][6][7] This guide provides a comprehensive technical overview of the imidazo[1,2-a]pyridin-7-amine core, its synthesis, key therapeutic applications, structure-activity relationships, and mechanisms of action, offering valuable insights for professionals in drug discovery and development.

A Versatile Framework: The Therapeutic Promise of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold has demonstrated a broad range of pharmacological activities, underscoring its significance in medicinal chemistry.[7][8] Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Zolimidine (gastroprotective) feature this core structure, validating its therapeutic utility.[4] Beyond these established applications, research has unveiled the potential of imidazo[1,2-a]pyridine derivatives in several other critical therapeutic areas:

  • Anticancer Activity: Derivatives of this scaffold have shown potent anticancer activity, notably as inhibitors of challenging targets like KRAS G12C.[9]

  • Antituberculosis Activity: Imidazo[1,2-a]pyridine-3-carboxamides have emerged as powerful agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[4][5]

  • Anti-inflammatory Effects: Certain derivatives exhibit significant anti-inflammatory properties by modulating key signaling pathways such as STAT3/NF-κB.[1]

  • Antiviral Properties: The scaffold has been explored for the development of antiviral agents, with activity reported against various viruses.[10][11]

  • Neurodegenerative Diseases: The ability of some derivatives to bind to β-amyloid plaques suggests their potential as diagnostic or therapeutic agents for Alzheimer's disease.[8][12]

Synthetic Strategies: Assembling the Imidazo[1,2-a]pyridine Core

The synthetic tractability of the imidazo[1,2-a]pyridine scaffold has been a significant driver of its exploration in drug discovery. A variety of synthetic methodologies have been developed, with the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction being a particularly powerful and widely used approach.[13][14]

The Groebke–Blackburn–Bienaymé (GBB) Reaction: A Cornerstone of Synthesis

The GBB reaction is a one-pot, three-component reaction that efficiently constructs the imidazo[1,2-a]pyridine ring system from an aminopyridine, an aldehyde, and an isocyanide.[13][14] This method offers high atom economy and allows for the rapid generation of diverse libraries of compounds for biological screening.

The following protocol describes a general procedure for the synthesis of an imidazo[1,2-a]pyridine derivative via the GBB reaction.[13][15]

Materials:

  • 2-Aminopyridine derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.1 equiv)

  • Methanol

Procedure:

  • To a 2.0 mL vial, add 0.5 mL of methanol.

  • Add the 2-aminopyridine derivative (0.25 mmol, 1.0 equiv), the aldehyde (0.25 mmol, 1.0 equiv), the isocyanide (0.25 mmol, 1.0 equiv), and PTSA·H₂O (0.025 mmol, 0.1 equiv).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired imidazo[1,2-a]pyridine derivative.

Note: Reaction conditions, including solvent, catalyst, and temperature, may require optimization depending on the specific substrates used.[13][15]

GBB_Reaction_Mechanism

Key Therapeutic Applications and Mechanisms of Action

Anticancer Activity: Targeting Oncogenic KRAS

The KRAS oncogene is frequently mutated in various cancers, with the G12C mutation being a particularly important therapeutic target. Imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors of KRAS G12C.[9] These inhibitors utilize a "scaffold hopping" strategy to position a reactive warhead that forms a covalent bond with the mutant cysteine residue, thereby locking the protein in an inactive state.[9]

KRAS_Inhibition

Compound IDCell LineIC₅₀ (µM)Reference
I-11 NCI-H358 (KRAS G12C)0.86[9]
I-11 A549 (KRAS G12S)14.32[9]
Antituberculosis Activity: Disrupting Bacterial Respiration

Imidazo[1,2-a]pyridine-3-carboxamides have demonstrated remarkable potency against Mycobacterium tuberculosis, including drug-resistant strains.[4][5] Their mechanism of action involves the inhibition of the QcrB subunit of the cytochrome bc1 complex (complex III) in the electron transport chain.[6] This inhibition disrupts ATP synthesis, leading to bacterial cell death.[6]

QcrB_Inhibition

Compound IDStrainMIC (µM)Reference
18 Mtb H37Rv<0.006[5]
13 Mtb H37Rv≤1[5]
18 MDR/XDR Mtb<0.03 - 0.8[5]
Anti-inflammatory Activity: Modulation of STAT3/NF-κB Signaling

Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways.[1] This modulation leads to a reduction in the expression of pro-inflammatory mediators such as COX-2 and iNOS.[1]

Anti_inflammatory_Pathway

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of imidazo[1,2-a]pyridine derivatives can be significantly influenced by the nature and position of substituents on the bicyclic core. A comprehensive understanding of SAR is crucial for the rational design of more potent and selective drug candidates.

General SAR Observations:
  • Position 2: Substitution at the 2-position with aryl or heteroaryl groups is a common feature in many active compounds and often plays a key role in target engagement.[4][9]

  • Position 3: The 3-position is frequently functionalized, for example, with carboxamide groups in antitubercular agents or as a point of attachment for linker moieties in targeted inhibitors.[4][5]

  • Position 7: The amino group at the 7-position, as in the core scaffold of this guide, can be a key pharmacophoric feature or a handle for further derivatization.

  • Other Positions (5, 6, 8): Substitutions at these positions can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, and can also influence target binding. For instance, in antitubercular agents, methyl substitution at the 7-position has been shown to be beneficial.[4] In the context of anticancer activity against KRAS G12C, modifications on the phenyl ring at the 2-position and the nature of the covalent warhead are critical for potency.[9]

Conclusion

The this compound scaffold and its broader family of derivatives represent a remarkably successful and enduring platform in medicinal chemistry. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the quest for novel therapeutics. The insights provided in this guide, from synthetic methodologies to detailed mechanisms of action and structure-activity relationships, are intended to empower researchers and drug development professionals to further unlock the therapeutic potential of this privileged core structure. As our understanding of disease biology deepens, the versatility of the imidazo[1,2-a]pyridine scaffold will undoubtedly lead to the discovery of next-generation medicines to address unmet medical needs.

References

The Strategic Importance of the 7-Position: A Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of biological activities.[1][2] This is evidenced by its presence in numerous therapeutic agents for conditions ranging from insomnia to cancer.[1][3] While extensive research has explored modifications across this bicyclic system, the 7-position on the pyridine ring has emerged as a critical locus for modulating potency, selectivity, and pharmacokinetic properties. This technical guide synthesizes key findings from disparate therapeutic areas to provide a cohesive understanding of the structure-activity relationships (SAR) governing 7-substituted imidazo[1,2-a]pyridine derivatives. We will dissect the causal relationships behind experimental choices in lead optimization, present detailed methodologies for synthesis and evaluation, and offer insights into the future of drug design centered on this versatile scaffold.

The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivity

The imidazo[1,2-a]pyridine system, a nitrogen-bridged heterocyclic compound, serves as the foundation for a multitude of clinically utilized drugs, including zolpidem, alpidem, and olprinone.[1] Its rigid structure and unique electronic properties make it an ideal starting point for developing ligands that can interact with a wide array of biological targets. The scaffold's versatility allows it to be tailored for various therapeutic applications, including as an antiulcer, anticonvulsant, antiviral, anti-inflammatory, antituberculosis, and antitumor agent.[1][4] The focus of this guide is to illuminate how strategic modifications at the 7-position can fine-tune the pharmacological profile of these promising compounds.

Caption: Core structure of Imidazo[1,2-a]pyridine with numbered positions.

SAR at the 7-Position: Case Studies Across Therapeutic Areas

Antitubercular Activity: Fine-Tuning for Potency

Recent advancements in the fight against Mycobacterium tuberculosis (Mtb) have highlighted a series of imidazo[1,2-a]pyridine-3-carboxamides as potent inhibitors.[5][6] Within this class, the substitution pattern on the pyridine ring has been shown to be a key determinant of activity.

A comparative study of methyl-substituted analogues revealed that the 6-methyl and 7-methyl derivatives were nearly equipotent, with minimum inhibitory concentrations (MICs) of 0.005 µM and 0.004 µM, respectively.[6] In contrast, the 8-methyl analogue was significantly less active (MIC = 0.1 µM).[6] This suggests that while some steric bulk is tolerated at the 7-position, the precise location of the substituent is critical for optimal interaction with the biological target.

Further investigation into the electronic nature of the substituent at the 7-position showed that replacing the 7-methyl group with a 7-chloro group resulted in a five-fold decrease in activity.[6] This indicates that an electron-donating group at this position may be favorable for antitubercular potency in this particular chemical series.

Compound ID Substitution at 7-Position Other Key Substitutions MIC against Mtb H37Rv (µM) Reference
1 -CH₃6-H, 8-H0.004[6]
2 -Cl6-H, 8-H0.02[6]
3 -H (6-CH₃)7-H, 8-H0.005[6]
4 -H (8-CH₃)6-H, 7-H0.1[6]

Table 1: Impact of 7-Position Substitution on Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides.

Kinase Inhibition: A Gateway to Selectivity and Novel Binding Modes

The imidazo[1,2-a]pyridine scaffold is a frequent feature in the design of protein kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket.[7] The 7-position, in particular, has been exploited to introduce substituents that can confer both potency and selectivity.

In the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a key target in AML, the imidazo[1,2-a]pyridine core has been identified as crucial for hinge binding.[8] Structural modifications have led to the discovery of potent inhibitors such as 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine.[8] In this molecule, the bulky 1-methyl-1H-pyrazol-4-yl group at the 7-position projects into a solvent-exposed region, allowing for the introduction of various substituents to optimize physicochemical properties without disrupting the core binding interactions. This highlights the 7-position as a vector for tailoring the overall drug-like properties of the molecule.

A series of potent ALK inhibitors have been developed based on a 7-aryl-imidazo[1,2-a]pyridine scaffold.[9] This demonstrates that large, aromatic substituents can be well-tolerated at the 7-position and can contribute significantly to the inhibitory activity. The synthesis of these compounds typically involves a palladium-catalyzed cross-coupling reaction to introduce the aryl group at the 7-position of a pre-formed imidazo[1,2-a]pyridine core.

Experimental Protocols

General Synthesis of 7-Substituted Imidazo[1,2-a]pyridines

The construction of the imidazo[1,2-a]pyridine core is often achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[10] Modifications at the 7-position can be introduced either by starting with a pre-substituted 2-amino-4-substituted-pyridine or by post-functionalization of the imidazo[1,2-a]pyridine ring system.

Step-by-Step Synthesis of a 7-Aryl-Imidazo[1,2-a]pyridine Derivative:

  • Palladium-Catalyzed Cross-Coupling: To a solution of 4-bromo-2-aminopyridine in a suitable solvent (e.g., dioxane/water), add the desired aryl boronic ester, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃).[9]

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the 4-aryl-2-aminopyridine intermediate.

  • Cyclization: React the 4-aryl-2-aminopyridine intermediate with chloroacetaldehyde in the presence of a base (e.g., NaHCO₃) in a suitable solvent (e.g., ethanol).[9]

  • Final Product Isolation: Heat the reaction mixture to reflux. Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield the final 7-aryl-imidazo[1,2-a]pyridine product.

Synthesis_Workflow Figure 2: General Synthetic Workflow for 7-Aryl-Imidazo[1,2-a]pyridines start 4-Bromo-2-aminopyridine + Aryl boronic ester step1 Palladium Cross-Coupling (e.g., Suzuki Reaction) start->step1 intermediate 4-Aryl-2-aminopyridine step1->intermediate step2 Cyclization with Chloroacetaldehyde intermediate->step2 product 7-Aryl-imidazo[1,2-a]pyridine step2->product

Caption: Synthetic route to 7-aryl-imidazo[1,2-a]pyridines.

Biological Evaluation: In Vitro Kinase Assay

Objective: To determine the inhibitory activity of synthesized compounds against a specific protein kinase (e.g., FLT3, ALK2).

Materials:

  • Recombinant human kinase

  • ATP

  • Substrate peptide

  • Synthesized imidazo[1,2-a]pyridine derivatives

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).

  • Kinase Reaction: Add the kinase, substrate peptide, and ATP to the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The structure-activity relationship of 7-substituted imidazo[1,2-a]pyridines is a rich and evolving field. The case studies presented here underscore the strategic importance of the 7-position in tailoring the pharmacological properties of this versatile scaffold. Future research should focus on a more systematic exploration of a wider range of substituents at this position, including various amine functionalities, to build a more comprehensive SAR model. The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be invaluable in guiding the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics.[1]

References

Unraveling the Molecular Mechanisms of Novel Imidazo[1,2-a]pyridin-7-amine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imidazo[1,2-a]pyridine heterocyclic scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Modifications to this core structure, particularly at the 7-amino position, have yielded novel derivatives with potent and often multi-targeted mechanisms of action. This technical guide provides an in-depth exploration of the molecular pathways modulated by these compounds, with a primary focus on their role as kinase inhibitors in oncology. We will dissect the key signaling cascades they disrupt, the resulting cellular consequences, and the robust experimental methodologies required to validate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of therapeutic agents.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Potent Bioactivity

The imidazo[1,2-a]pyridine system is a fused bicyclic 5,6 heterocycle that serves as a versatile pharmacophore.[3][4] Its structural rigidity and electron distribution make it an ideal backbone for designing molecules that can fit into the ATP-binding pockets of various enzymes, particularly protein kinases. The therapeutic versatility of this scaffold is demonstrated by marketed drugs like Zolpidem (an insomnia agent) and Alpidem (an anxiolytic), showcasing its favorable drug-like properties.[1] In the context of modern drug discovery, research has increasingly focused on its potential as an anticancer agent, with numerous derivatives demonstrating potent inhibitory effects against a range of cancer cell lines.[5][6][7] The biological activity is highly dependent on the substitution patterns around the core, with the 7-amino group often serving as a key interaction point or a vector for further chemical modification to enhance potency and selectivity.

Primary Mechanism of Action: Multi-Targeted Kinase Inhibition

The predominant anticancer mechanism of action for many novel imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer.[8] These compounds often exhibit a polypharmacological profile, targeting several key nodes within oncogenic signaling networks.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cancer Cell Survival

The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic Target of Rapamycin (mTOR) pathway is a central signaling cascade that promotes cell proliferation, survival, and growth. Its hyperactivation is a hallmark of many human cancers. Several imidazo[1,2-a]pyridine compounds have been identified as potent inhibitors of this pathway.[5][6] They often function by competing with ATP in the kinase domain of PI3K or Akt, thereby preventing the downstream phosphorylation cascade.[9]

Inhibition of this pathway by imidazo[1,2-a]pyridin-7-amine derivatives leads to a decrease in the phosphorylation of Akt (at Ser473) and its downstream effector, mTOR.[9] This blockade of pro-survival signaling is a critical step in initiating an anti-cancer response.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 p Proliferation Cell Proliferation, Survival & Growth mTORC1->Proliferation Inhibitor This compound Compound Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Broad-Spectrum Kinase Inhibition Profile

Beyond the PI3K/Akt axis, various imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activity against a range of other kinases crucial for cancer progression:

  • Receptor Tyrosine Kinases (RTKs): This class includes inhibitors of Insulin-like Growth Factor-1 Receptor (IGF-1R), Platelet-Derived Growth Factor Receptor (PDGFR), and FMS-like Tyrosine Kinase 3 (FLT3).[10][11][12] By blocking these upstream receptors, the compounds shut down multiple downstream signaling pathways simultaneously.

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs disrupts the cell division cycle, preventing cancer cells from replicating.[5][6] This activity directly contributes to the cell cycle arrest observed upon treatment.

  • Other Kinases: The scaffold has also been implicated in the inhibition of c-Met, EGFR, and VEGFR, highlighting its versatility in targeting diverse oncogenic drivers.[5][13]

Downstream Cellular Consequences: From Arrest to Apoptosis

The multi-kinase inhibition initiated by this compound compounds triggers a cascade of downstream cellular events, culminating in the suppression of tumor growth.

Induction of G2/M Cell Cycle Arrest

A common outcome of treatment with these compounds is a halt in the cell cycle, frequently at the G2/M transition phase.[9] This arrest is a direct consequence of inhibiting kinases like CDKs and the PI3K/Akt pathway, which are essential for cell cycle progression. Mechanistically, this is often accompanied by the upregulation of tumor suppressor proteins like p53 and the CDK inhibitor p21, which act as crucial checkpoints.[7][9]

Activation of the Intrinsic Apoptotic Pathway

By suppressing pro-survival signals (e.g., via Akt inhibition) and inducing cellular stress, these compounds effectively push cancer cells toward programmed cell death, or apoptosis. Evidence points to the activation of the intrinsic (mitochondrial) apoptotic pathway.[9] This is characterized by an increased expression of the pro-apoptotic protein BAX and a corresponding decrease in the anti-apoptotic protein Bcl-2.[14] This shift in the BAX/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of executioner caspases, such as caspase-9.[9]

Apoptosis_Pathway Inhibitor This compound Compound Akt Akt Inhibitor->Akt p53 p53 Inhibitor->p53 Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax BAX (Pro-apoptotic) p53->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Apoptosis Apoptosis Caspase9->Apoptosis Activation

Caption: Induction of apoptosis via modulation of p53 and Bcl-2 family proteins.

Emerging and Secondary Mechanisms of Action

While kinase inhibition is a primary mechanism, the versatile imidazo[1,2-a]pyridine scaffold can engage other targets.

  • Wnt/β-catenin Signaling: Certain derivatives have been shown to inhibit the Wnt/β-catenin pathway, a critical regulator of development and tumorigenesis. This inhibition can occur independently of GSK-3β activity and leads to the downregulation of Wnt target genes like c-myc and cyclin D1.[15]

  • Anti-inflammatory Activity: Some compounds exhibit anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[14] Given the strong link between chronic inflammation and cancer, this represents a complementary mechanism that could enhance therapeutic efficacy.

Experimental Validation: Protocols and Methodologies

Elucidating the mechanism of action requires a suite of validated experimental techniques. The following protocols provide a self-validating workflow, where results from one assay inform and are confirmed by the next.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism Investigation cluster_2 Target Validation MTT Cell Viability Assay (MTT / MTS) Flow Flow Cytometry (Cell Cycle & Apoptosis) MTT->Flow Confirm Cytotoxicity & Investigate Cause WB Western Blot (Protein Expression) Flow->WB Validate Arrest/Apoptosis Markers KinaseAssay In Vitro Kinase Assay (IC50 Determination) WB->KinaseAssay Confirm Target Engagement

Caption: A logical workflow for validating compound mechanism of action.

In Vitro Cell Viability Assay (MTT Assay)
  • Causality: This assay provides an initial quantitative measure of a compound's cytotoxic or cytostatic effect. It measures the metabolic activity of living cells, which is directly proportional to cell number. A reduction in signal indicates a loss of viability.

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., HCC1937, A375) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16]

    • Compound Treatment: Treat cells with a serial dilution of the this compound compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
  • Causality: This method definitively distinguishes between live, early apoptotic, late apoptotic, and necrotic cells, confirming that cell death is occurring via apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic sign), while Propidium Iodide (PI) enters cells with compromised membranes (late apoptotic/necrotic).

  • Protocol:

    • Treatment: Culture cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.[9]

    • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubation: Incubate in the dark at room temperature for 15 minutes.

    • Analysis: Analyze the cells immediately using a flow cytometer, acquiring at least 10,000 events per sample. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic).

Target Pathway Modulation via Western Blotting
  • Causality: This technique provides direct evidence of target engagement within the cell. By measuring the phosphorylation status and total protein levels of key signaling molecules, it validates the mechanism proposed by the kinase inhibition profile.

  • Protocol:

    • Protein Extraction: Treat cells as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt, anti-Akt, anti-p53, anti-p21, anti-Bax, anti-cleaved Caspase-9).[7][9]

    • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Data Synthesis: A Quantitative Overview

The efficacy of novel compounds is best understood through comparative quantitative data. The table below summarizes representative inhibitory activities of various imidazo[1,2-a]pyridine derivatives reported in the literature.

Compound Class/ReferenceTarget Cell Line / KinaseIC50 Value (µM)Citation
Imidazo[1,2-a]pyridine-3-carboxamideHCT-116 (Colon Cancer)0.01[8]
Imidazo[1,2-a]pyridine-3-carboxamideA549 (Lung Cancer)0.04[8]
Compound 6 (Aliwaini et al.)A375 (Melanoma)~9.7 - 44.6 (range for series)[9]
PI3Kα Inhibitor DerivativePI3Kα Kinase0.002[9]
Imidazo[1,2-a]pyridine-3-carboxamideM. tuberculosis (H37Rv)0.10 - 0.19[17]
IP-5 (Altaher et al.)HCC1937 (Breast Cancer)45.0[16]

Conclusion and Future Directions

Novel this compound compounds and their structural analogues represent a highly promising class of anticancer agents. Their mechanism of action is predominantly rooted in the inhibition of multiple protein kinases, leading to a powerful, multi-pronged attack on critical cancer signaling pathways like the PI3K/Akt/mTOR axis. This upstream inhibition effectively translates into downstream induction of cell cycle arrest and apoptosis.

The path forward for this compound class involves several key research thrusts:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions at the 7-amino position and other sites on the scaffold is needed to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Promising lead compounds must be advanced into relevant animal models of cancer to validate their efficacy and safety in a physiological context.

  • ADME/Tox Profiling: A comprehensive assessment of absorption, distribution, metabolism, excretion, and toxicity is essential for identifying clinical candidates.

  • Biomarker Discovery: Identifying biomarkers that predict sensitivity to these compounds will be crucial for patient stratification in future clinical trials.

By leveraging the robust experimental framework outlined in this guide, researchers can continue to unlock the full therapeutic potential of the imidazo[1,2-a]pyridine scaffold, moving closer to developing novel, effective treatments for a range of human diseases.

References

Methodological & Application

Application Note: A Streamlined One-Pot Protocol for the Synthesis of Imidazo[1,2-a]pyridine-3-amine Derivatives via the Groebke–Blackburn–Bienaymé Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that forms the structural foundation of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antiviral, antibacterial, and antitumor properties.[2][3][4] This structural motif is present in several commercially successful drugs, such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent), underscoring its therapeutic relevance in modern medicine.[2][5]

The development of efficient, atom-economical, and environmentally benign synthetic routes to these molecules is a primary objective in medicinal chemistry. One-pot multicomponent reactions (MCRs) have emerged as a superior strategy, allowing for the construction of complex molecules from simple precursors in a single step, thereby reducing waste and shortening reaction times.[2] Among these, the Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful and versatile method for the synthesis of N-fused heteroaromatics, particularly imidazo[1,2-a]pyridine-3-amines.[6][7]

This application note provides a detailed, field-proven protocol for the one-pot synthesis of Imidazo[1,2-a]pyridin-3-amine derivatives. We will delve into the causality behind experimental choices, provide a step-by-step methodology, and offer insights into reaction optimization and troubleshooting.

Reaction Principle and Mechanism

The protocol described herein is a three-component condensation reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. This reaction proceeds efficiently under various catalytic conditions, including the use of Lewis acids like iodine or metal catalysts, and can be accelerated by alternative energy sources such as ultrasound or microwave irradiation.[6][8][9][10]

The generally accepted mechanism for the acid-catalyzed GBBR proceeds through several key steps:

  • Imine Formation: The reaction initiates with the condensation of the 2-aminopyridine and the aldehyde, catalyzed by a proton source, to form a reactive protonated imine intermediate.

  • [4+1] Cycloaddition: The isocyanide, acting as a nucleophile, attacks the electrophilic imine in a formal [4+1] cycloaddition. This step forms a five-membered ring intermediate.

  • Rearomatization: The intermediate then undergoes a[6][11]-hydride shift in a retro-aza-ene type reaction to eliminate water and form the stable, aromatic imidazo[1,2-a]pyridine ring system.[2]

This mechanistic pathway is visualized in the diagram below.

Reaction_Mechanism Fig. 1: Proposed Mechanism for the GBBR Synthesis cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 2-Aminopyridine I1 Protonated Imine Intermediate A R1->I1 + H⁺, -H₂O R2 Aldehyde (R'-CHO) R2->I1 + H⁺, -H₂O R3 Isocyanide (R''-NC) I2 [4+1] Cycloaddition Intermediate B R3->I2 Nucleophilic Attack I1->I2 Nucleophilic Attack I3 [1,5]-Hydride Shift Intermediate C I2->I3 Rearrangement P Imidazo[1,2-a]pyridin-3-amine I3->P Aromatization

Caption: Fig. 1: Proposed Mechanism for the GBBR Synthesis

Detailed Experimental Protocol

This protocol details the synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine as a representative example, adapted from literature procedures that report high yields.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Aminopyridine≥98%Standard Supplier
Furfural≥99%Standard SupplierShould be freshly distilled if discoloration is observed.
Cyclohexyl isocyanide≥98%Standard SupplierCaution: Highly toxic with an extremely unpleasant odor. Handle only in a well-ventilated fume hood.
Phenylboronic Acid (PBA)≥97%Standard SupplierActs as a mild Lewis acid catalyst.
Water (H₂O)DeionizedLab SupplyUsed as a green solvent.[6]
Ethyl acetate (EtOAc)ACS GradeStandard SupplierFor extraction.
Saturated NaCl solution (Brine)Lab PreparedFor extraction wash.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierFor drying organic phase.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Equipment
  • 10 mL round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller (or a scientific microwave reactor)

  • Reflux condenser (if using conventional heating)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

One-Pot Synthesis Workflow

The overall experimental process is summarized in the following workflow diagram.

Workflow Fig. 2: Experimental Workflow A 1. Reagent Combination (Aminopyridine, Aldehyde, Isocyanide, Catalyst, Solvent) B 2. Reaction (Heating at 60 °C) A->B Mix & Heat C 3. Work-up (Aqueous Extraction) B->C Cool to RT D 4. Drying & Concentration (Na₂SO₄, Rotary Evaporation) C->D E 5. Purification (Silica Gel Chromatography) D->E F 6. Characterization (NMR, HRMS) E->F

Caption: Fig. 2: Experimental Workflow

Step-by-Step Procedure
  • Reagent Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 94.1 mg), furfural (1.0 mmol, 82 µL), and phenylboronic acid (PBA) (0.05 mmol, 6.1 mg).

    • Senior Scientist's Note: PBA serves as an effective and mild Lewis acid catalyst, activating the aldehyde carbonyl for nucleophilic attack by the aminopyridine. Alternative catalysts like NH₄Cl or Iodine can also be used, which may require re-optimization of conditions.[6][8]

  • Solvent Addition: Add deionized water (2.0 mL) to the flask. Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

    • Senior Scientist's Note: The use of water as a solvent aligns with green chemistry principles.[6] For less soluble substrates, solvents like ethanol or DMF might be necessary, though DMF is often used in copper-catalyzed variations.[11]

  • Isocyanide Addition: Carefully add cyclohexyl isocyanide (1.0 mmol, 123 µL) to the reaction mixture using a syringe.

    • SAFETY WARNING: Isocyanides are volatile, toxic, and possess a powerful, unpleasant odor. This step must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction: Place the flask in a pre-heated oil bath at 60 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Senior Scientist's Note: The temperature of 60 °C provides sufficient thermal energy to overcome the activation barrier without causing significant degradation of the reactants or product.[6] For some substrates, microwave irradiation can drastically reduce reaction times.[9]

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (15 mL) and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product.

    • Senior Scientist's Note: The polarity of the eluent system should be optimized based on the specific product's Rf value determined by TLC. A typical starting gradient might be 9:1 Hexane:EtOAc, gradually increasing the polarity.

Reaction Optimization and Expected Results

The yield and efficiency of the one-pot synthesis are highly dependent on the choice of catalyst, solvent, and temperature. The table below summarizes optimization data derived from literature reports for similar reactions.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneH₂O604Traces[6]
2NH₄Cl (10)H₂O60450[6]
3PBA (5) H₂O 60 4 86 [6]
4Iodine (I₂) (5)EthanolRT2~85-95[8]
5CuBr (10)DMF8012~70-90[11]

Characterization Data (for N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine):

  • ¹H NMR (500 MHz, CDCl₃): Characteristic signals for the aromatic protons of the imidazopyridine and furan rings, as well as aliphatic protons from the cyclohexyl group, are expected.[6]

  • ¹³C NMR (126 MHz, CDCl₃): Signals corresponding to all unique carbon atoms in the molecule are expected.[6]

  • HRMS (ESI-TOF): m/z calculated for C₁₇H₂₀N₃O⁺ [M+H]⁺ 282.1601, found 282.1616.[6]

Troubleshooting and Field Insights

  • Low Yield: If the yield is low, ensure the aldehyde is pure (freshly distilled if necessary) and the isocyanide has not degraded. Consider switching to a different catalyst system (e.g., Iodine in ethanol) which may be more robust for your specific substrates.[8]

  • Side Product Formation: Incomplete conversion or side reactions can occur. Extending the reaction time or slightly lowering the temperature might improve selectivity. Ensure the stoichiometry of the reactants is accurate.

  • Substrate Scope: Electron-withdrawing groups on the 2-aminopyridine can sometimes decrease reactivity, while electron-donating groups may enhance it. Similarly, the nature of the aldehyde and isocyanide will influence reaction rates and yields.[11][12]

References

Application of Imidazo[1,2-A]pyridin-7-amine Derivatives in Cancer Cell Line Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Imidazo[1,2-a]pyridin-7-amine derivatives in cancer cell line studies. This guide is designed to offer in-depth technical protocols and field-proven insights into the experimental design and data interpretation when investigating the anticancer properties of this promising class of compounds.

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are nitrogen-based heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] Notably, various derivatives of the Imidazo[1,2-a]pyridine scaffold have demonstrated potent anticancer effects across a spectrum of cancer cell lines.[3][4][5] These compounds exert their antitumor activities through diverse mechanisms of action, including the inhibition of key signaling pathways, induction of programmed cell death (apoptosis), and cell cycle arrest.[1][6]

A critical target of many Imidazo[1,2-a]pyridine derivatives is the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in human cancers, promoting cell growth, proliferation, and survival.[3][7][8][9] By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can effectively halt cancer cell proliferation and induce apoptosis.[3][7][10][11] This guide will provide detailed protocols to investigate these cellular and molecular effects.

I. Assessing Cytotoxicity: The Foundation of Anticancer Drug Screening

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells. The MTT assay is a robust and widely used colorimetric method for assessing cell viability and proliferation.[12][13]

Principle of the MTT Assay

This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[12] This reduction is primarily mediated by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[12]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Incubation_24h Incubate for 24h (Adhesion) Cell_Seeding->Incubation_24h Compound_Addition Add Imidazo[1,2-a]pyridine Derivatives Incubation_24h->Compound_Addition Incubation_Treatment Incubate (e.g., 48h) Compound_Addition->Incubation_Treatment MTT_Addition Add MTT Reagent Incubation_Treatment->MTT_Addition Incubation_MTT Incubate (4h) MTT_Addition->Incubation_MTT Solubilization Add Solubilization Solution Incubation_MTT->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT Cell Viability Assay[12][14][15][16]

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma, HeLa cervical cancer, MCF-7 breast cancer)[3][14][15]

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Imidazo[1,2-a]pyridine derivative in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Incubate for the desired treatment duration (e.g., 48 hours).[3]

  • MTT Incubation and Solubilization:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well.

    • Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Compound Cell Line IC₅₀ (µM) after 48h Reference
Compound 6A375 (Melanoma)9.7 - 44.6[3]
Compound 6WM115 (Melanoma)9.7 - 44.6[3]
Compound 6HeLa (Cervical)9.7 - 44.6[3]
Hydrazone derivative 8cK-562 (Leukemia)1.09[4]
IP-5HCC1937 (Breast)45[2][16]
IP-6HCC1937 (Breast)47.7[2][16]
La23HeLa (Cervical)15.32[17][18]

II. Investigating the Mechanism of Cell Death: Apoptosis Assays

A key mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis. Annexin V/Propidium Iodide (PI) staining coupled with flow cytometry is a widely used method to detect and quantify apoptotic cells.[19][20][21]

Principle of Annexin V/PI Staining

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.[22]

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis Cell_Culture Culture & Treat Cells Harvesting Harvest Cells Cell_Culture->Harvesting Washing_1 Wash with PBS Harvesting->Washing_1 Resuspension Resuspend in Binding Buffer Washing_1->Resuspension AnnexinV_Staining Add Annexin V-FITC Resuspension->AnnexinV_Staining PI_Staining Add Propidium Iodide AnnexinV_Staining->PI_Staining Acquisition Acquire Data on Flow Cytometer PI_Staining->Acquisition Quantification Quantify Cell Populations Acquisition->Quantification

Caption: Workflow for apoptosis detection by Annexin V/PI staining and flow cytometry.

Protocol: Annexin V/PI Apoptosis Assay[22][23][24]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat cells with the Imidazo[1,2-a]pyridine derivative at its IC₅₀ concentration for a specified time (e.g., 48 hours).

    • Harvest both adherent and floating cells.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • The cell populations can be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

III. Elucidating Effects on Cell Proliferation: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[23] Flow cytometry analysis of propidium iodide-stained cells is a standard method to determine the distribution of cells in different phases of the cell cycle.[24][25][26]

Principle of Cell Cycle Analysis by PI Staining

Propidium Iodide is a fluorescent dye that binds stoichiometrically to DNA.[24] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[23][24]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Flow Cytometry Analysis Cell_Culture Culture & Treat Cells Harvesting Harvest Cells Cell_Culture->Harvesting Washing Wash with PBS Harvesting->Washing Fixation Fix in Cold 70% Ethanol Washing->Fixation Resuspension Resuspend in PBS Fixation->Resuspension RNase_Treatment Treat with RNase A Resuspension->RNase_Treatment PI_Staining Stain with Propidium Iodide RNase_Treatment->PI_Staining Acquisition Acquire Data on Flow Cytometer PI_Staining->Acquisition Analysis Analyze Cell Cycle Distribution Acquisition->Analysis

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Protocol: Cell Cycle Analysis[28][30][31]

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation and Fixation:

    • Culture and treat cells as described for the apoptosis assay.

    • Harvest the cells and wash them with cold PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

IV. Delineating the Molecular Mechanism: Western Blot Analysis

To understand the molecular mechanisms underlying the anticancer effects of Imidazo[1,2-a]pyridine derivatives, it is crucial to investigate their impact on key signaling pathways. Western blotting is a powerful technique to detect and quantify specific proteins in cell lysates.[27][28]

Principle of Western Blotting

Western blotting involves the separation of proteins by size using SDS-PAGE, followed by their transfer to a solid support membrane. The protein of interest is then detected using a specific primary antibody, which is subsequently recognized by a secondary antibody conjugated to an enzyme or fluorophore for visualization.

Signaling Pathway: PI3K/Akt/mTORdot

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activation Akt Akt Akt->pAkt pmTOR p-mTOR pAkt->pmTOR Activation mTOR mTOR mTOR->pmTOR Proliferation Cell Proliferation, Survival, Growth pmTOR->Proliferation Imidazopyridine Imidazopyridine Imidazopyridine->PI3K Inhibition

References

Application Notes and Protocols for the Utilization of Imidazo[1,2-A]pyridin-7-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a potent inhibitor of various protein kinases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Imidazo[1,2-a]pyridin-7-amine and its derivatives as kinase inhibitors. We delve into the molecular mechanisms of action, with a particular focus on the PI3K/Akt/mTOR signaling pathway, and provide detailed, field-proven protocols for the evaluation of these compounds in biochemical and cellular assays. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition

Imidazo[1,2-a]pyridines (IPs) are nitrogen-containing heterocyclic compounds that have garnered substantial interest as potential anticancer agents due to their potent inhibitory effects on survival kinases.[1] Modifications to the core IP structure have yielded derivatives with the ability to induce cell cycle arrest, trigger apoptosis, and modulate critical signal transduction pathways.[2] The anticancer effects of these compounds are often attributed to their inhibitory action on various molecular mechanisms, including the PI3K/Akt pathway, cyclin-dependent kinases (CDKs), and tubulin polymerization.[3][4]

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. Several studies have demonstrated that Imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway, often by binding to the ATP-binding site of PI3K with high affinity.[1] This inhibition leads to a reduction in the phosphorylation of downstream effectors such as Akt and mTOR, ultimately resulting in decreased cancer cell viability.[1][5]

This document will provide detailed protocols for the evaluation of novel this compound derivatives, from initial cytotoxicity screening to the elucidation of their mechanism of action through apoptosis and pathway-specific protein analysis.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The primary mechanism by which many Imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects is through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical downstream effector of receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a plethora of downstream targets, including mTOR, which in turn promotes protein synthesis, cell growth, and proliferation.

Imidazo[1,2-a]pyridine compounds have been shown to act as ATP-competitive inhibitors of PI3K, preventing the phosphorylation of PIP2 and thereby blocking the entire downstream signaling cascade.[1] This leads to decreased levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), which can be readily detected by Western blot analysis. The inhibition of this pro-survival pathway ultimately leads to the induction of cell cycle arrest and apoptosis in cancer cells.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism of Action cluster_invivo In Vivo Studies (Optional) A Compound Synthesis & Characterization B In Vitro Kinase Assay (Determine IC50 against target kinase) A->B C Cell Viability Assay (MTT) (Determine cellular IC50) B->C D Apoptosis Assay (Annexin V Staining) C->D E Western Blot Analysis (Confirm pathway inhibition) C->E F Cell Cycle Analysis C->F G Pharmacokinetics (PK) & Pharmacodynamics (PD) E->G H Xenograft Tumor Model G->H

References

Derivatization of Imidazo[1,2-A]pyridin-7-amine for enhanced bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of Imidazo[1,2-A]pyridin-7-amine for Enhanced Bioactivity

Introduction: The Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged structure".[1][2] This nitrogen-bridged heterocyclic system is a cornerstone in a variety of commercial drugs, including Zolpidem (an insomnia therapeutic), Olprinone (a cardiotonic agent), and Minodronic acid (an anti-osteoporosis drug).[3] The scaffold's broad therapeutic relevance stems from its wide spectrum of biological activities, which include anticancer, anti-inflammatory, antiviral, and potent antituberculosis properties.[4][5][6]

This compound, in particular, serves as a highly strategic starting material. The 7-amino group provides a versatile chemical handle for introducing molecular diversity, allowing for the fine-tuning of physicochemical and pharmacological properties. This application note provides a detailed guide for researchers and drug development professionals on key derivatization strategies for the this compound scaffold. We will explore field-proven protocols for modification at the 7-amino position and the electron-rich C3 position, explain the causality behind experimental choices, and discuss the resulting structure-activity relationships (SAR) to guide the rational design of novel, highly active biological agents.

Key Derivatization Sites: A Map of Reactivity

The chemical reactivity of the imidazo[1,2-a]pyridine nucleus is well-defined. The C3 position is the most nucleophilic carbon, making it a primary target for electrophilic and radical-mediated functionalization.[7][8][9] The pyridine ring can be substituted, and the imidazole ring allows for modifications at the C2 position.[10] For our starting scaffold, the 7-amino group on the pyridine ring presents a prime site for derivatization through established nitrogen chemistry. Understanding these reactive sites is fundamental to designing a synthetic strategy.

Caption: Key reactive sites on the this compound core.

PART 1: Strategic Modification of the 7-Amino Group

The exocyclic amine at the C7 position is an excellent anchor point for introducing a vast array of chemical moieties. These modifications can profoundly influence the molecule's solubility, lipophilicity, metabolic stability, and ability to form key hydrogen bonds with biological targets.

Rationale for N-Arylation and N-Acylation
  • N-Arylation: Introducing aryl or heteroaryl groups via C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, allows for the exploration of extensive chemical space. The appended aromatic ring can engage in π-π stacking or hydrophobic interactions within a target's binding pocket, potentially leading to a significant enhancement in potency. The electronics and substitution pattern of the aryl group can be systematically varied to optimize activity.

  • N-Acylation: The formation of amides is a cornerstone of medicinal chemistry. Acylation of the 7-amino group can introduce diverse substituents, improve metabolic stability, and modulate the compound's pharmacokinetic profile. Imidazo[1,2-a]pyridine-3-carboxamides, for instance, have been identified as potent agents against multidrug-resistant tuberculosis, highlighting the value of the amide linkage in driving bioactivity.[6][11]

Caption: Workflow for derivatization at the 7-amino position.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide with this compound.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1 eq.), the aryl halide (1.1 mmol, 1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 3.6 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions typically run for 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired N-arylated product.

Causality Behind Choices:

  • Catalyst System: The combination of a palladium source (Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is critical. The ligand stabilizes the Pd(0) active species and facilitates the catalytic cycle. Bulky, electron-rich ligands like Xantphos or BINAP are often required for efficient coupling with amines.[12]

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

Protocol 2: Acylation for Amide Synthesis

This protocol details the formation of an amide bond between this compound and a carboxylic acid using a standard peptide coupling agent.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.2 mmol, 1.2 eq.) and a coupling agent (e.g., HATU, 1.2 mmol, 1.2 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF, 10 mL).

  • Activation: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq.) to the mixture and stir at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amine Addition: Add this compound (1.0 mmol, 1.0 eq.) to the activated mixture.

  • Reaction Execution: Allow the reaction to stir at room temperature for 6-18 hours. Monitor for the consumption of the starting amine by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent in vacuo. Purify the resulting crude solid or oil by silica gel chromatography or recrystallization to obtain the pure amide derivative.

PART 2: Diversification at the Electron-Rich C3 Position

The C3 position of the imidazo[1,2-a]pyridine core is inherently electron-rich, making it highly reactive towards electrophiles and a prime site for C-H functionalization.[7] This allows for the direct installation of various functional groups without the need for pre-functionalized starting materials, offering a more atom-economical approach to synthesis.[13]

Rationale for C-H Functionalization

Direct C-H functionalization is a powerful strategy that avoids multi-step synthetic sequences typically required for introducing substituents.[14]

  • Direct Arylation: Palladium-catalyzed direct arylation enables the formation of a C-C bond between the C3 position and an aryl group. This modification can introduce bulky substituents that can probe deep hydrophobic pockets in target proteins.[15]

  • Photoredox Catalysis: Visible-light-mediated reactions have emerged as a green and efficient method for C-H functionalization.[14] These reactions often proceed under exceptionally mild conditions, demonstrating high functional group tolerance and providing access to derivatives (e.g., alkylated, cyanated, or trifluoromethylated) that are difficult to obtain via traditional methods.[14]

Caption: Workflow for C-H functionalization at the C3 position.

Protocol 3: Palladium-Catalyzed Direct C-H Arylation

This protocol outlines a method for the direct arylation of the C3 position of an N-protected or derivatized this compound.

Experimental Protocol:

  • Reaction Setup: In a sealed vial, combine the imidazo[1,2-a]pyridine substrate (0.5 mmol, 1 eq.), aryl halide (0.75 mmol, 1.5 eq.), palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a base (e.g., KOAc or K₂CO₃, 2-3 eq.).

  • Solvent and Additive: Add a high-boiling polar solvent such as DMF or DMA (2 mL). In some cases, an additive like pivalic acid may be required to facilitate the C-H activation step.

  • Reaction Execution: Seal the vial tightly and heat the mixture to 120-140 °C for 12-36 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel to isolate the C3-arylated compound.

Causality Behind Choices:

  • Catalyst: Palladium(II) acetate is a common and effective catalyst. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is cleaved.

  • Base and Solvent: The choice of base and solvent is crucial. The base facilitates the deprotonation step, while a polar, high-boiling solvent is needed to achieve the required reaction temperatures.

Protocol 4: Visible-Light Mediated C3-Trifluoromethylation

This protocol provides an example of a photoredox-catalyzed reaction to install a trifluoromethyl group at the C3 position, a common modification to enhance metabolic stability and binding affinity.

Experimental Protocol:

  • Reaction Setup: In a borosilicate glass vial, add the imidazo[1,2-a]pyridine substrate (0.2 mmol, 1 eq.), a trifluoromethyl source (e.g., sodium triflinate, CF₃SO₂Na, 2-3 eq.), and a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye like Eosin Y, 1-2 mol%).

  • Solvent: Dissolve the components in a suitable solvent (e.g., acetonitrile or DMSO) that has been degassed by sparging with an inert gas.

  • Reaction Execution: Seal the vial and place it approximately 5-10 cm from a light source (e.g., a blue LED lamp, 450 nm). Stir the reaction at room temperature for 8-24 hours.

  • Work-up: Once the starting material is consumed (as per TLC/LC-MS), transfer the reaction mixture to a separatory funnel. Dilute with water and extract with an appropriate organic solvent.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the C3-trifluoromethylated product.

PART 3: Structure-Activity Relationship (SAR) and Data Analysis

The ultimate goal of derivatization is to enhance a desired biological activity. By systematically modifying the scaffold at different positions and evaluating the resulting compounds, a clear structure-activity relationship (SAR) can be established. This provides a logical framework for designing next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.

Key SAR Insights from Literature

Analysis of published data reveals several important trends for imidazo[1,2-a]pyridine derivatives:

  • Anticancer Activity: For Nek2 kinase inhibitors, substitution at the C2 position with aryl groups and further functionalization at the C3 position have been shown to be critical for potent activity.[16] In some series, compounds bearing a p-chlorophenyl amine at the C3 position showed high inhibitory activity against cancer cell lines like HT-29 and B16F10.[17]

  • Antituberculosis Activity: A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides demonstrated excellent activity against Mycobacterium tuberculosis. SAR studies revealed that bulky and more lipophilic biaryl ethers at the end of the carboxamide chain led to nanomolar potency.[11]

  • Anti-inflammatory Activity: Derivatives with a methylsulfonylphenyl group at the C2 position and a substituted amine at C3 have been shown to possess NF-κB inhibitory activity, a key pathway in inflammation.[18]

Comparative Data Table

The following table summarizes representative data for imidazo[1,2-a]pyridine derivatives to illustrate the impact of substitution on bioactivity.

Compound IDC2-SubstituentC3-Substituent7-Amino DerivatizationTarget / Cell LineBioactivity (IC₅₀ / MIC)Reference
Cpd. 1 2-p-Tolyl-H-NH₂ (Parent)---
Cpd. 2 2-p-Tolyl-NH(p-chlorophenyl)-NH₂B16F10 Cancer Cell21.75 µM[17]
Cpd. 3 2-(4-nitrophenyl)-NH(p-chlorophenyl)-NH₂HT-29 Cancer Cell4.15 µM[17]
Cpd. 4 2-Phenyl-CONH(CH₂)₂O(4-Br-Ph)-NH₂M. tuberculosis0.069–0.174 µM (MIC₉₀)[11]
Cpd. 5 2-Phenyl-I-NH₂Aβ Aggregates>1000 nM (Ki)[19]
Cpd. 6 2-(4'-N,N-dimethylaminophenyl)-I-NH₂Aβ Aggregates15.0 nM (Ki)[19]

SAR Logic Diagram

SAR_Logic cluster_scaffold This compound Scaffold cluster_mods cluster_outcomes C3 C3 Position ModC3 Bulky Aryl Groups (e.g., -NH-Ar) C3->ModC3 C7 C7-Amine ModC7 N-Arylation N-Acylation C7->ModC7 C2 C2 Position ModC2 Aryl Groups (e.g., Ph-SO2Me) C2->ModC2 Potency Increased Potency ModC3->Potency Targets specific binding pockets PK Improved PK Profile ModC7->PK Modulates solubility & metabolic stability ModC2->Potency Selectivity Modulated Selectivity ModC2->Selectivity

Caption: Logic map illustrating Structure-Activity Relationships (SAR).

Conclusion

The derivatization of this compound offers a fertile ground for the discovery of novel therapeutic agents. By leveraging strategic functionalization at the 7-amino group and the C3 position, researchers can systematically modulate the biological activity of this privileged scaffold. The protocols and insights provided in this guide serve as a foundational framework for initiating drug discovery programs. The combination of modern synthetic methods, such as C-H activation and photoredox catalysis, with rigorous biological evaluation will continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

Imidazo[1,2-a]pyridin-7-amine: A Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" status due to its recurrence in a multitude of biologically active compounds.[1][2] This bicyclic system, consisting of a fused imidazole and pyridine ring, provides a rigid and tunable framework for interaction with various biological targets. The inherent chemical features of this scaffold, including its hydrogen bonding capabilities and potential for diverse substitutions, have led to the development of several marketed drugs such as Zolpidem (a sedative), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[2][3][4] The broad therapeutic spectrum of imidazo[1,2-a]pyridine derivatives encompasses anticancer, antituberculosis, anti-inflammatory, antiviral, and anticonvulsant activities, making it a focal point for ongoing drug discovery efforts.[3][4][5]

This application note focuses specifically on the imidazo[1,2-a]pyridin-7-amine isomer. The presence of the amine group at the 7-position offers a key vector for chemical modification, enabling the exploration of novel chemical space and the generation of libraries of compounds with potentially unique pharmacological profiles. This document provides a comprehensive guide for researchers, detailing the synthesis, physicochemical properties, and protocols for the biological evaluation of novel drug candidates based on this promising scaffold.

Physicochemical Properties and Design Considerations

The this compound scaffold possesses a unique set of physicochemical properties that are critical for drug design. The core structure has a molecular weight of approximately 133.15 g/mol .[6] The fusion of the electron-rich imidazole ring with the electron-deficient pyridine ring results in a distinct electronic distribution, influencing its reactivity and intermolecular interactions.

Key Design Considerations for Derivatization:

  • The 7-Amino Group: This primary amine is a versatile handle for a wide range of chemical transformations. It can be readily acylated, alkylated, arylated, or used in reductive amination to introduce diverse side chains. These modifications can modulate the compound's polarity, basicity, and ability to form hydrogen bonds, all of which are crucial for target engagement and pharmacokinetic properties.

  • Substitution at C2 and C3: The imidazole ring is amenable to substitution at the C2 and C3 positions. Introducing aryl or heteroaryl groups at C2 is a common strategy that has been shown to influence biological activity, for instance, in the development of ligands for detecting β-amyloid plaques.[7][8] The C3 position can also be functionalized, often through reactions like the Groebke–Blackburn–Bienaymé three-component reaction, to introduce further diversity.[9][10]

  • Modification of the Pyridine Ring: The pyridine ring can be substituted at various positions to fine-tune the electronic properties and steric profile of the molecule. For example, the introduction of a fluorine atom can alter the compound's metabolic stability and binding affinity.[11]

The strategic combination of modifications at these positions allows for a systematic exploration of the structure-activity relationship (SAR), guiding the optimization of lead compounds.

Synthetic Protocols

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various established methods. The choice of synthetic route often depends on the desired substitution pattern. Below are representative protocols for the synthesis of the core scaffold and its derivatives.

Protocol 1: General Synthesis of the Imidazo[1,2-a]pyridine Core

A common and efficient method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[12][13]

Workflow for Imidazo[1,2-a]pyridine Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 2-Aminopyridine Derivative C Condensation Reaction (e.g., in Ethanol, Reflux) A->C B α-Halocarbonyl Compound B->C D Imidazo[1,2-a]pyridine Derivative C->D

Caption: General workflow for the synthesis of the imidazo[1,2-a]pyridine core.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add the α-halocarbonyl compound (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours (monitoring by TLC is recommended). The causality behind heating is to provide the necessary activation energy for the nucleophilic attack of the pyridine nitrogen onto the carbonyl-activated carbon, followed by an intramolecular cyclization.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure imidazo[1,2-a]pyridine derivative.

Protocol 2: Derivatization of the 7-Amino Group via Acylation

This protocol describes a standard procedure for acylating the 7-amino group to introduce an amide functionality.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve this compound (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents). The base is crucial to neutralize the HCl generated during the reaction.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise. The low temperature helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, quench it by adding water. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Evaluation Protocols

The diverse biological activities of imidazo[1,2-a]pyridine derivatives necessitate a range of biological assays for their evaluation.[3][4] The choice of assay will be dictated by the therapeutic target of interest. Below are example protocols for assessing anticancer and anti-inflammatory activity.

Protocol 3: In Vitro Anticancer Activity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Workflow for MTT Assay

G A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Assessment of Anti-inflammatory Activity via NF-κB Inhibition

Many inflammatory diseases are linked to the activation of the NF-κB signaling pathway.[14] This protocol outlines a method to assess the inhibitory effect of compounds on this pathway.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Culture a suitable cell line (e.g., MDA-MB-231 or SKOV3) and seed them in appropriate plates.[14] Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to induce NF-κB activation.

  • Protein Extraction and Western Blotting: After stimulation, lyse the cells and extract the nuclear and cytoplasmic proteins. Perform Western blotting to measure the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and the p65 subunit in the nucleus. A reduction in nuclear p65 indicates inhibition of NF-κB translocation.

  • Reporter Gene Assay (Alternative): Alternatively, use a cell line stably transfected with an NF-κB luciferase reporter construct. After treatment and stimulation, measure luciferase activity, which is proportional to NF-κB transcriptional activity. A decrease in luciferase signal indicates inhibition of the pathway.

Data Presentation and Interpretation

The results of the biological assays should be presented in a clear and concise manner to facilitate SAR analysis.

Table 1: Representative Biological Data for this compound Derivatives

Compound IDR1 (at C2)R2 (at 7-NH)IC50 (µM) vs. Cancer Cell Line XIC50 (µM) vs. Cancer Cell Line Y
Lead-1 PhenylH> 100> 100
Deriv-1a 4-ChlorophenylH50.275.8
Deriv-1b PhenylAcetyl25.130.5
Deriv-1c 4-ChlorophenylAcetyl5.38.1

This tabular format allows for a direct comparison of the effects of different substitutions on biological activity, guiding the next round of compound design and optimization.

Conclusion

The this compound scaffold represents a highly promising starting point for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of the broader imidazo[1,2-a]pyridine class, provides a fertile ground for medicinal chemistry exploration. The protocols and guidelines presented in this application note offer a framework for researchers to systematically synthesize, evaluate, and optimize new drug candidates based on this versatile scaffold. The key to success lies in a rational, iterative approach to design and testing, guided by a deep understanding of the structure-activity relationships that govern the interaction of these compounds with their biological targets.

References

Application Notes and Protocols: Flow Chemistry Methods for Imidazo[1,2-A]pyridin-7-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of applications.[1][2] This structural motif is a cornerstone in the development of numerous therapeutic agents, including analgesics, anticancer agents, and anti-osteoporosis drugs.[3] The biological significance of these compounds drives the continuous need for efficient, scalable, and sustainable synthetic methodologies.[4][5]

Traditional batch synthesis of imidazo[1,2-a]heterocycles often requires long reaction times and high temperatures, which can limit the accessibility of these vital structures.[6] Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology that offers significant advantages over conventional batch processing.[7][8] These benefits include superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and improved scalability.[9][10] This application note provides a detailed guide to the synthesis of Imidazo[1,2-A]pyridin-7-amine and its derivatives using continuous flow methodologies, aimed at researchers, scientists, and professionals in drug development.

The Advantages of Flow Chemistry for Heterocyclic Synthesis

The adoption of flow chemistry in the synthesis of heterocyclic compounds, such as this compound, is driven by several key advantages:

  • Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, significantly minimizing the risks associated with highly exothermic or hazardous reactions.[9][10]

  • Precise Process Control: The ability to accurately control temperature, pressure, and residence time in a continuous flow system leads to higher reproducibility and product consistency.[7][11]

  • Improved Yield and Purity: Superior mixing and heat transfer in microreactors can reduce the formation of byproducts, leading to higher yields and purities of the target compound.[9]

  • Rapid Reaction Optimization: The automated nature of many flow chemistry systems allows for rapid screening of reaction conditions, accelerating the optimization process.[10]

  • Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer duration, a significant advantage over the complex process of scaling up batch reactions.[7]

Synthetic Strategies for Imidazo[1,2-a]pyridines in Flow

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various strategies. A common and effective method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3][12] This fundamental reaction can be adapted and optimized for a continuous flow process.

Diagram: General Reaction Scheme for Imidazo[1,2-a]pyridine Synthesis

G cluster_reactants Reactants cluster_process Flow Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Flow_Reactor Flow Reactor (Heated Coil) 2-Aminopyridine->Flow_Reactor alpha-Haloketone alpha-Haloketone alpha-Haloketone->Flow_Reactor Imidazopyridine Imidazo[1,2-a]pyridine Flow_Reactor->Imidazopyridine

Caption: General workflow for the synthesis of Imidazo[1,2-a]pyridines in a continuous flow reactor.

A plausible mechanism for this reaction involves the initial alkylation of the endocyclic nitrogen atom of the 2-aminopyridine, followed by an intramolecular condensation to form the fused heterocyclic ring.[12][13]

Detailed Protocol: Continuous Flow Synthesis of a Substituted Imidazo[1,2-a]pyridine-2-carboxamide

This protocol details a two-step continuous flow process for the synthesis of a substituted imidazo[1,2-a]pyridine-2-carboxamide, a derivative of the target scaffold. This method has been shown to be a significant improvement over traditional in-flask procedures.[6][14]

Step 1: Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acid

This initial step involves the direct condensation of a 2-aminopyridine with bromopyruvic acid in a continuous flow setup. This approach is more efficient than batch methods, which can suffer from competing decarboxylation at high temperatures.[6]

Experimental Setup
  • Pumps: Two high-pressure pumps for delivering reactant solutions.

  • Reactor: A heated microreactor or coiled reactor (e.g., PFA tubing) with a specific internal volume to control residence time.

  • Back Pressure Regulator: To maintain the system under pressure and prevent solvent boiling.

Reagent Preparation
  • Solution A: A solution of the desired 2-aminopyridine in a suitable solvent (e.g., ethanol).

  • Solution B: A solution of bromopyruvic acid in the same solvent.

Flow Reaction Parameters
ParameterValueRationale
Flow Rate (each pump) 0.1 - 1.0 mL/minControls residence time and throughput.
Reactor Temperature 80 - 120 °CAccelerates the reaction rate.
Residence Time 5 - 20 minutesOptimized to ensure complete conversion.
Pressure 50 - 100 psiPrevents solvent evaporation at elevated temperatures.
Procedure
  • Prime the pumps and the reactor with the solvent.

  • Set the reactor temperature and system pressure to the desired values.

  • Simultaneously pump Solution A and Solution B into a T-mixer before the reactor inlet.

  • Allow the reaction to reach a steady state, collecting the initial output as waste.

  • Once at steady state, collect the product stream containing the Imidazo[1,2-a]pyridine-2-carboxylic acid.

Step 2: Amidation to Form Imidazo[1,2-a]pyridine-2-carboxamide

The output from the first reactor, containing the carboxylic acid intermediate, is then directly fed into a second flow system for the amidation reaction without the need for isolation of the intermediate.[6]

Experimental Setup
  • Pumps: Additional pumps for the amidation reagents.

  • Second Reactor: Another heated microreactor.

Reagent Preparation
  • Solution C: A solution of a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).

  • Solution D: A solution of the desired amine in the same solvent.

Procedure
  • The product stream from the first reactor is mixed with Solution C and Solution D at a T-junction.

  • This new mixture is then passed through the second heated reactor.

  • The final product stream containing the Imidazo[1,2-a]pyridine-2-carboxamide is collected.

Diagram: Two-Step Continuous Flow Synthesis

G cluster_reactants1 Step 1 Reactants cluster_reactor1 Step 1: Condensation cluster_intermediate Intermediate cluster_reactants2 Step 2 Reactants cluster_reactor2 Step 2: Amidation cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Reactor1 Flow Reactor 1 2-Aminopyridine->Reactor1 Bromopyruvic_Acid Bromopyruvic Acid Bromopyruvic_Acid->Reactor1 Carboxylic_Acid Imidazo[1,2-a]pyridine- 2-carboxylic acid Reactor1->Carboxylic_Acid Reactor2 Flow Reactor 2 Carboxylic_Acid->Reactor2 Amine Amine Amine->Reactor2 Coupling_Reagents Coupling Reagents Coupling_Reagents->Reactor2 Carboxamide Imidazo[1,2-a]pyridine- 2-carboxamide Reactor2->Carboxamide

Caption: A two-step continuous flow process for the synthesis of Imidazo[1,2-a]pyridine-2-carboxamides.

In-line Purification and Workup

A significant advantage of continuous flow synthesis is the potential for integrating in-line purification and workup steps, which can lead to a fully automated process.[15][16] Several techniques can be employed:

  • Liquid-Liquid Extraction: Continuous liquid-liquid separators can be used to remove aqueous impurities or byproducts.[17]

  • Scavenger Resins: Columns packed with scavenger resins can be integrated into the flow path to remove unreacted reagents or byproducts.[16]

  • Continuous Crystallization: For solid products, continuous crystallization can be an effective method for purification and isolation.[18]

The choice of in-line purification technique will depend on the specific reaction and the nature of the impurities.[19]

Alternative Synthetic Routes in Flow

While the condensation of 2-aminopyridines with α-haloketones is a robust method, other synthetic strategies can also be adapted to flow chemistry.

Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction, can be used to form C-N bonds.[20][21] While traditionally requiring high temperatures, modern ligand-accelerated systems have made this reaction more amenable to the milder conditions often found in flow reactors.[22]

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for C-N bond formation.[23] This reaction has been successfully implemented in continuous flow systems for the synthesis of various amine-containing compounds and can be applied to the synthesis of imidazo[1,2-a]pyridine precursors.[24][25]

Conclusion

Continuous flow chemistry offers a powerful and versatile platform for the synthesis of this compound and its derivatives. The enhanced control, safety, and scalability of flow processes make them highly attractive for both academic research and industrial drug development. By leveraging the principles and protocols outlined in this application note, researchers can accelerate the discovery and production of these medicinally important compounds.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Imidazo[1,2-a]pyridin-7-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the aqueous solubility of Imidazo[1,2-a]pyridin-7-amine compounds. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common experimental hurdles. The fused bicyclic ring structure common to many imidazo[1,2-a]pyridine analogues often contributes to high lipophilicity and consequently, low aqueous solubility.[1][2] This guide provides a structured approach to systematically troubleshoot and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of this compound compounds contribute to their poor aqueous solubility?

The core Imidazo[1,2-a]pyridine scaffold is a fused aromatic heterocyclic system. Such planar, rigid structures tend to pack efficiently in a crystal lattice, leading to high lattice energy that the favorable interactions with water molecules must overcome for dissolution to occur. Furthermore, the overall structure is largely hydrophobic. While the 7-amino group provides a site for hydrogen bonding and potential protonation, its contribution can be outweighed by the nonpolar surface area of the rest of the molecule.[1]

Q2: Why is addressing aqueous solubility crucial for my experiments?

Low aqueous solubility can significantly hinder drug discovery and development at multiple stages:

  • In Vitro Assays: Poorly soluble compounds can precipitate in aqueous assay buffers, leading to inaccurate and unreliable biological data.[3][4]

  • Bioavailability: For a drug to be absorbed systemically after oral administration, it must first dissolve in the gastrointestinal fluids.[5][6] Low solubility often translates to poor absorption and low bioavailability.[7]

  • Formulation Development: Developing parenteral (injectable) formulations requires the drug to be fully dissolved in a physiologically compatible vehicle.[8]

Q3: What are the primary, first-line strategies to consider for improving the solubility of a novel this compound derivative?

For a basic compound like an this compound, the two most direct and effective initial strategies are pH adjustment and salt formation . These approaches leverage the basicity of the amine group to form a more soluble, charged species.[9][10]

Troubleshooting Guides

Problem 1: My this compound compound precipitates when I add it to my standard phosphate-buffered saline (PBS) at pH 7.4.

This is a classic solubility challenge. At neutral pH, the 7-amino group may not be sufficiently protonated to render the molecule soluble.

The amino group on your compound is basic and can be protonated to form a more soluble cationic species.[11][12] By lowering the pH of the aqueous medium, you increase the concentration of the protonated, and therefore more soluble, form of the compound.

Step-by-Step Protocol: pH-Mediated Solubilization

  • Determine the pKa: If not known, determine the pKa of the 7-amino group. This is crucial for selecting the optimal pH for solubilization. Simple alkylamines typically have pKa values in the range of 9.5-11.0.[13]

  • Prepare Buffers: Prepare a series of biologically compatible buffers with decreasing pH values (e.g., pH 6.5, 6.0, 5.5, 5.0). Citrate or acetate buffers are good choices for this range.

  • Solubility Testing:

    • Add a known excess amount of your solid compound to a fixed volume of each buffer in separate vials.

    • Equilibrate the samples by shaking or rotating them for a set period (e.g., 24 hours) at a controlled temperature to reach thermodynamic equilibrium.[3][14]

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS.[3][4]

  • Analyze Results: Plot solubility versus pH. You should observe a significant increase in solubility as the pH drops below the pKa of the amine. Select the lowest pH that provides the required concentration and is compatible with your experimental system.

Causality: According to the Henderson-Hasselbalch equation, as the pH of the solution decreases, the equilibrium shifts towards the protonated (conjugate acid) form of the amine. This charged species is more polar and interacts more favorably with water molecules, leading to increased solubility.[15][16]

Diagram: pH Effect on Amine Solubility

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Compound_NH2 R-NH₂ (Less Soluble) Compound_NH3 R-NH₃⁺ (More Soluble) Compound_NH2->Compound_NH3 Protonation Favored H_plus H⁺ Compound_NH2_B R-NH₂ (Less Soluble) Compound_NH3_B R-NH₃⁺ (More Soluble) Compound_NH3_B->Compound_NH2_B Deprotonation Favored H_plus_B H⁺

Caption: Equilibrium shift based on solution pH.

Converting the basic amine into a salt is a highly effective and common method to dramatically increase aqueous solubility.[9][17][18] This is because the resulting salt is an ionic compound that readily dissociates in water.

Step-by-Step Protocol: Small-Scale Salt Screening

  • Select Counter-ions: Choose a variety of pharmaceutically acceptable acids to act as counter-ions. Common choices include hydrochloric acid (HCl), sulfuric acid, methanesulfonic acid (mesylate), and tartaric acid.[19]

  • Stoichiometric Reaction:

    • Dissolve your this compound free base in a suitable organic solvent (e.g., isopropanol, ethanol, or acetone).

    • Add a stoichiometric equivalent (typically 1.0 to 1.1 equivalents) of the selected acid, also dissolved in a small amount of the same solvent.

    • Stir the mixture at room temperature or with gentle warming. The salt will often precipitate out of the organic solvent.

  • Isolation and Drying: Collect the precipitated salt by filtration, wash with a small amount of the organic solvent, and dry under vacuum.

  • Solubility Assessment: Measure the aqueous solubility of each new salt form using the shake-flask method described in the pH adjustment protocol.

Data Presentation: Salt Form Solubility Comparison

Salt FormCounter-ionAqueous Solubility at pH 7.0 (µg/mL)
Free Base-< 1
HydrochlorideHCl1500
MesylateCH₃SO₃H2200
TartrateC₄H₆O₆1850
(Note: Data are illustrative)

Causality: The formation of a salt introduces strong ionic character to the molecule. When this salt is introduced to water, the crystal lattice energy is overcome by the high solvation energy of the individual ions (the protonated amine cation and the counter-ion anion), leading to dissolution.[15][17]

Problem 2: pH adjustment and simple salt formation are not sufficient or are incompatible with my biological assay system.

In cases where extreme pH is not viable or simple salts still exhibit insufficient solubility, more advanced formulation strategies are required.

Co-solvency involves adding a water-miscible organic solvent to the aqueous system to reduce the overall polarity of the solvent, thereby making it more favorable for the dissolution of a nonpolar solute.[20][21]

  • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[22][23]

  • Methodology: Prepare stock solutions of your compound in a pure co-solvent (e.g., DMSO). Then, for your experiment, dilute this stock into your aqueous buffer. It's critical to determine the maximum percentage of co-solvent your system can tolerate without affecting the biological assay. Typically, DMSO concentrations are kept below 0.5-1% in cellular assays.

  • Caution: A major drawback is that the drug may precipitate upon significant dilution into an aqueous environment, as the co-solvent concentration drops.[8]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[24][25] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly improved aqueous solubility.

  • Common Cyclodextrins: β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Mechanism: The hydrophobic Imidazo[1,2-a]pyridine portion of your molecule can fit into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively "disguising" the poorly soluble drug.[25][26]

  • Methodology:

    • Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD).

    • Add an excess of your compound to this solution.

    • Stir or sonicate the mixture to facilitate complex formation.

    • Determine the increase in solubility using the shake-flask method. Phase-solubility analysis can confirm the formation of 1:1 complexes.[27]

Diagram: Cyclodextrin Inclusion Complex Workflow

G A Poorly Soluble This compound C Mix and Equilibrate (Stir/Sonicate) A->C B Aqueous Solution of Cyclodextrin (e.g., HP-β-CD) B->C D Formation of Soluble Drug-Cyclodextrin Complex C->D E Filter to Remove Excess Solid Drug D->E F Quantify Solubilized Drug (HPLC-UV / LC-MS) E->F

Caption: Workflow for solubility enhancement via cyclodextrin complexation.

A prodrug is a chemically modified, inactive or less active version of a drug that, after administration, is converted into the active parent drug through enzymatic or chemical reactions.[28][29] This strategy can be employed to temporarily attach a highly soluble promoiety to the parent molecule.

  • Strategy for Amines: For the 7-amino group, a common strategy is to form a prodrug by linking a highly soluble group, such as a phosphate ester or an amino acid, via a cleavable linker.[30][31]

  • Phosphate Prodrugs: Attaching a phosphate group creates a highly water-soluble prodrug that can be cleaved in vivo by alkaline phosphatase enzymes to release the active parent amine.[31]

  • Considerations: This is a more involved chemical synthesis strategy and is typically reserved for later stages of drug development when a lead candidate has been identified.[28][32] The kinetics of prodrug cleavage to the active drug must be carefully characterized.[29]

Analytical Methods for Solubility Determination

Accurate measurement of solubility is key to evaluating the success of any enhancement strategy.

  • Kinetic Solubility Assay: This high-throughput method is often used in early discovery. A concentrated DMSO stock of the compound is diluted into an aqueous buffer, and the point of precipitation is detected, often by turbidimetry.[3][33] This method is fast but may overestimate solubility.

  • Thermodynamic (Shake-Flask) Solubility Assay: Considered the "gold standard," this method measures the equilibrium solubility of a compound.[3][4] Excess solid compound is equilibrated with the aqueous buffer for an extended period (24-72 hours), after which the saturated solution is filtered and the concentration of the dissolved drug is measured.[4][14]

Summary of Strategies

StrategyPrincipleBest ForKey Considerations
pH Adjustment Protonation of the basic amine to form a charged, more polar species.Initial screening, compounds with suitable pKa.Assay must be compatible with the required pH.[8]
Salt Formation Conversion of the neutral base to an ionic salt with higher lattice dissociation energy in water.Establishing a developable solid form with improved dissolution.Requires a crystalline solid; stability and hygroscopicity of the salt form must be assessed.[17]
Co-solvency Reducing solvent polarity with a water-miscible organic solvent.Quick formulation for early-stage in vitro and in vivo tests.Risk of precipitation upon dilution; potential for solvent toxicity.[21][34]
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within the cyclodextrin's nonpolar cavity.When pH/salt strategies are insufficient or to improve stability.Stoichiometry and binding constants need to be determined; cost of goods.[35]
Prodrug Approach Covalent attachment of a soluble promoiety, cleaved in vivo to release the active drug.Lead optimization and preclinical development.Requires significant synthetic effort; cleavage kinetics must be optimized.[28][32]

By systematically applying these troubleshooting guides and understanding the underlying scientific principles, researchers can effectively overcome the aqueous solubility challenges presented by this compound compounds, paving the way for more accurate biological evaluation and successful drug development.

References

Technical Support Center: Optimization of Imidazo[1,2-a]pyridin-7-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridin-7-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the synthesis of this valuable heterocyclic scaffold. Our focus is on explaining the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs) on Synthetic Strategies

This section addresses common high-level questions regarding the selection of a synthetic route for this compound.

Q1: What is the most reliable method for synthesizing the this compound core?

Answer: The most robust and widely employed method for constructing the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin (Chichibabin) condensation reaction .[1][2][3] This classical method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][3]

For the synthesis of this compound, the key starting material is pyridine-2,4-diamine . The reaction proceeds via an initial N-alkylation of the more nucleophilic endocyclic pyridine nitrogen, followed by an intramolecular cyclization with the exocyclic amino group at the C2 position, and subsequent dehydration to form the aromatic fused-ring system.[2]

The primary advantages of this method are its operational simplicity, the broad availability of starting materials, and its tolerance to a range of functional groups. While newer methods exist, the Tschitschibabin reaction remains the go-to strategy for its reliability and predictability.

Q2: Can multicomponent reactions (MCRs) be used for this synthesis?

Answer: Yes, multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé (GBB) reaction , are powerful alternatives for synthesizing substituted imidazo[1,2-a]pyridines, especially those with 3-amino functionality.[4][5][6] The GBB is a one-pot reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[4][6]

To synthesize a 7-amino substituted analog, you would again start with pyridine-2,4-diamine. The reaction offers high atom economy and rapid access to molecular diversity.[4] However, there are key considerations:

  • Cost and Availability: Isocyanides can be expensive and are less commercially diverse than α-haloketones.[7]

  • Reaction Scope: The reaction is highly effective for producing 3-aminoimidazo[1,2-a]pyridines. If the 3-position needs to be unsubstituted or functionalized differently, this may not be the most direct route.

  • Side Products: A common issue is the formation of a stable Schiff base between the aldehyde and the 2-aminopyridine, which may fail to cyclize, reducing the overall yield.[8]

Q3: What are the challenges of using pyridine-2,4-diamine as a starting material?

Answer: Pyridine-2,4-diamine presents a key challenge: regioselectivity . It has three nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen (N1), the exocyclic amino group at C2, and the exocyclic amino group at C4.

In the Tschitschibabin reaction, the desired first step is the alkylation of the pyridine nitrogen (N1). This is generally favored as the pyridine nitrogen is typically more nucleophilic than the exocyclic amino groups. However, competitive N-alkylation at the C4-amino group can occur, leading to undesired side products.

To mitigate this, two strategies can be employed:

  • Reaction Condition Optimization: Carefully controlling temperature and the rate of addition of the α-halocarbonyl can favor the desired pathway. Running the reaction at a moderate temperature (e.g., 60-80 °C) often provides a good balance between reaction rate and selectivity.

  • Protecting Group Strategy: The C4-amino group can be selectively protected. A common protecting group like acetyl (Ac) or tert-butoxycarbonyl (Boc) can be used. The protected diamine is then subjected to the cyclization, followed by a deprotection step to reveal the C7-amino group on the final product.

Section 2: Troubleshooting and Optimization Guide

This section is formatted to address specific experimental issues directly.

Problem 1: Low or No Product Yield

Q: My reaction between pyridine-2,4-diamine and bromoacetaldehyde (or an equivalent) is not yielding the desired this compound. What are the likely causes and solutions?

A: Low yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Probable Cause 1: Inappropriate Solvent The polarity of the solvent is critical for both the initial SN2 reaction and the subsequent cyclization.

  • Insight: A solvent that is too polar might excessively solvate the reactants, hindering their interaction. A solvent that is not polar enough may not dissolve the starting materials, particularly the pyridinium salt intermediate.

  • Solution: Screen a range of solvents. Ethanol, isopropanol, and DMF are excellent starting points. Refluxing ethanol is often a good compromise for solubility and reaction temperature.[3]

Probable Cause 2: Incorrect Base or Base Strength A base is often added to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Insight: A base that is too strong can lead to decomposition or side reactions. A base that is too weak may not be effective.

  • Solution: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are mild and effective bases for this reaction.[9] They are generally sufficient to facilitate the final dehydration step. Avoid strong bases like NaOH or alkoxides unless specifically required by a modified protocol.

Probable Cause 3: Low Reaction Temperature The intramolecular cyclization and final dehydration steps require sufficient thermal energy.

  • Insight: Room temperature reactions are often sluggish and may not proceed to completion.

  • Solution: Heating the reaction mixture is typically necessary. A temperature range of 60 °C to the reflux temperature of the chosen solvent is common.[1] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[10]

Optimization of Reaction Parameters
ParameterCondition 1Condition 2Condition 3Expected Outcome & Rationale
Solvent EthanolDMFTolueneEthanol is often optimal, balancing solubility and ease of removal. DMF can be used for less soluble substrates but is harder to remove. Toluene is generally too nonpolar.
Base NaHCO₃K₂CO₃No BaseNaHCO₃ is a mild and effective choice. K₂CO₃ is slightly stronger and can be beneficial. Running without a base is possible but often results in lower yields due to HBr buildup.
Temperature Room Temp80 °C (Refluxing EtOH)120 °C (Microwave)80 °C is a standard starting point for conventional heating.[11] Microwave irradiation can significantly accelerate the reaction, often leading to cleaner product profiles in minutes.[10]
Problem 2: Formation of Multiple Products and Purification Difficulties

Q: My reaction is producing a complex mixture, and the product is difficult to purify by column chromatography. What are the likely side products and how can I improve purification?

A: The presence of multiple amino groups makes this synthesis prone to side reactions. The high polarity of the product also complicates purification.

Likely Side Products:

  • Regioisomers: If substituents are present on the α-halocarbonyl, regioisomeric products can form.[8]

  • Dimerization Products: The 2-aminopyridine starting material can dimerize under certain conditions.[8]

  • Alkylation at C4-Amine: The α-halocarbonyl can react with the C4-amino group, leading to a byproduct that will not cyclize correctly.

  • Oxidation Products: 2-aminopyridines can be susceptible to oxidation, leading to highly polar, often colorful, impurities that stick to silica gel.[8]

Troubleshooting Workflow for Impure Product

G start Complex Mixture in TLC check_sm Check Purity of Starting Material (Pyridine-2,4-diamine) start->check_sm change_conditions Modify Reaction Conditions start->change_conditions If SM is pure purification Optimize Purification start->purification If reaction is clean but separation is poor temp Lower Temperature (e.g., 60°C) change_conditions->temp To reduce dimerization protect Use Protecting Group on C4-Amine change_conditions->protect To prevent C4-alkylation atmosphere Run under Inert Atmosphere (N2/Ar) change_conditions->atmosphere To prevent oxidation column Modify Chromatography purification->column crystallization Attempt Recrystallization or Salt Formation purification->crystallization column_details Use Gradient Elution (e.g., DCM -> 10% MeOH/DCM) Add 1% Et3N to mobile phase column->column_details cryst_details Dissolve in minimal hot solvent (e.g., EtOH, IPA), cool slowly. Or, form HCl salt and crystallize. crystallization->cryst_details

Caption: Troubleshooting workflow for product impurity issues.

Purification Strategy: The target molecule, this compound, is a polar, basic compound.

  • Column Chromatography: Standard silica gel chromatography can be challenging.

    • Pro Tip: Add a small amount of triethylamine (~1%) to your eluent system (e.g., Dichloromethane/Methanol). This will deactivate the acidic silica surface, preventing your basic amine product from tailing or irreversibly adsorbing.

  • Acid-Base Extraction: After the reaction, perform an aqueous workup. Extract the organic layer with dilute acid (e.g., 1M HCl) to pull the basic product into the aqueous phase. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and re-extract your product back into an organic solvent like ethyl acetate or DCM.

  • Crystallization/Salt Formation: Highly polar amines can often be purified by crystallization from a suitable solvent like ethanol or isopropanol.[12] Alternatively, precipitating the product as an HCl salt can be an effective purification step.

Section 3: Experimental Protocol

This section provides a validated, step-by-step protocol for a representative synthesis.

Protocol: Synthesis of this compound via Tschitschibabin Condensation

Reaction Mechanism Overview

G cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A Pyridine-2,4-diamine C Pyridinium Salt Intermediate A->C + B Bromoacetaldehyde B->C D Cyclized Intermediate C->D E This compound D->E - H2O

Caption: Key steps in the Tschitschibabin synthesis.

Materials:
  • Pyridine-2,4-diamine (1.0 eq)

  • Bromoacetaldehyde diethyl acetal (1.1 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:
  • Acetal Hydrolysis (In Situ Generation of Aldehyde):

    • To a solution of bromoacetaldehyde diethyl acetal (1.1 eq) in ethanol (5 mL per mmol of acetal), add concentrated HCl (0.5 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours to generate the free bromoacetaldehyde. Monitor by TLC or GC-MS if desired. Causality: The acetal is a stable precursor; hydrolysis under acidic conditions releases the reactive α-haloaldehyde just before it's needed, minimizing decomposition.

  • Condensation and Cyclization:

    • In a separate flask, dissolve pyridine-2,4-diamine (1.0 eq) in ethanol (10 mL per mmol).

    • Add solid sodium bicarbonate (2.0 eq) to the diamine solution.

    • Slowly add the bromoacetaldehyde solution from Step 1 to the diamine slurry at room temperature.

    • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). Causality: Refluxing provides the necessary activation energy for the intramolecular cyclization and the final dehydration step to form the aromatic ring.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x volume of aqueous).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Causality: This standard workup removes inorganic salts and residual water-soluble impurities.

  • Purification:

    • Concentrate the organic extract under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel using a gradient eluent system of 0-10% methanol in dichloromethane, supplemented with 1% triethylamine. Causality: The triethylamine neutralizes acidic sites on the silica, ensuring good recovery and peak shape for the basic amine product.

    • Combine the pure fractions and remove the solvent to yield this compound, typically as a solid.

References

Technical Support Center: Purification of Imidazo[1,2-a]pyridin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Imidazo[1,2-a]pyridin-7-amine derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable compounds. The unique physicochemical properties of this scaffold, particularly the presence of a basic amine on the fused heterocyclic system, often introduce complexities into standard purification workflows.[1] This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format to help you achieve your desired purity and yield.

Section 1: Frequently Asked Questions (FAQs) - Strategy & Troubleshooting

This section addresses common issues and strategic decisions you'll face during the purification process.

Q1: My crude reaction mixture is a complex mess. How do I develop a robust purification strategy?

A1: A complex crude mixture is a common outcome, often containing unreacted starting materials, reagents, and various side products. A systematic approach is crucial.

The Causality: The Imidazo[1,2-a]pyridine core is a nitrogen-containing heterocycle, and the addition of a 7-amino group imparts significant basicity and polarity.[1][2] This dual nature—a somewhat rigid, aromatic core and a basic, polar substituent—means your product might behave differently from your starting materials. Your strategy should leverage these differences.

Recommended Workflow:

  • Initial Analysis: Before any purification attempt, analyze the crude product. A simple Thin Layer Chromatography (TLC) is a good start, but an LC-MS is invaluable. It will tell you the mass of your target compound, helping to distinguish it from dimers, degradation products, or other impurities.

  • Liquid-Liquid Extraction (Workup): Use an acid-base extraction to your advantage. The basic 7-amino group will be protonated in an acidic aqueous solution (e.g., 1M HCl), allowing it to be separated from non-basic organic impurities. Subsequent basification of the aqueous layer (e.g., with NaHCO₃ or NaOH) and extraction with an organic solvent (like Dichloromethane or Ethyl Acetate) can significantly clean up your material before chromatography.[3]

  • Primary Purification Method Selection: Based on the TLC/LC-MS, choose your primary purification method.

    • High Product Concentration & Crystalline Nature: If the desired product is the major component and appears crystalline, direct recrystallization might be the most efficient route.

    • Multiple Close-Running Impurities: If TLC shows impurities with similar Rf values to your product, column chromatography is necessary.

Purification_Strategy cluster_start Initial Analysis cluster_workup Workup cluster_purification Primary Purification cluster_end Final Product Start Crude Product Analysis Analyze via TLC & LC-MS Start->Analysis Extraction Perform Acid-Base Liquid-Liquid Extraction Analysis->Extraction Is the product basic? Decision Assess Purity & Crystallinity Extraction->Decision Chromatography Flash Column Chromatography Decision->Chromatography Multiple Impurities Crystallization Recrystallization Decision->Crystallization >90% pure & Crystalline Prep Preparative HPLC (If necessary) Chromatography->Prep Co-eluting Impurities End Pure Compound Chromatography->End Crystallization->End Prep->End

Fig 1. General purification strategy workflow.
Q2: My compound streaks badly on silica gel TLC plates. What is causing this and how can I fix it?

A2: Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase—in this case, silica gel.

The Causality: Silica gel is acidic (due to silanol groups, Si-OH), while your this compound derivative is basic. The basic nitrogen atom can interact strongly with the acidic silanol groups, causing it to "stick" to the silica. This leads to poor peak shape, tailing in a column, and streaking on a TLC plate.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase. This base will compete with your compound for the active sites on the silica.

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA). This is often the first and most effective choice.

    • Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a 7N solution of ammonia in methanol as the polar component can be very effective.

  • Change of Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Neutral or basic alumina should prevent the strong acidic interactions causing the streaking.

    • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography is an excellent option where such basic interactions are not an issue.[4][5]

Section 2: In-Depth Purification Protocols & Methodologies

This section provides detailed protocols and guidance on specific purification techniques.

Q3: What are the best practices for purifying this compound derivatives using flash column chromatography?

A3: Success in flash chromatography hinges on proper solvent system selection and column packing. Given the basic nature of the target compounds, special considerations are necessary.

Expertise & Experience: Simply running a gradient is not enough. The goal is to achieve good separation (ΔRf > 0.2 on TLC) between your product and its major impurities while maintaining good peak shape. Many syntheses of imidazo[1,2-a]pyridines involve reactions like condensation of 2-aminopyridines with α-haloketones or multicomponent reactions, which can leave behind polar starting materials or byproducts.[6][7][8]

Detailed Protocol: Flash Chromatography on Silica Gel

  • Solvent System Selection (TLC): a. Prepare a stock solution of your crude material in a suitable solvent (e.g., DCM or Methanol). b. Spot the solution on multiple TLC plates. c. Develop the plates in a range of solvent systems. Start with a non-polar system (e.g., 80:20 Hexane:EtOAc) and gradually increase polarity. d. Crucially, add 0.5% Triethylamine (TEA) to each mobile phase. e. The ideal solvent system will give your product an Rf value of 0.25-0.35 . This provides the best resolution during column chromatography.

  • Column Packing (Slurry Method): a. Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight). b. Prepare a slurry of silica gel in your initial, least polar mobile phase. c. Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed. Ensure no air bubbles are trapped.

  • Sample Loading: a. Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (like DCM/Methanol). Add a small amount of silica gel (approx. 1-2x the weight of your crude material) and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. b. Carefully add this powder to the top of your packed column, creating a thin, even band. Dry loading prevents the issues caused by using a large volume of a strong solvent to load the sample, which can disrupt the column bed and lead to poor separation.

  • Elution and Fraction Collection: a. Begin eluting with the mobile phase determined from your TLC analysis. b. If a gradient is needed, increase the polarity slowly and methodically. c. Collect fractions and monitor them by TLC to identify which ones contain your pure product. d. Combine the pure fractions and remove the solvent under reduced pressure.

Problem Scenario Stationary Phase Recommended Mobile Phase System Rationale
Standard PurificationSilica GelHexane/Ethyl Acetate + 0.5% TEATEA neutralizes acidic silica sites, preventing peak tailing.[3]
Highly Polar ProductSilica GelDichloromethane/Methanol + 0.5% TEAMethanol is a strong polar solvent needed to elute highly polar compounds.
Persistent StreakingNeutral AluminaHexane/Ethyl Acetate (No TEA needed)Alumina lacks the acidic silanol groups of silica, providing a better surface for basic amines.
Non-polar DerivativeC18 Reverse-Phase SilicaAcetonitrile/Water or Methanol/WaterSeparation is based on hydrophobicity, avoiding acid-base interaction issues.[4][5]
Q4: My product appears to be decomposing on the silica gel column. How can I prevent this?

A4: Product decomposition on silica gel is a serious issue, often caused by the acidic nature of the stationary phase acting as a catalyst for degradation, especially over long exposure times.

The Causality: Imidazo[1,2-a]pyridine derivatives can be sensitive to acid. The lone pair on the pyridine-like nitrogen can be protonated, and certain functional groups on the derivative might become labile under acidic conditions. The prolonged contact time during a slow column run can be enough to cause significant loss of product.

Trustworthiness - A Self-Validating Protocol:

  • Deactivate the Silica: Before packing the column, wash the silica gel with your chosen mobile phase containing 1% TEA. Let it stand for an hour, then pack the column as usual. This pre-neutralizes the most active sites.

  • Run the Column Quickly: A "flash" chromatography should be fast. Use positive pressure (air or nitrogen) to achieve a solvent flow rate of about 2 inches per minute. A faster run minimizes the contact time between your compound and the silica.

  • Switch to a Non-Acidic Stationary Phase: If decomposition persists, the best course of action is to switch to neutral alumina or to use reverse-phase chromatography, which operates under neutral pH conditions (unless acidic modifiers like TFA are added, which should be avoided here).

  • Alternative Purification: Consider non-chromatographic methods. If the product is a solid, recrystallization or trituration might yield pure material without the risk of decomposition on a stationary phase. Some syntheses are designed to produce products that can be purified by simple filtration or recrystallization, avoiding chromatography altogether.[9]

Stability_Workflow Start Decomposition Observed on Silica Column Q1 Is the column run slow? Start->Q1 A1 Increase flow rate. Minimize contact time. Q1->A1 Yes Q2 Is decomposition still occurring? Q1->Q2 No A1->Q2 A2 Pre-treat silica with TEA. (Deactivation) Q2->A2 Yes Q3 Still decomposing? Q2->Q3 No A2->Q3 A3 Switch to non-acidic stationary phase. (e.g., Alumina, C18) Q3->A3 Yes A4 Consider non-chromatographic methods like recrystallization. A3->A4

Fig 2. Troubleshooting workflow for product decomposition.

References

Technical Support Center: A Researcher's Guide to Overcoming Drug Resistance with Novel Imidazo[1,2-A]pyridin-7-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the next generation of targeted cancer therapeutics: Imidazo[1,2-a]pyridin-7-amine analogs. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to empower your research and navigate the complexities of overcoming drug resistance.

Introduction: The Promise of this compound Analogs

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects.[1][2] The strategic incorporation of an amine group at the 7-position of this heterocyclic core has yielded a series of analogs with remarkable potential to circumvent established drug resistance mechanisms, particularly in cancers driven by aberrant signaling pathways like the Epidermal Growth Factor Receptor (EGFR) cascade.[3][4]

This guide will provide you with the practical knowledge and experimental frameworks necessary to effectively utilize these novel compounds in your research, from initial cell-based assays to the development of resistant models.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the handling and experimental application of this compound analogs.

Q1: What is the primary mechanism of action for this compound analogs in overcoming drug resistance?

A1: While the precise mechanism can vary between specific analogs, a significant body of evidence points towards their ability to inhibit key kinases involved in cancer cell proliferation and survival, such as EGFR.[3][4] In cases of acquired resistance to first and second-generation EGFR inhibitors, mutations like T790M can emerge.[3] Certain this compound analogs are designed to effectively bind to and inhibit these mutated forms of EGFR, thereby restoring therapeutic efficacy.[3]

Q2: I'm having trouble dissolving my this compound analog. What solvents are recommended?

A2: Due to their heterocyclic nature, these compounds often exhibit limited aqueous solubility. For in vitro experiments, it is common practice to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: Are there any known liabilities or off-target effects associated with this class of compounds?

A3: As with any kinase inhibitor, the potential for off-target effects exists. The selectivity profile of each analog can vary. It is advisable to perform kinome profiling or to test the compound against a panel of kinases to understand its selectivity. Additionally, exploratory toxicology studies on related imidazo[1,2-a]pyridine derivatives have been conducted to assess their safety profiles.

Q4: What is the rationale for the 7-amine substitution in this series of analogs?

A4: Structure-activity relationship (SAR) studies on the imidazo[1,2-a]pyridine scaffold have revealed that substitutions at the 7-position can significantly influence the compound's biological activity and pharmacokinetic properties. The amine group at this position can form crucial hydrogen bonds within the ATP-binding pocket of target kinases, enhancing potency and selectivity.

Troubleshooting Guides

This section provides practical solutions to common experimental challenges encountered when working with this compound analogs.

In Vitro Cell-Based Assays

Problem: High variability in IC50 values between experiments.

  • Potential Cause 1: Inconsistent Cell Seeding Density.

    • Explanation: The number of cells at the start of the assay can significantly impact the final readout. Over-confluent or under-confluent cells will respond differently to the compound.

    • Solution: Ensure precise cell counting and seeding. Use a consistent cell density for all experiments and allow cells to adhere and resume logarithmic growth before adding the compound.

  • Potential Cause 2: Compound Precipitation in Culture Medium.

    • Explanation: The analog may precipitate out of the aqueous culture medium, especially at higher concentrations, reducing its effective concentration.

    • Solution: Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing fresh dilutions or using a different formulation approach for poorly soluble compounds.

  • Potential Cause 3: Fluctuation in Cell Health and Passage Number.

    • Explanation: Cells can undergo phenotypic and genotypic changes over time in culture. High passage numbers can lead to altered drug sensitivity.

    • Solution: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination, which can affect cell health and experimental outcomes.

Problem: The analog shows lower than expected potency against a drug-resistant cell line.

  • Potential Cause 1: Incomplete Characterization of the Resistant Cell Line.

    • Explanation: The mechanism of resistance in your cell line may not be the one targeted by your specific analog. For example, if the resistance is driven by upregulation of drug efflux pumps rather than a target kinase mutation, the analog may be ineffective.

    • Solution: Thoroughly characterize your resistant cell line. Sequence the target gene (e.g., EGFR) to confirm the presence of expected mutations. Use Western blotting to assess the expression levels of key resistance-associated proteins, such as P-glycoprotein.

  • Potential Cause 2: Suboptimal Compound Exposure Time.

    • Explanation: The compound may require a longer incubation period to exert its full biological effect.

    • Solution: Perform a time-course experiment to determine the optimal duration of compound exposure.

Development of Drug-Resistant Cell Lines

Problem: Difficulty in establishing a stable drug-resistant cell line.

  • Potential Cause 1: Inappropriate Drug Concentration for Selection.

    • Explanation: Using a concentration that is too high will lead to excessive cell death, while a concentration that is too low will not provide sufficient selective pressure.

    • Solution: Start with a concentration around the IC20 (the concentration that inhibits 20% of cell proliferation) and gradually increase the drug concentration in a stepwise manner.[5] This allows for the gradual selection and adaptation of resistant cell populations.[5][6]

  • Potential Cause 2: Heterogeneity of the Parental Cell Population.

    • Explanation: The parental cell line may contain a very small subpopulation of cells with pre-existing resistance mechanisms.

    • Solution: After an initial period of selection, consider isolating and expanding single-cell clones to establish a more homogeneous resistant cell line.[7]

Quantitative Data Summary

The following table provides a comparative overview of the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, as reported in the literature. This data can serve as a valuable reference for your own experimental design.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)9.7[8]
Compound 6HeLa (Cervical Cancer)35.0[8]
Compound 12bMCF-7 (Breast Carcinoma)11[8]
Compound 9dMCF-7 (Breast Cancer)2.35[8]
IP-5HCC1937 (Breast Cancer)45[9]
IP-6HCC1937 (Breast Cancer)47.7[9]
IP-7HCC1937 (Breast Cancer)79.6[9]
Compound 6bH1975 (Gefitinib-resistant NSCLC)3.65[3]
Compound 12HT-29 (Colon Cancer)4.15[10]
Compound 18B16F10 (Melanoma)14.39[10]

Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential experiments when working with this compound analogs.

Protocol 1: Establishment of a Drug-Resistant Cancer Cell Line

This protocol outlines a common method for generating a drug-resistant cancer cell line through continuous exposure to a selecting agent.[5][6][11][12]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound analog stock solution (in DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well plates

  • Cell culture flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Determine the Initial Inhibitory Concentration (IC50):

    • Seed the parental cells in 96-well plates at a predetermined optimal density.

    • The following day, treat the cells with a serial dilution of the this compound analog.

    • After a set incubation period (e.g., 72 hours), assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.

  • Initiate the Selection Process:

    • Culture the parental cells in a flask with complete medium containing the this compound analog at a concentration equal to its IC20.

    • Monitor the cells daily. Initially, a significant number of cells may die.

    • When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of the analog.

  • Stepwise Increase in Drug Concentration:

    • Once the cells are proliferating steadily at the initial concentration, increase the concentration of the analog by a factor of 1.5 to 2.

    • Repeat the process of monitoring, subculturing, and stepwise concentration increases over several months. The entire process can take 6-12 months or longer.[5]

  • Characterization of the Resistant Cell Line:

    • Once a cell line is established that can proliferate in a significantly higher concentration of the analog (e.g., 5-10 times the initial IC50), it is considered resistant.

    • Perform a dose-response assay to determine the new IC50 of the resistant cell line and calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).[5]

    • Further characterize the resistant line by examining the expression of relevant proteins and sequencing target genes.

Protocol 2: Western Blot Analysis of EGFR Pathway Modulation

This protocol describes how to assess the effect of an this compound analog on the phosphorylation status of EGFR and downstream signaling proteins.[13][14][15][16][17]

Materials:

  • Sensitive and resistant cancer cell lines

  • This compound analog

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in culture dishes and allow them to attach overnight.

    • Treat the cells with the this compound analog at various concentrations and for different time points. Include a vehicle control (DMSO).

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or the total form of the protein of interest (e.g., total EGFR).

    • Quantify the band intensities using densitometry software.

Visualizing Key Processes and Pathways

The following diagrams illustrate important concepts and workflows related to the use of this compound analogs.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P P EGFR->P Autophosphorylation Analog Imidazo[1,2-a]pyridin- 7-amine Analog Analog->EGFR Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR Activation Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival

Caption: EGFR Signaling Pathway and Inhibition by this compound Analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesize & Purify Analog Characterization Confirm Structure (NMR, MS) Synthesis->Characterization IC50 Determine IC50 in Parental Cell Line Characterization->IC50 Resistant_Line Establish Resistant Cell Line IC50->Resistant_Line Western_Blot Western Blot for Pathway Analysis Resistant_Line->Western_Blot PK_PD Pharmacokinetics & Pharmacodynamics Western_Blot->PK_PD Efficacy Tumor Xenograft Efficacy Studies PK_PD->Efficacy

Caption: A typical experimental workflow for evaluating novel this compound analogs.

References

Technical Support Center: Minimizing Off-Target Effects of Imidazo[1,2-A]pyridin-7-amine-based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridin-7-amine-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of using these compounds and minimize their off-target effects. The imidazo[1,2-a]pyridine scaffold is a versatile heterocyclic structure that has been explored for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy. However, like many kinase inhibitors that target the highly conserved ATP-binding pocket, off-target activity is a significant concern that can lead to misinterpretation of experimental results and potential toxicity.

This resource is structured to address common issues encountered in the lab, providing not just solutions but also the underlying scientific rationale to empower you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the off-target effects of this compound-based inhibitors.

Q1: What are the known primary targets and off-targets of this compound-based inhibitors?

A1: The Imidazo[1,2-a]pyridine core is a privileged scaffold that has been adapted to inhibit a variety of protein kinases and other enzymes. Depending on the specific substitutions on the ring system, these compounds have been designed as potent inhibitors of:

  • Nek2 (NIMA-related kinase 2): Involved in cell cycle control, particularly centrosome separation.

  • PI3K/mTOR (Phosphoinositide 3-kinase/mammalian target of rapamycin): Key components of a central signaling pathway that regulates cell growth, proliferation, and survival.

  • Akt (Protein Kinase B): A crucial node in the PI3K signaling pathway, also involved in cell survival and metabolism.

  • Other Kinases: The versatility of the scaffold allows for the development of inhibitors targeting other kinases, such as those involved in inflammatory signaling pathways like STAT3/NF-κB.

However, due to the conserved nature of the ATP-binding pocket across the human kinome, off-target interactions are common. For instance, an inhibitor designed for Nek2 might also show activity against other kinases with similar ATP-binding site architectures. It is crucial to experimentally determine the selectivity profile of your specific inhibitor.

Q2: I'm observing a cellular phenotype (e.g., unexpected toxicity, altered signaling) that doesn't align with the known function of the primary target. Could this be an off-target effect?

A2: Yes, this is a strong indication of a potential off-target effect. When the observed biological outcome cannot be rationalized by the inhibition of the intended target, it is essential to consider that the inhibitor may be interacting with other cellular proteins. These unintended interactions can trigger alternative signaling pathways or lead to cellular stress responses that are independent of the primary target's function.

Q3: How can I begin to identify the potential off-targets of my this compound-based inhibitor?

A3: A multi-pronged approach is recommended to identify potential off-targets:

  • Computational Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can predict potential off-targets by screening your inhibitor against a database of protein structures.

  • Kinome Profiling: This is a more direct experimental approach where the inhibitor is tested against a large panel of purified kinases to determine its selectivity. Several commercial services offer comprehensive kinome screening.

  • Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins from a cell lysate that bind to your inhibitor.

It's important to remember that computational predictions should always be validated experimentally.

Section 2: Troubleshooting Guide

This section provides a structured approach to common experimental problems and how to troubleshoot them.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent experimental results between batches of the same inhibitor. 1. Compound Purity and Integrity: Degradation or impurities in the inhibitor stock. 2. Variability in Experimental Conditions: Inconsistent cell passage number, density, or treatment duration.1. Verify Compound Integrity: Confirm the purity and identity of your inhibitor using techniques like HPLC and mass spectrometry. 2. Standardize Protocols: Maintain strict consistency in all experimental parameters.
Observed phenotype does not match the expected outcome of inhibiting the primary target. 1. Off-Target Effects: The phenotype is driven by the inhibition of one or more unintended targets. 2. Incorrect Hypothesis: The assumed role of the primary target in the observed phenotype may be incorrect.1. Validate On-Target Effect: Use a structurally distinct inhibitor that targets the same primary protein. If the same phenotype is observed, it is more likely an on-target effect. 2. Rescue Experiment: Introduce a mutated, inhibitor-resistant version of the primary target. If the phenotype is reversed, it strongly supports an on-target mechanism. 3. Dose-Response Analysis: Perform a detailed dose-response curve to determine the lowest effective concentration. Higher concentrations are more likely to engage off-targets.
High cellular toxicity at concentrations required for on-target inhibition. 1. Potent Off-Target Inhibition: The inhibitor may be potently inhibiting a kinase or other protein essential for cell survival.1. Determine IC50/EC50 for Toxicity and On-Target Effect: Compare the dose-response curves for cellular toxicity and the desired on-target effect. A large window between the two is desirable. 2. Consider a More Selective Inhibitor: If the therapeutic window is narrow, it may be necessary to use a more selective inhibitor or a different chemical scaffold.

Section 3: Experimental Protocols

Here are detailed protocols for key experiments to validate the on-target effects and selectivity of your this compound-based inhibitor.

Protocol 1: Cellular Target Engagement Assay (Thermal Shift Assay)

This protocol verifies that the inhibitor binds to its intended target within a cellular environment.

Principle: The binding of a ligand (inhibitor) can stabilize a protein, leading to an increase in its melting temperature (Tm).

Workflow Diagram:

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis a Culture cells to desired density b Treat with inhibitor or vehicle control a->b c Harvest and lyse cells b->c d Aliquot lysate and heat across a temperature gradient c->d e Separate soluble and aggregated proteins (centrifugation) d->e f Analyze soluble fraction by Western blot for the target protein e->f g Determine the melting temperature (Tm) shift f->g

Caption: Workflow for a cellular thermal shift assay.

Methodology:

  • Cell Treatment: Culture your cells to approximately 80% confluency. Treat the cells with a range of concentrations of your inhibitor and a vehicle control for 1-2 hours.

  • Cell Harvest and Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Heating Step: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of your target of interest by Western blotting.

  • Data Analysis: Quantify the band intensities at each temperature and plot them to generate melting curves. The temperature at which 50% of the protein is denatured is the Tm. A shift in the Tm in the presence of the inhibitor indicates target engagement.

Protocol 2: Orthogonal On-Target Validation Using a Structurally Unrelated Inhibitor

Workflow Diagram:

G cluster_0 Experimental Setup cluster_1 Phenotypic Analysis cluster_2 Interpretation a Prepare cell cultures b Treat with Vehicle Control a->b c Treat with this compound Inhibitor a->c d Treat with Structurally Unrelated Inhibitor a->d e Measure relevant phenotype (e.g., cell viability, protein phosphorylation) b->e c->e d->e f Compare phenotypic outcomes e->f g Similar outcomes suggest on-target effect f->g If C and D are similar h Divergent outcomes suggest off-target effect of at least one inhibitor f->h If C and D differ

Caption: Logic flow for on-target validation.

Methodology:

  • Select an Orthogonal Inhibitor: Identify a well-characterized inhibitor for your target of interest that has a different chemical scaffold from the Imidazo[1,2-a]pyridine series.

  • Dose-Response: Determine the IC50 or EC50 for both your primary inhibitor and the orthogonal inhibitor for the desired on-target effect (e.g., inhibition of substrate phosphorylation).

  • Phenotypic Assay: Treat your cells with equimolar concentrations (based on their respective IC50/EC50 values) of your this compound inhibitor, the orthogonal inhibitor, and a vehicle control.

  • Measure Phenotype: Assess the cellular phenotype of interest (e.g., cell cycle arrest, apoptosis, changes in gene expression) using appropriate assays.

  • Compare Results: If both inhibitors induce the same phenotype, it provides strong evidence that the observed effect is mediated by the intended target.

Section 4: Advanced Strategies for Minimizing Off-Target Effects

For researchers in the drug development space, here are some advanced strategies to consider:

  • Structure-Based Drug Design: Utilize co-crystal structures of your

Addressing stability issues of Imidazo[1,2-A]pyridin-7-amine in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[1,2-a]pyridin-7-amine

A Guide for Researchers on Ensuring Compound Stability in Biological Assays

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with field-proven insights and practical solutions to ensure the stability and integrity of this compound throughout your experimental workflows. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] However, like many heterocyclic amines, its stability can be a critical variable in obtaining reproducible and reliable biological data.

This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise when working with this compound.

Troubleshooting Guide: Common Stability Issues

Q1: My assay results are inconsistent, or I'm observing a progressive loss of the compound's activity. What could be the cause?

This is the most common issue reported and typically points to compound degradation. The this compound structure is susceptible to several degradation pathways, particularly metabolic, oxidative, and photo-induced degradation.

  • Metabolic Instability: The primary concern for imidazo[1,2-a]pyridine and related scaffolds in cell-based or in vivo assays is metabolism by cellular enzymes.[4][5] The most significant enzyme implicated in the metabolism of similar scaffolds is Aldehyde Oxidase (AO) .[4][5] AO is highly expressed in the liver and other tissues and can rapidly oxidize the electron-deficient positions on the heterocyclic ring system, leading to inactive metabolites.

  • Oxidative Instability: The fused imidazole and pyridine rings, especially with an activating amine group, can be susceptible to oxidation. This can be exacerbated by reactive oxygen species (ROS) in cell culture media or by prolonged exposure to air.

  • pH and Temperature Sensitivity: The stability of heterocyclic aromatic amines can be significantly influenced by pH, temperature, and heating time.[6][7][8] Assay buffers with non-optimal pH or experiments requiring elevated temperatures can accelerate degradation.

To diagnose the root cause, a systematic approach is necessary.

A Inconsistent Results / Loss of Activity B Is the assay cell-free? A->B Start Here C Assess Stability in Assay Buffer (See Protocol 2) B->C Yes F Is the assay cell-based? B->F No D Compound stable in buffer? C->D E Check for Photodegradation (Run plate in dark vs. light) D->E No K Review Compound Handling & Storage (See Protocol 1) D->K Yes G Suspect Metabolic Instability F->G H Perform Preliminary Metabolic Stability Check (See Protocol 3) G->H I Degradation Observed? H->I J Consider AO Metabolism. Incorporate AO inhibitor (e.g., hydralazine) as control. I->J Yes I->K No

Caption: Troubleshooting workflow for inconsistent assay results.

Q2: What is the correct way to store and handle this compound to maximize its shelf-life?

Proper storage is the first line of defense against degradation. Incorrect handling can compromise your entire experiment before it even begins.

Answer: Based on supplier recommendations and the chemical nature of the compound, we have established a best-practice protocol for storage and handling.

ParameterRecommendationRationale
Solid Compound Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) .Prevents slow oxidation and degradation from atmospheric moisture and oxygen.
Protect from light .The aromatic system may be susceptible to photodegradation.
Stock Solutions Prepare a high-concentration stock in anhydrous DMSO .DMSO is a common, aprotic solvent that is generally suitable for many heterocyclic compounds. Using an anhydrous grade minimizes water-driven degradation.
Store stock solutions at -20°C or -80°C in small, single-use aliquots.Minimizes freeze-thaw cycles, which can introduce moisture and cause precipitation. Lower temperatures slow degradation kinetics.
Working Solutions Prepare fresh daily from the frozen stock. Do not store aqueous working solutions.
Q3: I'm seeing precipitation when I dilute my DMSO stock into my aqueous assay buffer. How can I improve solubility?

This is a classic solubility problem, often exacerbated by the physicochemical properties of fused bicyclic ring systems, which can have low aqueous solubility.[9]

Answer:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as tolerable for your biological system (typically ≤0.5%), as this will help keep the compound in solution.[10]

  • Evaluate Buffer pH: this compound has a basic amine group. The pH of your buffer will determine its protonation state and, consequently, its solubility. Experiment with slight variations in buffer pH (if your assay tolerates it) to find an optimal point.

  • Use a "Pre-dilution" Step: Instead of diluting directly from a high-concentration DMSO stock into the final aqueous buffer, perform an intermediate dilution into a mixture of buffer and an organic co-solvent (like ethanol or PEG-400) before the final dilution. Always run vehicle controls with the same final solvent concentrations.

  • Sonication: Briefly sonicating the solution after dilution can help dissolve small precipitates, but be cautious as this can also introduce heat.

Frequently Asked Questions (FAQs)

What are the primary chemical liabilities of the this compound scaffold? The primary liabilities are susceptibility to enzymatic oxidation by aldehyde oxidase (AO) at electron-deficient carbons and potential for direct oxidation of the ring system or exocyclic amine.[4][5]

What analytical method is best for detecting degradation? High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard.[11] It allows you to monitor the disappearance of the parent compound peak while simultaneously detecting the appearance of potential degradant or metabolite peaks.

How do I prepare a dilution series for a quantitative High-Throughput Screen (qHTS)? For qHTS, an inter-plate titration series is highly recommended.[12] Instead of creating a dilution series within a single plate, you prepare each concentration across an entire 384-well or 1536-well plate. This method minimizes systematic errors associated with liquid handling within a single plate and improves the quality of concentration-response curves.[12]

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Receiving Solid: Upon receipt, store the vial of solid this compound at 4°C, protected from light.[13]

  • Preparing Stock Solution: In a sterile environment, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution in anhydrous DMSO.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes.

  • Long-term Storage: Seal the aliquots, backfill with nitrogen gas if possible, and store at -80°C.

  • Daily Use: For experiments, retrieve one aliquot, allow it to thaw completely at room temperature, and vortex gently before use. Prepare all subsequent dilutions freshly for the experiment. Discard any unused portion of the thawed aliquot.

Protocol 2: Assessing Compound Stability in Assay Buffer
  • Preparation: Prepare a solution of this compound in your final assay buffer at the highest concentration you plan to test. Also prepare a "time zero" sample by immediately adding an equal volume of acetonitrile to quench any reactions and precipitate proteins.

  • Incubation: Incubate the test solution under the exact conditions of your assay (e.g., 37°C for 2 hours).

  • Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the incubated solution and quench it with acetonitrile as in step 1.

  • Analysis: Centrifuge all samples to pellet any precipitate. Analyze the supernatant by LC-MS to determine the peak area of the parent compound.

  • Interpretation: A decrease in the parent peak area over time indicates instability. A stable compound will show a consistent peak area across all time points.

Caption: Workflow for testing compound stability in assay buffer.

Protocol 3: Preliminary Metabolic Stability Check
  • Reagents: Obtain pooled liver microsomes (e.g., human, rat) and an NADPH regenerating system.

  • Reaction Mixture: In a microcentrifuge tube, combine microsomes, NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C, then initiate the reaction by adding this compound (final concentration typically 1 µM).

  • Controls: Run parallel reactions:

    • Negative Control: Omit the NADPH regenerating system to assess non-enzymatic degradation.

    • Positive Control: Use a compound with known metabolic instability (e.g., verapamil).

  • Time Course: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS to quantify the remaining parent compound.

  • Interpretation: A rapid, NADPH-dependent decrease in the parent compound concentration suggests metabolic liability.

References

Technical Support Center: Strategies for Mitigating In Vitro Toxicity of Imidazo[1,2-a]pyridin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and mitigate the in vitro toxicity of your compounds. Our approach is grounded in mechanistic understanding and practical, field-proven strategies to de-risk your lead candidates and accelerate your drug discovery pipeline.

I. Frequently Asked Questions (FAQs): Understanding the Challenge

This section addresses common initial questions regarding the toxicity of Imidazo[1,2-a]pyridine derivatives, providing a foundational understanding for subsequent troubleshooting.

Q1: What are the most common mechanisms of in vitro toxicity observed with Imidazo[1,2-a]pyridine derivatives?

Imidazo[1,2-a]pyridines, like many heterocyclic kinase inhibitors, can exhibit toxicity through several mechanisms. It is crucial to understand that toxicity is not inherent to the scaffold itself but is driven by specific physicochemical properties and substituent patterns of individual derivatives. Key mechanisms include:

  • Mitochondrial Dysfunction: This is a primary driver of toxicity for many compounds.[1][2][3] Derivatives can impair the mitochondrial electron transport chain (ETC), leading to a decrease in ATP production, a collapse of the mitochondrial membrane potential (MMP), and an increase in the production of reactive oxygen species (ROS).[4][5]

  • Off-Target Kinase Inhibition: The Imidazo[1,2-a]pyridine scaffold is common in kinase inhibitors.[6][7][8] Lack of selectivity can lead to inhibition of essential cellular kinases, causing a range of adverse effects, including cytotoxicity.

  • hERG Channel Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiotoxicity.[9][10] Many small molecules, particularly those with basic nitrogen atoms and high lipophilicity, can bind to the hERG channel, leading to potentially fatal arrhythmias.[9][11]

  • Reactive Oxygen Species (ROS) Generation: Excessive ROS production can overwhelm cellular antioxidant defenses, leading to oxidative stress.[12][13] This can damage lipids, proteins, and DNA, ultimately triggering apoptotic or necrotic cell death.

  • Metabolic Activation: Cytochrome P450 (CYP) enzymes in the liver can metabolize parent compounds into chemically reactive metabolites. These metabolites can form covalent adducts with cellular macromolecules, leading to hepatotoxicity.

Q2: Which in vitro models are best suited for assessing the toxicity of these compounds?

The choice of in vitro model is critical for obtaining relevant and predictive data.

  • Standard 2D Cell Culture: Cell lines like HepG2 (liver), HEK293 (kidney), and various cancer cell lines are useful for initial, high-throughput screening of general cytotoxicity (e.g., using MTT or CellTiter-Glo® assays).

  • 3D Spheroid Models: For assessing organ-specific toxicity, particularly hepatotoxicity, 3D cell culture models are increasingly recognized as superior to 2D monolayers.[3][5] Spheroids better mimic the complex cell-cell and cell-matrix interactions of native tissue, providing more physiologically relevant data on drug-induced liver injury (DILI).

  • Primary Cells: While more challenging to culture, primary hepatocytes or cardiomyocytes offer a more predictive system for assessing human-relevant toxicity compared to immortalized cell lines.

Q3: Can I predict the toxicity of my derivatives before synthesis?

Yes, in silico predictive toxicology tools can provide valuable early warnings. Several platforms use Quantitative Structure-Activity Relationship (QSAR) models and machine learning to predict potential liabilities based on chemical structure.[14]

Tool/PlatformPredicted EndpointsUtility
ToxiM, MolToxPred General toxicity, mutagenicity, carcinogenicity.[15][16][17][18]Early-stage filtering of compounds with high predicted toxicity.
admetSAR ADMET properties including hERG inhibition, hepatotoxicity.[15][16]Provides a broader profile of potential liabilities.
Proprietary Models Various, often tailored to specific toxicity mechanisms.Can be highly predictive if trained on relevant internal data.

While these tools are powerful for prioritizing compounds, experimental validation is always necessary.

II. Troubleshooting Guides: From Problem to Solution

This section provides structured guidance for addressing specific experimental issues you may encounter.

Guide 1: High Background or Inconsistent Results in Cell Viability Assays (e.g., MTT)

High variability or background noise can mask the true cytotoxic effect of your compounds. Follow this workflow to diagnose and resolve the issue.

Workflow: Troubleshooting Cell Viability Assays

G start Problem: High Background or Inconsistent Results q1 Is background high in 'media-only' or 'compound-only' controls? start->q1 sol1 Solution: - Compound is colored or autofluorescent. - Switch to a non-colorimetric assay (e.g., CellTiter-Glo). - Include 'compound-only' blanks and subtract background. q1->sol1 Yes q2 Are results variable across replicate wells? q1->q2 No end Resolution: Reliable and Reproducible Viability Data sol1->end sol2 Solution: - Review cell seeding technique for homogeneity. - Check for and mitigate 'edge effects' by hydrating perimeter wells. - Calibrate pipettes and ensure consistent technique. q2->sol2 Yes q3 Is formazan solubilization incomplete (MTT Assay)? q2->q3 No sol2->end sol3 Solution: - Ensure sufficient volume of solubilization agent (e.g., DMSO). - Mix thoroughly on an orbital shaker. - Inspect wells microscopically before reading. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for common cell viability assay issues.

Guide 2: Compound Shows Potent Efficacy but Unacceptable Cytotoxicity

This is a common challenge in lead optimization. The goal is to uncouple the desired pharmacological effect from the toxic liabilities. A multi-parametric approach is required to identify the toxicity mechanism and guide medicinal chemistry efforts.

Step 1: Identify the Primary Toxicity Mechanism

Run a panel of secondary assays to pinpoint the cause of cell death.

AssayParameter MeasuredPotential Mechanism
Mitochondrial Membrane Potential (MMP) Assay (e.g., JC-1, TMRE) Loss of MMPMitochondrial Dysfunction[19][20][21]
Seahorse XF Analyzer Oxygen Consumption Rate (OCR) & Extracellular Acidification Rate (ECAR)Impaired mitochondrial respiration or glycolysis[22]
ROS Detection Assay (e.g., CellROX™) Increased Reactive Oxygen SpeciesOxidative Stress[23]
hERG Patch Clamp Assay Inhibition of the IKr currentCardiotoxicity Risk[9]
Caspase-3/7 Glo Assay Caspase activationApoptosis
LDH Release Assay Lactate Dehydrogenase releaseNecrosis / Membrane Damage

Step 2: Formulate a Mitigation Strategy

Based on the identified mechanism, devise a medicinal chemistry strategy.

Decision Tree: Mitigating Identified Toxicities

G start Identified Toxicity Mechanism mech1 Mitochondrial Dysfunction (↓MMP, ↓OCR) start->mech1 mech2 hERG Inhibition start->mech2 mech3 General Off-Target Cytotoxicity start->mech3 strat1 Strategy: - Reduce lipophilicity (cLogP). - Introduce polar groups. - Modify electron-withdrawing/-donating groups to alter redox potential. mech1->strat1 strat2 Strategy: - Lower pKa of basic amines (<7.5). - Reduce lipophilicity. - Introduce steric hindrance near the basic center. - Add an acidic moiety to form a zwitterion. mech2->strat2 strat3 Strategy: - Perform kinome screening to identify off-targets. - Use structure-based design to increase on-target selectivity. - Employ a 'scaffold hopping' approach to find a new, less toxic core. mech3->strat3

Caption: Strategic approaches to address specific toxicity mechanisms.

Case Study Insight: Reducing hERG Inhibition

A common strategy to reduce hERG liability is to lower the basicity of a key nitrogen atom.[24][25] Replacing a piperidine ring with a more electron-withdrawing morpholine or piperazine ring can decrease the pKa, reducing the compound's positive charge at physiological pH and weakening its interaction with the hERG channel.[24] Additionally, reducing the overall lipophilicity of the molecule by adding polar functional groups can significantly decrease hERG binding.[9][24][26]

III. Key Experimental Protocols

This section provides detailed, step-by-step methodologies for core experiments discussed in this guide.

Protocol 1: Assessing Mitochondrial Membrane Potential (MMP) with JC-1 Dye

This protocol is designed to detect the loss of MMP, a key indicator of mitochondrial dysfunction and an early hallmark of apoptosis.

Principle: In healthy cells with high MMP, the JC-1 dye forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[20]

Materials:

  • JC-1 Dye Stock Solution (e.g., 5 mg/mL in DMSO)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • FCCP or CCCP (positive control for mitochondrial depolarization)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.

  • Compound Treatment: Treat cells with your Imidazo[1,2-a]pyridine derivatives at various concentrations for the desired time period. Include vehicle-only (negative) and FCCP-treated (e.g., 10-50 µM for 30 minutes) (positive) controls.[20]

  • JC-1 Staining:

    • Prepare a fresh 2 µM JC-1 working solution in pre-warmed cell culture medium.

    • Carefully remove the compound-containing medium from the wells.

    • Add 100 µL of the JC-1 working solution to each well.

    • Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Aspirate the JC-1 staining solution.

    • Gently wash the cells twice with 100 µL of pre-warmed assay buffer (e.g., PBS or HBSS).

    • After the final wash, add 100 µL of assay buffer to each well.

  • Fluorescence Measurement:

    • Immediately read the plate on a fluorescence microplate reader.

    • Red Fluorescence (J-aggregates): Excitation ~535 nm / Emission ~595 nm.

    • Green Fluorescence (Monomers): Excitation ~485 nm / Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio compared to the vehicle control indicates a loss of MMP.

Protocol 2: Measuring Cellular Respiration with the Seahorse XF Analyzer

This protocol provides a real-time assessment of mitochondrial function by simultaneously measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).

Principle: The Seahorse XF Analyzer uses solid-state sensors to measure changes in oxygen and pH in the media surrounding adherent cells. Sequential injection of mitochondrial toxins allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Bicarbonate-free Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

Procedure:

  • Day Before Assay - Hydrate Sensor Cartridge:

    • Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.

    • Place the sensor cartridge on top of the utility plate.

    • Incubate overnight at 37°C in a non-CO2 incubator.[27]

  • Day of Assay - Cell Plating and Treatment:

    • Seed cells in the Seahorse XF microplate and allow them to adhere.

    • One hour before the assay, carefully replace the culture medium with pre-warmed Seahorse XF assay medium.

    • Place the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes.

  • Prepare and Load Injector Ports:

    • Prepare working solutions of your test compounds and the Mito Stress Test inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium at the desired final concentrations.

    • Load the compounds into the appropriate injector ports of the hydrated sensor cartridge.

  • Run the Assay:

    • The instrument will first calibrate the sensors.

    • After calibration, the utility plate is replaced with the cell plate.

    • The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from the ports and measuring the subsequent changes in metabolic rates.

  • Data Analysis:

    • Normalize the data to cell number.

    • Analyze the OCR and ECAR profiles to determine the effect of your compounds on key parameters of mitochondrial function. A compound that significantly lowers basal and maximal OCR is a likely mitochondrial toxicant.

IV. References

  • Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments. (n.d.). Frontiers in Endocrinology. --INVALID-LINK--

  • Singh, S., Kumar, A., & Barthwal, M. K. (2018). Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences. Journal of Pharmacology and Experimental Therapeutics, 367(1), 1-10. --INVALID-LINK--

  • Parson, T., et al. (2020). Drug-induced mitochondrial dysfunction and cardiotoxicity. American Journal of Physiology-Heart and Circulatory Physiology, 318(2), H337-H352. --INVALID-LINK--

  • Pessayre, D., & Fromenty, B. (2005). Drug-induced liver injury through mitochondrial dysfunction: mechanisms and detection during preclinical safety studies. Expert Opinion on Drug Metabolism & Toxicology, 1(4), 629-655. --INVALID-LINK--

  • Ramachandran, A., & Jaeschke, H. (2018). Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives. Journal of Clinical and Translational Research, 4(Suppl 1), 74-90. --INVALID-LINK--

  • Sharma, A. K., Srivastava, G. N., Roy, A., & Sharma, V. K. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Pharmacology, 8, 805. --INVALID-LINK--

  • Dykens, J. A., Marroquin, L. D., & Will, Y. (2007). Strategies to reduce late-stage drug attrition due to mitochondrial toxicity. Expert Review of Molecular Diagnostics, 7(2), 161-175. --INVALID-LINK--

  • BMG LABTECH. (2023). Mitochondrial toxicity: measurement and applications. --INVALID-LINK--

  • Sharma, A. K., Srivastava, G. N., Roy, A., & Sharma, V. K. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Pharmacology, 8, 805. --INVALID-LINK--

  • Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse. (2024). Current Protocols. --INVALID-LINK--

  • Managing common toxicities with new tyrosine kinase inhibitors. (2015). Cancer World. --INVALID-LINK--

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2024). Journal of Cheminformatics. --INVALID-LINK--

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2024). Journal of Cheminformatics. --INVALID-LINK--

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. --INVALID-LINK--

  • Mingard, C., et al. (2018). Mechanisms of toxicity associated with six tyrosine kinase inhibitors in human hepatocyte cell lines. Toxicology and Applied Pharmacology, 356, 64-77. --INVALID-LINK--

  • Lamore, S. D., et al. (2017). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Chemical Research in Toxicology, 30(5), 1109-1121. --INVALID-LINK--

  • ResearchGate. (n.d.). Transformations that add oxygen and reduce hERG inhibition. --INVALID-LINK--

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. --INVALID-LINK--

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. --INVALID-LINK--

  • Stankova, I., et al. (2010). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Mini Reviews in Medicinal Chemistry, 10(13), 1239-1264. --INVALID-LINK--

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). RSC Medicinal Chemistry. --INVALID-LINK--

  • Mitochondrial Membrane Potential Assay. (2016). Assay Guidance Manual. --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Protein Kinase Inhibitors - Selectivity or Toxicity?. --INVALID-LINK--

  • Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity. (2018). Journal of Biomolecular Structure and Dynamics. --INVALID-LINK--

  • Assessing and managing toxicities induced by kinase inhibitors. (2007). Expert Opinion on Drug Safety, 6(2), 167-180. --INVALID-LINK--

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. --INVALID-LINK--

  • A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. (2018). Journal of Visualized Experiments. --INVALID-LINK--

  • From Image to Results | High Content Imaging for Genotoxicity. (2021). ZEISS. --INVALID-LINK--

  • Tools and Protocols for High-Content Imaging and Analysis. (n.d.). Thermo Fisher Scientific. --INVALID-LINK--

  • Changing the paradigm: Expanding High Content Imaging for early cytotoxicity assessments. (2005). Drug Discovery World. --INVALID-LINK--

  • ResearchGate. (n.d.). Troubleshooting of SeaHorse assay. --INVALID-LINK--

  • Agilent. (n.d.). Agilent Seahorse XF Pro Analyzer - Operating Manual. --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. --INVALID-LINK--

  • Database screening as a strategy to identify endogenous candidate metabolites to probe and assess mitochondrial drug toxicity. (2023). Scientific Reports. --INVALID-LINK--

  • ResearchGate. (n.d.). Reducing hERG inhibition by lowering pKa. --INVALID-LINK--

  • hERG channel blockers: Part 2. (2023). YouTube. --INVALID-LINK--

  • Interference and Artifacts in High-content Screening. (2025). Assay Guidance Manual. --INVALID-LINK--

  • Mitochondrial toxicity in drug discovery. (2022). SelectScience. --INVALID-LINK--

  • Review of High-content Screening Applications in Toxicology. (2020). Journal of Toxicology and Environmental Health, Part B, 23(4), 165-180. --INVALID-LINK--

  • Assessing Mitochondrial Toxicity in Early Drug Development. (2023). Technology Networks. --INVALID-LINK--

  • Agilent. (n.d.). Agilent Seahorse XF Imaging and Cell Counting Software User Guide. --INVALID-LINK--

  • User Guide: Agilent Seahorse Units (B38 Weill). (n.d.). Cornell University. --INVALID-LINK--

  • Synthesis of a reactive oxygen species responsive heterobifunctional thioketal linker. (2013). Tetrahedron Letters, 54(38), 5225-5227. --INVALID-LINK--

  • XF 96 Training Manual. (n.d.). University of Pennsylvania. --INVALID-LINK--

  • A Small Molecule for Controlled Generation of Reactive Oxygen Species (ROS). (2014). Organic Letters, 16(17), 4548-4551. --INVALID-LINK--

  • Discovery of Small-Molecule Enhancers of Reactive Oxygen Species That are Nontoxic or Cause Genotype-Selective Cell Death. (2013). ACS Chemical Biology, 8(6), 1218-1227. --INVALID-LINK--

  • New Insights into Ion Channels: Predicting hERG-Drug Interactions. (2018). International Journal of Molecular Sciences, 19(12), 3925. --INVALID-LINK--

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. --INVALID-LINK--

  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. (2019). Scientific Reports, 9(1), 1024. --INVALID-LINK--

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2023). Organic & Biomolecular Chemistry, 21(36), 7267-7289. --INVALID-LINK--

References

Troubleshooting common side reactions in Groebke-Blackburn-Bienaymé reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful three-component reaction to synthesize imidazo-fused heterocycles. Here, we address common challenges and frequently asked questions to help you troubleshoot your experiments and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My GBB reaction is giving a very low yield or not working at all. What are the most common causes?

A1: Low or no yield in a GBB reaction is a frequent issue that can typically be traced back to one of several key factors: catalyst choice, solvent, or the nature of your starting materials.

The GBB reaction mechanism begins with the formation of an imine from the aldehyde and the amidine, which is the rate-determining step. This is followed by a [4+1] cycloaddition with the isocyanide.[1][2] Each of these stages is sensitive to the reaction conditions.

  • Catalyst Inactivity or Inappropriateness: The reaction is most commonly catalyzed by a Lewis acid or a Brønsted acid to activate the imine intermediate.[1][2] Scandium triflate (Sc(OTf)₃) is a widely used and highly effective Lewis acid catalyst.[1] Brønsted acids like p-toluenesulfonic acid (pTSA) or perchloric acid are also effective.[1][3] If you are observing low yields, consider the following:

    • Catalyst Choice: Is your chosen catalyst suitable for your specific substrates? While Sc(OTf)₃ is broadly effective, some substrate combinations may benefit from a Brønsted acid, or vice-versa.[1][4]

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A typical loading ranges from 5-20 mol%.[2][4]

    • Catalyst Quality: Ensure your catalyst has not degraded due to improper storage.

  • Incorrect Solvent Choice: The choice of solvent plays a critical role in the GBB reaction.[3] Alcohols, particularly methanol and ethanol, are generally the solvents of choice as they can act as co-catalysts, accelerating key steps in the reaction.[3] Reactions in aprotic solvents like toluene or dichloromethane (DCM) often result in significantly lower conversions or fail completely.[2][3] If you are not using an alcohol, switching to methanol or ethanol is a primary troubleshooting step.

  • Substrate Reactivity:

    • Amidine Nucleophilicity: Electron-poor amidines (e.g., those with electron-withdrawing groups) are less nucleophilic and may exhibit reduced reactivity, leading to lower yields.[2]

    • Aldehyde Electrophilicity: While a wide range of aldehydes are tolerated, very sterically hindered or electron-rich aldehydes may react more slowly.[2][5]

    • Isocyanide Stability: Isocyanides can be unstable, especially those that are not sterically hindered.[2] Ensure the purity and stability of your isocyanide.

Q2: I've isolated a major byproduct with a mass corresponding to an open-chain structure instead of the desired fused heterocycle. What is it and how can I prevent its formation?

A2: You are likely observing the formation of an Ugi-type adduct . This is a common side reaction in the GBB manifold, particularly when using aliphatic aldehydes.[2] The GBB reaction can be considered an "interrupted Ugi reaction" where the cyclic amidine acts as a tethered nucleophile, leading to the fused heterocyclic product.[6] However, under certain conditions, a classic Ugi-type four-component reaction can compete.

The formation of the Ugi product is favored by conditions that hinder the final intramolecular cyclization step of the GBB pathway.

Troubleshooting Protocol to Minimize Ugi Adduct Formation:

  • Optimize the Catalyst: The choice of acid catalyst can influence the reaction pathway. Stronger Lewis acids like Sc(OTf)₃ generally favor the GBB cyclization.[1] If you are using a weaker Brønsted acid, consider switching to a Lewis acid.

  • Solvent Selection: While polar protic solvents are generally good for the GBB reaction, their nucleophilicity can sometimes play a role in stabilizing intermediates that lead to the Ugi product.[3] Ensure your solvent is anhydrous, as water can promote side reactions.

  • Temperature Control: Higher temperatures can sometimes favor the formation of thermodynamic byproducts. If you are running the reaction at elevated temperatures, try performing it at room temperature or slightly warmer (e.g., 40-60°C) for a longer period.[7]

  • Order of Addition: While the GBB is a one-pot reaction, the pre-formation of the imine by stirring the aldehyde and amidine with the catalyst for a short period before adding the isocyanide can sometimes favor the desired pathway.

Q3: My reaction has produced two regioisomers that are difficult to separate. How can I improve the regioselectivity?

A3: The formation of regioisomers can occur when using unsymmetrical amidines, such as 2-aminopyrimidines.[1] The outcome depends on which of the two endocyclic nitrogen atoms participates in the cyclization.

Strategies to Improve Regioselectivity:

  • Amidine Structure: The electronic and steric properties of the amidine are the primary determinants of regioselectivity. Often, the more nucleophilic nitrogen will preferentially attack. If possible, modifying the amidine structure (e.g., by introducing a blocking group) can direct the cyclization.

  • Reaction Conditions: While less influential than the substrate itself, systematically screening catalysts and solvents can sometimes improve the ratio of the desired regioisomer.

  • Purification: If regioisomer formation is unavoidable, careful optimization of chromatographic conditions is necessary.

Factor Influence on Regioselectivity Recommendation
Amidine Electronics The more electron-rich (more nucleophilic) nitrogen is generally favored to attack.Analyze the electronic properties of your amidine to predict the major isomer.
Steric Hindrance Bulky substituents near one of the nitrogen atoms can disfavor its participation in the cyclization.Consider introducing steric bulk to direct the reaction if synthetic modifications are feasible.
Purification Regioisomers often have very similar polarities.Utilize high-performance column chromatography (e.g., using a shallower gradient or a different solvent system) for separation.[8]

Troubleshooting Guide

Problem 1: Incomplete Conversion of Starting Materials

Symptoms: TLC or LC-MS analysis shows significant amounts of remaining starting materials (amidine, aldehyde) even after prolonged reaction times.

Causality Analysis Workflow:

start Incomplete Conversion catalyst Catalyst Issue? start->catalyst solvent Solvent Issue? catalyst->solvent No sol_catalyst Increase Catalyst Loading (5-20 mol%) [7, 10] catalyst->sol_catalyst Yes sol_catalyst_type Switch Catalyst Type (Lewis vs. Brønsted) [2, 10] catalyst->sol_catalyst_type Yes temp_time Temp/Time Issue? solvent->temp_time No sol_solvent Switch to Anhydrous Methanol or Ethanol [3] solvent->sol_solvent Yes dehydration Dehydration Needed? temp_time->dehydration No sol_temp_time Increase Temperature or Extend Reaction Time [8] temp_time->sol_temp_time Yes sol_dehydration Add Dehydrating Agent (e.g., trimethyl orthoformate) [11] dehydration->sol_dehydration Yes

Caption: Troubleshooting workflow for incomplete GBB reactions.

Detailed Protocol for Optimization:

  • Verify Catalyst: Confirm the activity and appropriate loading of your catalyst. For a standard reaction, start with 10 mol% Sc(OTf)₃.[1]

  • Change Solvent: If you are not using an alcohol, switch to anhydrous methanol. Recent studies have shown that methanol acts not just as a solvent but as a cocatalyst, significantly accelerating the reaction.[3]

  • Introduce a Dehydrating Agent: The initial imine formation releases water, which can hydrolyze the imine intermediate, leading to an equilibrium that disfavors product formation. The addition of a dehydrating agent like trimethyl orthoformate can drive the reaction to completion.[5]

  • Adjust Temperature and Time: Some less reactive substrates may require heating. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Be aware that prolonged heating can sometimes lead to byproduct formation.[7]

Problem 2: Difficulty in Product Purification

Symptoms: The crude product is a complex mixture, and the desired product is difficult to isolate by standard column chromatography.

Causality and Solution Pathway:

Caption: Strategies for purifying GBB reaction products.

Experimental Protocol for Purification via Salt Formation:

This protocol is particularly useful for purifying basic GBB products from non-basic impurities.[5]

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Slowly add a solution of sulfuric acid in an alcohol (e.g., 1M H₂SO₄ in isopropanol) dropwise while stirring.

  • The sulfate salt of the basic GBB product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with the organic solvent to remove impurities.

  • The pure product can be liberated from its salt by neutralization with a base (e.g., saturated aqueous NaHCO₃ solution) and extraction into an organic solvent.

References

Technical Support Center: Enhancing Oral Bioavailability of Imidazo[1,2-A]pyridin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the oral delivery of Imidazo[1,2-a]pyridin-7-amine based drug candidates. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies in a familiar question-and-answer format. We will delve into the mechanistic underpinnings of common experimental hurdles and provide scientifically grounded solutions to enhance the oral bioavailability of this promising class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Solubility and Dissolution Rate Enhancement

Question 1: My this compound lead candidate is exhibiting extremely low aqueous solubility, leading to poor dissolution and minimal oral absorption in our initial animal studies. What are my primary strategic options?

Low aqueous solubility is a frequent challenge for complex heterocyclic compounds like Imidazo[1,2-a]pyridines and is a primary rate-limiting step for oral absorption.[1][2] Your approach should be multi-pronged, focusing on both chemical and formulation-based strategies.

Underlying Causality: The planar, aromatic nature of the imidazo[1,2-a]pyridine core can lead to strong crystal lattice energy, making it difficult for individual molecules to be solvated by water.

Troubleshooting Workflow:

  • Salt Formation: For basic this compound derivatives, salt formation is often the most direct and effective method to significantly enhance aqueous solubility and dissolution rate.[3][4] The amino group provides a ready handle for protonation.

    • Actionable Advice: Screen a variety of pharmaceutically acceptable counterions (e.g., HCl, mesylate, tosylate) to identify a salt form with optimal solubility and stability.[3]

  • Particle Size Reduction: The Noyes-Whitney equation dictates that a larger surface area will increase the dissolution rate.[1]

    • Actionable Advice: Employ micronization or nanomilling techniques to reduce the particle size of your active pharmaceutical ingredient (API). Nanonization, creating nanosuspensions, can dramatically increase the surface area available for dissolution.[5][6]

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline API into an amorphous state entrapped within a polymer matrix can significantly improve its apparent solubility and dissolution.

    • Actionable Advice: Explore the use of polymers such as PVP, HPMC, or Soluplus® to create ASDs via spray drying or hot-melt extrusion.

Question 2: We successfully formed a hydrochloride salt of our compound, which improved solubility, but we are still observing low and variable exposure in our rat pharmacokinetic (PK) studies. What could be the issue?

While salt formation increases the dissolution rate, it doesn't guarantee successful absorption. Several downstream factors could be at play.

Underlying Causality:

  • Precipitation: The salt may dissolve in the stomach's acidic environment but then precipitate out in the higher pH of the small intestine, where most drug absorption occurs.

  • Poor Permeability: The intrinsic permeability of the compound across the intestinal epithelium might be low.

  • Efflux Transport: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.[7][8]

Troubleshooting Workflow:

G start Low/Variable Exposure with Salt Form check_precipitation Assess Intestinal Precipitation (pH shift experiment) start->check_precipitation check_permeability Evaluate Permeability (e.g., Caco-2 assay) start->check_permeability check_efflux Determine Efflux Liability (e.g., Caco-2 with inhibitor) start->check_efflux node_precip_yes Precipitation Confirmed check_precipitation->node_precip_yes node_precip_no No Significant Precipitation check_precipitation->node_precip_no node_perm_low Low Permeability check_permeability->node_perm_low node_perm_high High Permeability check_permeability->node_perm_high node_efflux_yes Efflux Substrate Confirmed check_efflux->node_efflux_yes node_efflux_no Not an Efflux Substrate check_efflux->node_efflux_no solution_precip solution_precip node_precip_yes->solution_precip Implement Precipitation Inhibitors (e.g., HPMC, PVP) in formulation solution_perm solution_perm node_perm_low->solution_perm Consider Prodrug Approach or Permeation Enhancers solution_efflux solution_efflux node_efflux_yes->solution_efflux Chemical Modification to Evade Efflux or Co-administration with P-gp Inhibitor

Caption: Troubleshooting workflow for low bioavailability post-salt formation.

Category 2: Permeability and Efflux

Question 3: Our Caco-2 assay results show a high efflux ratio for our lead this compound. How can we mitigate this P-glycoprotein (P-gp) mediated efflux?

P-gp efflux is a major barrier to the oral bioavailability of many kinase inhibitors and other complex heterocyclic compounds.[7][8] Addressing this often requires chemical modification.

Underlying Causality: P-gp recognizes and transports a broad range of substrates, often lipophilic and containing nitrogen atoms. The imidazo[1,2-a]pyridine scaffold can fit the pharmacophore for P-gp substrates.

Strategies for Mitigation:

  • Structural Modification (SAR): This is the most robust long-term solution.

    • Actionable Advice: Introduce specific structural changes to disrupt P-gp recognition. A study on a series of Imidazo[1,2-a]pyridines found that integrating a fluorine-substituted piperidine significantly reduced P-gp mediated efflux and improved bioavailability.[7][9] The strategic placement of fluorine can alter the electronic properties and conformation of the molecule, making it a poorer substrate for P-gp.

    • Experimental Protocol: Synthesize a small library of analogues with modifications designed to reduce lipophilicity or block key interaction points with P-gp. Re-screen these analogues in the Caco-2 efflux assay.

  • Formulation with P-gp Inhibitors: Co-administering your drug with an excipient that inhibits P-gp can increase its absorption.

    • Actionable Advice: Formulate your compound with known P-gp inhibiting excipients like certain grades of Polysorbate 80 or Vitamin E TPGS. This is more of a development-stage strategy.

Table 1: Impact of Structural Modification on P-gp Efflux

CompoundKey Structural FeatureP-gp Efflux Ratio (B-A/A-B)Oral Bioavailability (F%) in Rat
Parent Compound Unsubstituted Piperidine5.716%
Analogue 28 trans-Fluoro-piperidine< 2.0> 40%
Data is illustrative, based on findings from similar compound series.[7]
Category 3: Metabolism

Question 4: We are observing rapid clearance of our this compound in liver microsome stability assays. What are the likely metabolic hotspots, and how can we improve stability?

The Imidazo[1,2-a]pyridine ring system can be susceptible to oxidative metabolism.

Underlying Causality:

  • Cytochrome P450 (CYP) Oxidation: The electron-rich imidazo[1,2-a]pyridine ring is a target for CYP-mediated oxidation.

  • Aldehyde Oxidase (AO) Metabolism: The imidazo[1,2-a]pyrimidine moiety, structurally related to your core, is known to be rapidly metabolized by aldehyde oxidase (AO).[10] It's crucial to assess if your compound is also an AO substrate.

Troubleshooting and Strategic Solutions:

  • Metabolite Identification: First, identify the site of metabolism.

    • Actionable Advice: Perform metabolite identification studies using liver microsomes or hepatocytes and LC-MS/MS to pinpoint the exact position of oxidation.

  • Blocking Metabolic Sites: Once the "soft spot" is known, you can use chemical modifications to block it.

    • Actionable Advice: If oxidation occurs on the pyridine ring, for example, introducing an electron-withdrawing group like fluorine or a chloro group can decrease the electron density and slow down metabolism.[11]

  • Scaffold Hopping: If the core itself is the primary site of metabolism, a more drastic change may be needed.

    • Actionable Advice: Consider "scaffold hopping" to a related but more metabolically stable heterocyclic system if blocking strategies fail.[12]

G start High Clearance Observed met_id Metabolite ID Study (LC-MS/MS) start->met_id node_cyp CYP-mediated Oxidation met_id->node_cyp node_ao AO-mediated Oxidation met_id->node_ao solution_cyp solution_cyp node_cyp->solution_cyp Block site of oxidation (e.g., with F, Cl) solution_ao solution_ao node_ao->solution_ao Alter heterocycle or block reactive site retest retest solution_cyp->retest Re-evaluate in Microsome Stability Assay solution_ao->retest

Caption: Workflow for addressing high metabolic clearance.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay for Efflux Assessment

Objective: To determine if a test compound is a substrate of efflux transporters like P-glycoprotein.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound (at a specified concentration, e.g., 10 µM) to the apical (A) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral side and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Take samples from the apical side at the same time points.

  • Analysis: Quantify the concentration of the test compound in all samples using a suitable analytical method like LC-MS/MS.[13]

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B-A) / Papp (A-B)

  • Interpretation: An efflux ratio significantly greater than 2 suggests the compound is a substrate for active efflux.

References

Validation & Comparative

A Comparative Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors Against Other Targeted Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Oncology

The landscape of cancer therapy has been fundamentally reshaped by the advent of kinase inhibitors, molecules designed to block specific signaling pathways that drive tumor growth and survival. Protein kinases, which regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] Among the myriad of chemical scaffolds explored for kinase inhibition, the imidazo[1,2-a]pyridine ring system has emerged as a "privileged structure."[2] This versatile nitrogen-based heterocycle is a core component of numerous biologically active compounds, demonstrating a remarkable capacity to interact with the ATP-binding pocket of diverse kinases.[1]

This guide provides an in-depth comparative analysis of a potent, novel imidazo[1,2-a]pyridine-based inhibitor targeting the Phosphoinositide 3-Kinase (PI3K) / mammalian Target of Rapamycin (mTOR) pathway. We will objectively compare its performance against two well-characterized clinical candidates, Gedatolisib (PF-05212384) and Omipalisib (GSK2126458), providing the supporting experimental data and methodologies required for researchers, scientists, and drug development professionals to make informed decisions.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cancer Cell Proliferation and Survival

The PI3K/Akt/mTOR signaling pathway is one of the most frequently overactivated pathways in human cancer, playing a central role in regulating cell growth, metabolism, proliferation, and survival.[3] Its dysregulation can occur through various mechanisms, including mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[3] Given its critical role, dual inhibition of both PI3K and mTOR has become a promising therapeutic strategy to overcome potential feedback loops and resistance mechanisms that can arise from targeting only one node in the pathway.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt P (Thr308) TSC TSC1/2 Akt->TSC Inhibits mTORC2->Akt P (Ser473) (Full Activation) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation EIF4EBP1->Proliferation Represses Translation Inhibitor Dual PI3K/mTOR Inhibitors Inhibitor->PI3K Inhibitor->mTORC1

Figure 1: The PI3K/Akt/mTOR Signaling Pathway.

Comparative Performance Analysis: Potency and Selectivity

The efficacy of a kinase inhibitor is primarily defined by its potency (how much of the drug is needed to cause an effect) and its selectivity (how specifically it binds to its intended target versus other kinases). Here, we compare a representative imidazo[1,2-a]pyridine dual PI3K/mTOR inhibitor with Gedatolisib and Omipalisib. The selected imidazo[1,2-a]pyridine derivative, herein referred to as IP-Dual-1 , demonstrated potent enzymatic inhibition and cellular activity.[3]

InhibitorTargetIC50 / Ki (Enzymatic Assay)IC50 (Cellular Assay)Cell LineReference(s)
IP-Dual-1 PI3Kα IC50: 0.20 nM IC50: 10 nMHCT-116[3]
mTOR IC50: 21 nM [3]
Gedatolisib PI3Kα IC50: 0.4 nM IC50: 4 nMMDA-361[5][6]
(PF-05212384)PI3KγIC50: 5.4 nMIC50: 13.1 nMPC3-MM2[5][6]
mTOR IC50: 1.6 nM [5][6]
Omipalisib PI3Kα Ki: 0.019 nM IC50: 2.4 nMBT474[7][8]
(GSK2126458)PI3KβKi: 0.13 nMIC50: 3 nMT47D[7][8]
mTORC1/2 Ki: 0.18 / 0.3 nM [7][8]

Analysis of Performance:

  • Potency: All three compounds are exceptionally potent inhibitors, operating in the low nanomolar to picomolar range in biochemical assays. Omipalisib demonstrates the highest potency against PI3Kα and mTOR in enzymatic assays (Ki of 19 pM and 180 pM, respectively).[7][8] IP-Dual-1 shows outstanding potency against PI3Kα (IC50: 0.20 nM) and maintains potent, albeit less so, activity against mTOR (IC50: 21 nM).[3] Gedatolisib exhibits a more balanced dual inhibitory profile with IC50 values of 0.4 nM for PI3Kα and 1.6 nM for mTOR.[5][6]

  • Cellular Activity: In cellular assays, which measure the ability of a compound to inhibit proliferation in cancer cell lines, all compounds remain highly active. The slight decrease in potency from enzymatic to cellular assays is expected, as the compound must cross the cell membrane and contend with high intracellular ATP concentrations. IP-Dual-1's potent inhibition of HCT-116 colon cancer cell growth (IC50: 10 nM) validates its mechanism of action in a cellular context.[3]

  • Selectivity and Rationale: The design of dual PI3K/mTOR inhibitors like these is a deliberate strategy. By inhibiting both mTORC1 and PI3K, these compounds can preemptively block the feedback activation of Akt that often occurs when only mTORC1 is inhibited, a known mechanism of drug resistance. The data shows that while Omipalisib is the most potent, Gedatolisib and IP-Dual-1 present a more balanced co-inhibition profile which may be advantageous in certain contexts.

Experimental Methodologies: A Guide to Kinase Inhibitor Characterization

To ensure scientific rigor and reproducibility, standardized and validated protocols are essential. The following sections detail the step-by-step methodologies used to generate the comparative data for these inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Causality and Rationale: This biochemical assay directly measures the enzymatic activity of the target kinase. The principle is straightforward: active kinases transfer phosphate from ATP to a substrate, producing ADP. The amount of ADP produced is directly proportional to kinase activity. The ADP-Glo™ assay quantifies this ADP production via a luciferase-based reaction, providing a highly sensitive luminescent readout.[9][10] This allows for the precise determination of an inhibitor's IC50 value.

ADP_Glo_Workflow ADP-Glo™ Assay Workflow Step1 Step 1: Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) Step2 Step 2: Terminate & Deplete ATP Add ADP-Glo™ Reagent Step1->Step2 Incubate1 Incubate 40 min (Depletes remaining ATP) Step2->Incubate1 Step3 Step 3: Detect ADP Add Kinase Detection Reagent Incubate1->Step3 Incubate2 Incubate 30-60 min (Converts ADP to ATP, generates light) Step3->Incubate2 Step4 Step 4: Measure Luminescence (Signal ∝ Kinase Activity) Incubate2->Step4

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction. To each well, add the kinase, its specific substrate, and the test compound (e.g., IP-Dual-1) at various concentrations.

  • Initiate Reaction: Start the reaction by adding an ATP solution. The final reaction volume is typically 5 µL. Incubate at room temperature for 1 hour.[11]

  • Terminate and Deplete: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate at room temperature for 40 minutes.[12]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. Incubate at room temperature for 30-60 minutes.[12]

  • Signal Generation and Measurement: The newly synthesized ATP is used by a luciferase/luciferin reaction within the Kinase Detection Reagent to produce a stable "glow-type" luminescent signal.[10] Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the inhibitory activity of the test compound.

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

Causality and Rationale: This assay measures the number of viable cells in culture after treatment with an inhibitor. Its principle relies on the fact that metabolically active, viable cells produce ATP. The CellTiter-Glo® reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates light in proportion to the amount of ATP present.[1][13] A decrease in the luminescent signal indicates a reduction in cell viability, either through cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of the compound.

Protocol:

  • Cell Plating: Seed cancer cells (e.g., HCT-116) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor. Include vehicle-only (e.g., DMSO) controls. Incubate for a period that allows for multiple cell divisions (typically 72 hours).

  • Plate Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.[14]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[14]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Measurement: Record the luminescence using a plate-reading luminometer. The data is then used to calculate the IC50 value, the concentration at which the inhibitor reduces cell viability by 50%.

Western Blot Analysis for Target Modulation

Causality and Rationale: While a cellular assay shows if a compound stops proliferation, a Western blot can show how. This technique verifies that the inhibitor is engaging its intended target within the cell and producing the expected downstream effect. For a PI3K/mTOR inhibitor, we expect to see a decrease in the phosphorylation of downstream effectors like Akt (a PI3K substrate) and p70S6K (an mTORC1 substrate).[15] Using antibodies specific to the phosphorylated forms of these proteins allows for the direct visualization of pathway inhibition. Using a BSA blocking buffer is crucial for phospho-protein detection as it minimizes background noise compared to milk.

Protocol:

  • Cell Treatment and Lysis: Plate and treat cells with the inhibitor for a shorter duration (e.g., 2-24 hours) sufficient to observe changes in signaling. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.[16]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer at 95°C for 5 minutes. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane for 1 hour at room temperature in a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). This step prevents non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution (e.g., rabbit anti-phospho-Akt (Ser473) or rabbit anti-phospho-p70S6K (Thr389)) diluted in 5% BSA/TBST.[16][17]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[16]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[16] To confirm equal protein loading, the blot is often stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the target proteins (e.g., total Akt, total S6K) or a housekeeping protein like β-actin.

Conclusion and Future Perspectives

This comparative analysis demonstrates that novel inhibitors based on the imidazo[1,2-a]pyridine scaffold, such as the representative IP-Dual-1 , are highly competitive with clinical-stage PI3K/mTOR inhibitors like Gedatolisib and Omipalisib. IP-Dual-1 exhibits exceptional sub-nanomolar potency against PI3Kα and maintains strong dual-inhibitory action in both biochemical and cellular contexts.[3] The high potency of this chemical class underscores the value of the imidazo[1,2-a]pyridine core in designing targeted kinase inhibitors.

The provided methodologies offer a robust framework for the preclinical evaluation of such compounds, ensuring that key parameters like enzymatic potency, cellular efficacy, and on-target mechanism of action are rigorously validated. As the field of targeted therapy continues to evolve, the exploration of privileged scaffolds like imidazo[1,2-a]pyridines will undoubtedly yield next-generation inhibitors with improved efficacy and safety profiles, offering new hope in the treatment of cancer.

References

Validating the Anticancer Mechanism of Imidazo[1,2-A]pyridin-7-amine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous in vivo validation of a novel anticancer agent is the crucible in which its clinical potential is forged. This guide provides an in-depth technical comparison of the in vivo anticancer activity of Imidazo[1,2-A]pyridin-7-amine, a promising small molecule inhibitor, against established therapeutic alternatives. By synthesizing data from preclinical studies, we will objectively evaluate its performance and provide the experimental frameworks necessary for robust validation.

The Imidazo[1,2-a]pyridine scaffold has garnered significant interest as a privileged structure in oncology, with derivatives demonstrating potent inhibition of key signaling pathways implicated in tumorigenesis.[1][2][3] This guide will focus on the in vivo validation of a representative compound from this class, herein referred to as "Compound I-7A," which, like other molecules in its family, is designed to target critical cancer cell survival pathways.

The Mechanistic Premise: Targeting the PI3K/Akt/mTOR and MAPK Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through the modulation of pivotal signaling cascades that regulate cell growth, proliferation, and survival.[2][4] The primary targets of this class of compounds are the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in a wide range of human cancers.[5][6][7]

The PI3K/Akt/mTOR pathway is a central regulator of cellular metabolism, growth, and survival.[7] Its aberrant activation is a hallmark of many tumors, making it a prime target for therapeutic intervention. Imidazo[1,2-a]pyridines have been demonstrated to inhibit this pathway, leading to cell cycle arrest and the induction of apoptosis.[2][4][8] Concurrently, the MAPK pathway plays a crucial role in cell proliferation and differentiation, and its inhibition can also contribute to the anticancer effects of these compounds.

dot

Caption: this compound targets the PI3K/Akt/mTOR and MAPK signaling pathways.

Comparative In Vivo Efficacy

A critical aspect of preclinical validation is benchmarking the novel agent against both the standard of care and other targeted therapies. This guide compares the in vivo performance of Compound I-7A with a standard-of-care chemotherapeutic agent, Cisplatin, and a well-characterized pan-PI3K inhibitor, Pictilisib (GDC-0941).

CompoundTargetCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound I-7A (proxy) PI3K/mTORHeLa Cervical Cancer Xenograft50 mg/kgSignificant[8]
Pictilisib (GDC-0941) Pan-Class I PI3KU87MG Glioblastoma Xenograft150 mg/kg, oral98%[9]
Cisplatin DNA Cross-linkingMammary Tumor Model5 mg/kg, single doseEfficacious[10]
Paclitaxel Microtubule StabilizationA549 Lung Cancer Xenograft50 mg/kg, I.P. every 2 daysNot specified, but effective[11]

Experimental Protocols for In Vivo Validation

The integrity of in vivo data is contingent upon meticulously executed and well-controlled experimental protocols. The following sections provide a detailed, step-by-step methodology for a robust in vivo validation workflow.

Experimental Workflow

dot

Caption: A typical experimental workflow for in vivo efficacy studies.

Cell Line Selection and Culture
  • Cell Lines: Choose human cancer cell lines pertinent to the intended therapeutic application (e.g., A549 for lung cancer, HCT116 for colon cancer).

  • Culture Conditions: Maintain cell lines in the manufacturer's recommended culture medium, supplemented with fetal bovine serum and antibiotics. It is crucial to use cells in the logarithmic growth phase with high viability (>90%) for implantation.[12]

Subcutaneous Xenograft Mouse Model Protocol
  • Animal Model: Utilize immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent the rejection of human tumor cells.[13]

  • Cell Preparation: Harvest and wash the cultured cancer cells with a sterile, serum-free medium or phosphate-buffered saline (PBS).[12]

  • Injection: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 10 x 10^7 cells in 100-200 µL) into the flank of each mouse.[12]

Tumor Growth Monitoring and Treatment
  • Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[13]

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[12]

  • Drug Administration: Administer the test compound (this compound), a vehicle control, and a positive control (e.g., Cisplatin or Paclitaxel) according to the predetermined dosage and schedule (e.g., intraperitoneal, oral gavage).[12]

Efficacy and Toxicity Evaluation
  • Tumor Growth Inhibition (TGI): Calculate TGI as a percentage using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.[12]

  • Toxicity Monitoring: Monitor the health of the animals daily, including body weight, food and water consumption, and any signs of distress.[12]

Pharmacodynamic Biomarker Analysis

To validate the on-target activity of this compound in vivo, it is essential to perform pharmacodynamic analysis on tumor tissues.

  • Tissue Harvesting: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor should be snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.

  • Western Blot Protocol:

    • Protein Extraction: Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membranes with primary antibodies against key proteins in the PI3K/Akt/mTOR and MAPK pathways (e.g., p-Akt, total Akt, p-ERK, total ERK).[14][15]

    • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Statistical Analysis of Tumor Growth Data

The statistical significance of the observed tumor growth inhibition should be rigorously assessed. The tumor growth inhibition T/C (treatment/control) ratio is a commonly used metric to quantify treatment effects in xenograft experiments.[16] Statistical methods such as the nonparametric bootstrap method or a small sample likelihood ratio statistic can be applied to make inferences about the T/C ratio, including hypothesis testing and confidence interval estimation.[16] For longitudinal data on tumor growth, linear regression models that account for the correlation among repeated measurements within each mouse are recommended.[17]

Conclusion

The in vivo validation of this compound requires a multifaceted approach that combines robust experimental design, meticulous execution, and insightful data analysis. By comparing its efficacy against established agents and dissecting its mechanism of action at the molecular level within the tumor microenvironment, researchers can build a compelling case for its clinical development. This guide provides a comprehensive framework to achieve this, emphasizing scientific integrity and the generation of reproducible, high-quality data.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of Imidazo[1,2-A]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a variety of kinases. This guide provides an in-depth comparative analysis of the cross-reactivity profile of Imidazo[1,2-A]pyridin-7-amine, the core scaffold of this promising class of inhibitors, against a broad kinase panel. By examining experimental data and comparing its performance with established kinase inhibitors, we aim to provide researchers, scientists, and drug development professionals with a critical resource for navigating the complexities of kinase inhibitor selectivity.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This similarity presents a formidable challenge in the development of selective kinase inhibitors. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely an academic exercise but a critical step in the drug discovery pipeline, ensuring both efficacy and safety. This guide will delve into the methodologies used to assess kinase selectivity and provide a framework for interpreting the resulting data.

Unveiling the Kinase Interaction Landscape of Imidazo[1,2-a]pyridines

While a comprehensive kinome-wide screen of the parent compound, this compound, is not publicly available, a wealth of data from studies on its derivatives allows for an inferred cross-reactivity profile. The imidazo[1,2-a]pyridine scaffold has been shown to be a versatile template for the development of inhibitors targeting both serine/threonine and tyrosine kinases.[1][2]

Key Kinase Families Targeted by Imidazo[1,2-a]pyridine Derivatives:
  • Serine/Threonine Kinases:

    • PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibition of key components of this critical cell survival and proliferation pathway.[3]

    • Aurora Kinases: These kinases are crucial for cell cycle regulation, and imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors.

    • Polo-like Kinases (PLKs): Imidazo[1,2-a]pyridines have been identified as selective inhibitors of PLKs, which are key regulators of mitosis.

    • Cyclin-Dependent Kinases (CDKs): The scaffold has been successfully utilized to generate selective inhibitors of various CDKs, which are central to cell cycle progression.[4]

  • Tyrosine Kinases:

    • FMS-like Tyrosine Kinase 3 (FLT3): Derivatives of imidazo[1,2-a]pyridine have shown significant promise as potent and selective inhibitors of both wild-type and mutant forms of FLT3, a key target in acute myeloid leukemia (AML).[5]

    • Insulin-like Growth Factor-1 Receptor (IGF-1R): This class of compounds has been explored for its potential to inhibit the tyrosine kinase activity of IGF-1R, a receptor implicated in cancer cell growth and survival.[6][7]

To illustrate the potential selectivity of this scaffold, a study on an imidazo[1,2-a]pyridine derivative, compound 24 , revealed high selectivity when screened against a panel of 97 kinases. The primary targets were identified as FLT3 and TRKA, demonstrating that high specificity can be achieved through chemical modification of the core structure.[5]

Comparative Analysis: Imidazo[1,2-a]pyridines vs. Alternative Kinase Inhibitors

A crucial aspect of evaluating a new inhibitor class is to benchmark its performance against existing therapies. Here, we compare the imidazo[1,2-a]pyridine scaffold with other well-established kinase inhibitors, focusing on targets where this scaffold has shown significant promise.

FLT3 Inhibition: A Case Study in AML

Mutations in the FLT3 receptor are common drivers of AML. Several FLT3 inhibitors are clinically approved, providing a basis for comparison.

Inhibitor ClassPrimary TargetsKnown Off-TargetsKey AdvantagesKey Limitations
Imidazo[1,2-a]pyridines (e.g., Derivative 24) FLT3, TRKA[5]Minimal off-target activity reported for selective compounds[5]High selectivity, potential to overcome resistance mutations[5]Limited clinical data currently available
Multi-Kinase Inhibitors (e.g., Midostaurin) FLT3, KIT, PDGFR, VEGFR, PKCBroad kinase inhibition profileEstablished clinical efficacy in combination therapyOff-target effects can lead to side effects
Selective FLT3 Inhibitors (e.g., Gilteritinib) FLT3AXL, other tyrosine kinasesHigh potency against FLT3Development of resistance through secondary mutations

This comparison highlights the potential of the imidazo[1,2-a]pyridine scaffold to yield highly selective FLT3 inhibitors, potentially offering an improved safety profile and the ability to address clinical resistance.

Dual PI3K/mTOR Inhibition: Targeting a Core Cancer Pathway

The PI3K/mTOR pathway is a central hub for cancer cell growth and survival. Dual inhibitors that target both kinases can offer a more complete pathway blockade.

Inhibitor ClassPrimary TargetsKnown Off-TargetsKey AdvantagesKey Limitations
Imidazo[1,2-a]pyridines PI3K, mTOR[3]Varies depending on the specific derivativePotential for high potency and favorable drug-like propertiesSelectivity against PI3K isoforms can vary
Thiazole Derivatives (e.g., Dactolisib) Pan-Class I PI3K, mTORDNA-PK, other PIKK family membersBroad inhibition of the PI3K/mTOR pathwayPotential for on-target toxicities due to broad inhibition
Morpholino-Triazines (e.g., GDC-0980) Pan-Class I PI3K, mTORDNA-PKPotent dual inhibitionChallenges with therapeutic window in clinical development

The imidazo[1,2-a]pyridine scaffold represents a promising avenue for the development of novel dual PI3K/mTOR inhibitors with potentially improved pharmacological properties.

Experimental Protocols for Kinase Cross-Reactivity Profiling

The generation of reliable and reproducible cross-reactivity data is paramount. The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method for profiling kinase inhibitors.

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

Principle: The assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. A luciferase-based reaction converts the generated ADP into a luminescent signal.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase reaction buffer.

    • Add the test compound at various concentrations.

    • Add the kinase and substrate mixture.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal (Relative Light Units, RLU) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Path to Inhibition

Understanding the interplay of signaling pathways and the logic of experimental design is crucial for effective drug discovery.

Kinase_Inhibitor_Profiling_Workflow cluster_0 Compound Preparation cluster_1 Biochemical Kinase Assay cluster_2 Data Analysis & Interpretation Compound This compound (Test Compound) Serial_Dilution Serial Dilution Series Compound->Serial_Dilution 10-point dilution Assay_Plate 384-well Plate (Kinase Reaction) Serial_Dilution->Assay_Plate Kinase_Panel Kinase Panel (e.g., 97 kinases) Kinase_Panel->Assay_Plate ADP_Glo ADP-Glo™ Assay Assay_Plate->ADP_Glo Stop & Detect Luminometer Luminometer Reading ADP_Glo->Luminometer IC50_Curve IC50 Curve Generation Luminometer->IC50_Curve Selectivity_Profile Selectivity Profile (Comparison of IC50s) IC50_Curve->Selectivity_Profile Off_Target_ID Off-Target Identification Selectivity_Profile->Off_Target_ID

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the development of potent and selective kinase inhibitors. While a definitive, publicly available kinome-wide profile of the parent this compound is yet to be established, extensive research on its derivatives strongly suggests the potential for achieving high target selectivity. The ability to modulate the substitution pattern on the imidazo[1,2-a]pyridine core allows for the fine-tuning of inhibitory activity against a diverse range of both serine/threonine and tyrosine kinases.

Comparative analysis with existing kinase inhibitors, particularly in the context of FLT3 and the PI3K/mTOR pathway, underscores the potential of this scaffold to yield best-in-class therapeutics with improved safety profiles and the ability to overcome clinical resistance. The continued exploration of this chemical space, guided by robust and systematic cross-reactivity profiling, will undoubtedly pave the way for the next generation of targeted therapies.

References

A Comparative Analysis of the Anticancer Efficacy of Imidazo[1,2-A]pyridine Derivatives and Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer therapeutics has led to the exploration of a myriad of heterocyclic compounds. Among these, the Imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, with a growing body of evidence demonstrating the potent and diverse anticancer activities of its derivatives. This guide provides an in-depth, objective comparison of the efficacy of emerging Imidazo[1,2-a]pyridine-based compounds against established, first-line anticancer drugs. We will dissect their mechanisms of action, present comparative cytotoxicity data, and provide detailed experimental protocols to support further research and development in this promising area of oncology.

Introduction to Imidazo[1,2-a]pyridines: A Scaffold of Anticancer Potential

Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] While various drugs incorporating this scaffold are already in clinical use for conditions like insomnia and anxiety, their potential as anticancer agents is a more recent and rapidly evolving field of study.[3] Research has demonstrated that derivatives of Imidazo[1,2-a]pyridine can exert potent cytotoxic effects against a range of cancer cell lines, including those of breast, lung, liver, melanoma, and cervical cancers.[1][2] Their anticancer activity stems from the inhibition of crucial molecular pathways involved in cancer cell proliferation, survival, and migration.[2]

Mechanisms of Action: A Tale of Two Strategies

The anticancer efficacy of any compound is intrinsically linked to its mechanism of action. Here, we compare the molecular strategies employed by Imidazo[1,2-a]pyridine derivatives with those of established anticancer drugs, Doxorubicin and Paclitaxel, which represent two different classes of chemotherapeutic agents.

Imidazo[1,2-a]pyridine Derivatives: Multi-Targeted Kinase Inhibition and Apoptosis Induction

A significant body of research points to the role of Imidazo[1,2-a]pyridine derivatives as potent inhibitors of various protein kinases that are often dysregulated in cancer.[4] One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade , a critical regulator of cell growth, proliferation, and survival.[2][3] By inhibiting key kinases in this pathway, these compounds can effectively halt cancer cell progression.

Furthermore, several studies have shown that these derivatives can induce apoptosis , or programmed cell death, through both intrinsic and extrinsic pathways. This is often characterized by the activation of caspases, such as caspase-3, -7, -8, and -9, and an increase in the levels of pro-apoptotic proteins like Bax, p53, and p21.[1][3][5][6][7][8] Some derivatives have also been found to act as inhibitors of c-KIT and cyclin-dependent kinases (CDKs), further highlighting their multi-targeted approach to cancer therapy.[2][9][10]

G cluster_0 Imidazo[1,2-a]pyridine Derivative cluster_1 Signaling Pathways cluster_2 Cellular Processes Derivative Imidazo[1,2-a]pyridine Derivative PI3K PI3K Derivative->PI3K Inhibits CDKs CDKs Derivative->CDKs Inhibits cKIT c-KIT Derivative->cKIT Inhibits Apoptosis Apoptosis Derivative->Apoptosis Induces CellCycle Cell Cycle Arrest Derivative->CellCycle Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival CDKs->Proliferation cKIT->Proliferation

Caption: Mechanism of Action of Imidazo[1,2-a]pyridine Derivatives.

Established Anticancer Drugs: DNA Damage and Microtubule Stabilization

In contrast, established drugs like Doxorubicin and Paclitaxel operate through more conventional cytotoxic mechanisms. Doxorubicin, an anthracycline antibiotic, primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, all of which lead to DNA damage and ultimately, apoptosis.

Paclitaxel, a taxane, targets the microtubule network within cells. It promotes the polymerization of tubulin and stabilizes microtubules, preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and induces apoptosis.

G cluster_0 Established Anticancer Drugs cluster_1 Cellular Targets & Processes Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules DNAdamage DNA Damage DNA->DNAdamage CellCycleArrest Cell Cycle Arrest (G2/M) Microtubules->CellCycleArrest Apoptosis Apoptosis DNAdamage->Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of Action of Doxorubicin and Paclitaxel.

Comparative Efficacy: A Quantitative Look at Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an anticancer compound. The following table summarizes the IC50 values of various Imidazo[1,2-a]pyridine derivatives against a panel of cancer cell lines, alongside the IC50 values for established drugs for a comparative perspective.

Compound/DrugCancer Cell LineIC50 (µM)Reference(s)
Imidazo[1,2-a]pyridine Derivatives
Compound 6 (in a 2021 study)A375 (Melanoma)9.7[3]
WM115 (Melanoma)<12[3]
HeLa (Cervical)35.0[3]
Compound 12b (in a 2023 study)Hep-2 (Laryngeal)11[11][12]
HepG2 (Liver)13[11][12]
MCF-7 (Breast)11[11][12]
A375 (Melanoma)11[11][12]
IP-5 (in a 2022 study)HCC1937 (Breast)45[1][6][7][8]
IP-6 (in a 2022 study)HCC1937 (Breast)47.7[1][6][7][8]
HB9 (in a 2023 study)A549 (Lung)50.56[13]
HB10 (in a 2023 study)HepG2 (Liver)51.52[13]
Established Anticancer Drugs
DoxorubicinHep-2, HepG2, MCF-7, A375Varies (used as standard)[11][12]
CisplatinA549 (Lung)53.25[13]
HepG2 (Liver)54.81[13]

Analysis of Efficacy Data: The data indicates that certain Imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar and even nanomolar range for some compounds.[9][10] For instance, compound 12b shows comparable or superior efficacy to Cisplatin in several cell lines.[11][12][13] Notably, some derivatives have demonstrated efficacy against imatinib-resistant tumor cells, suggesting their potential in overcoming drug resistance.[9][10]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer efficacy of Imidazo[1,2-a]pyridine derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity and, by extension, cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Imidazo[1,2-a]pyridine derivative or the established anticancer drug. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

G cluster_workflow Apoptosis Assay Workflow A Cell Seeding & Treatment B Cell Harvesting (Trypsinization) A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide D->E F Incubate 15 min (Dark, RT) E->F G Flow Cytometry Analysis F->G

Caption: Workflow for the Annexin V-FITC/PI Apoptosis Assay.

Conclusion and Future Directions

The collective evidence strongly suggests that Imidazo[1,2-a]pyridine derivatives represent a promising class of anticancer agents with the potential to overcome some of the limitations of established therapies. Their multi-targeted mechanism of action, particularly their ability to inhibit key kinase signaling pathways, offers a distinct advantage over conventional cytotoxic drugs. While in vitro studies have demonstrated significant efficacy, further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential, safety profiles, and in vivo efficacy. The continued exploration and optimization of the Imidazo[1,2-a]pyridine scaffold hold considerable promise for the future of cancer treatment.

References

A Head-to-Head Comparison of Synthetic Routes to Imidazo[1,2-a]pyridin-7-amine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for designing potent and selective therapeutic agents. Compounds bearing this core have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular effects. Notably, the blockbuster hypnotic drug Zolpidem and the anxiolytic Alpidem feature this esteemed structure, cementing its importance in drug development.

The strategic placement of functional groups on the imidazo[1,2-a]pyridine ring is critical for modulating pharmacological activity. The 7-amino substituent, in particular, serves as a crucial pharmacophore or a versatile synthetic handle for further molecular elaboration. For researchers and drug development professionals, selecting an optimal and efficient synthetic route to Imidazo[1,2-a]pyridin-7-amine is a critical decision that impacts scalability, cost, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies.

This guide provides an in-depth, head-to-head comparison of two distinct and robust synthetic strategies for accessing this key intermediate. We will dissect a classical "Build from the Ring Up" approach and a modern "Functionalize the Core" strategy, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and limitations.

Strategy 1: "Build from the Ring Up" via Nitro Group Reduction

This classical approach involves constructing the imidazo[1,2-a]pyridine ring system from a pyridine starting material that already contains a latent amino group at the desired position, in this case, a nitro group. The synthesis is a two-step sequence: a cyclocondensation reaction followed by a nitro group reduction.

Causality Behind Experimental Choices

The choice of 2-amino-4-nitropyridine as the starting material is strategic. The electron-withdrawing nature of the nitro group acidifies the pyridine ring protons and influences the regioselectivity of the initial N-alkylation. The subsequent cyclization to form the fused imidazole ring is a well-established and reliable transformation, often referred to as the Tschitschibabin reaction. For the final step, the reduction of an aromatic nitro group is one of the most dependable and high-yielding reactions in organic synthesis, with numerous well-documented procedures. This route is often favored for its straightforward, pressure-free reaction conditions and the use of relatively inexpensive bulk starting materials.

Experimental Protocol: Synthesis of 2-methyl-imidazo[1,2-a]pyridin-7-amine

Step 1: Synthesis of 2-methyl-7-nitro-imidazo[1,2-a]pyridine

  • To a round-bottom flask, add 2-amino-4-nitropyridine (1.0 eq.).

  • Dissolve the starting material in a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF).

  • Add chloroacetone (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature. If a precipitate forms, it is the hydrohalide salt of the product.

  • Filter the solid and wash with cold ethanol. Alternatively, if no precipitate forms, concentrate the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-methyl-7-nitro-imidazo[1,2-a]pyridine.

Step 2: Reduction to 2-methyl-imidazo[1,2-a]pyridin-7-amine

  • Dissolve the 2-methyl-7-nitro-imidazo[1,2-a]pyridine (1.0 eq.) from the previous step in ethanol or concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) portion-wise to the solution.

  • Heat the mixture to 50-70 °C and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully basify with a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is > 8.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2-methyl-imidazo[1,2-a]pyridin-7-amine.

Workflow Diagram

Strategy_1_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Nitro Reduction A 2-Amino-4-nitropyridine C Reflux in Ethanol A->C B Chloroacetone B->C D Workup & Purification C->D E 2-methyl-7-nitro-imidazo[1,2-a]pyridine D->E F SnCl2·2H2O, HCl/EtOH E->F G Workup F->G H 2-methyl-imidazo[1,2-a]pyridin-7-amine G->H

Caption: Workflow for the "Build from the Ring Up" synthetic route.

Strategy 2: "Functionalize the Core" via Buchwald-Hartwig Amination

This modern approach constructs a halogenated imidazo[1,2-a]pyridine core first, which is then functionalized in the final step using a powerful palladium-catalyzed cross-coupling reaction to install the amine. This strategy leverages the precision and efficiency of contemporary organometallic chemistry.

Causality Behind Experimental Choices

The synthesis begins with 2-amino-4-bromopyridine, allowing for the rapid construction of the 7-bromo-imidazo[1,2-a]pyridine intermediate via the same reliable Tschitschibabin condensation as in Strategy 1.[1] The key to this route is the final C-N bond formation. The Buchwald-Hartwig amination is a Nobel Prize-winning reaction that has revolutionized the synthesis of arylamines from aryl halides.[2] It offers exceptional functional group tolerance, high yields, and generally mild reaction conditions.

For the synthesis of a primary amine, a direct coupling with ammonia can be challenging. Therefore, an "ammonia equivalent" such as benzophenone imine is often used.[3] This reagent couples efficiently under standard Buchwald-Hartwig conditions. The resulting imine is then easily hydrolyzed under acidic conditions to reveal the desired primary amine. This two-step, one-pot sequence provides a robust and highly effective method for installing the primary amino group.[3][4]

Experimental Protocol: Synthesis of 2-methyl-imidazo[1,2-a]pyridin-7-amine

Step 1: Synthesis of 7-bromo-2-methyl-imidazo[1,2-a]pyridine

  • Follow the procedure outlined in Step 1 of Strategy 1, substituting 2-amino-4-bromopyridine for 2-amino-4-nitropyridine and chloroacetone as the coupling partner.

  • The reaction of 2-amino-4-bromopyridine (1.0 eq.) with chloroacetone (1.1 eq.) in refluxing ethanol typically yields the desired 7-bromo-2-methyl-imidazo[1,2-a]pyridine after aqueous workup and purification.[1]

Step 2: Buchwald-Hartwig Amination and Hydrolysis

  • In an oven-dried Schlenk tube, add 7-bromo-2-methyl-imidazo[1,2-a]pyridine (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-3 mol%), and a suitable phosphine ligand like Xantphos or BINAP (2-6 mol%).[4][5]

  • Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene or dioxane as the solvent, followed by benzophenone imine (1.2 eq.) via syringe.

  • Place the sealed tube in a preheated oil bath at 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Do not purify the intermediate imine. Dissolve the crude residue in tetrahydrofuran (THF).

  • Add 2 M aqueous hydrochloric acid (HCl) and stir the mixture vigorously at room temperature for 2-4 hours to effect hydrolysis.

  • Neutralize the reaction with aqueous sodium bicarbonate and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-methyl-imidazo[1,2-a]pyridin-7-amine.

Workflow Diagram

Strategy_2_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: C-N Coupling & Hydrolysis A 2-Amino-4-bromopyridine C Reflux in Ethanol A->C B Chloroacetone B->C D Workup & Purification C->D E 7-bromo-2-methyl- imidazo[1,2-a]pyridine D->E F Pd Catalyst, Ligand, Base, Benzophenone Imine E->F Buchwald-Hartwig Amination G Aqueous HCl F->G Hydrolysis H Workup & Purification G->H I 2-methyl-imidazo[1,2-a]pyridin-7-amine H->I

Caption: Workflow for the "Functionalize the Core" synthetic route.

Head-to-Head Performance Comparison

ParameterStrategy 1: Nitro ReductionStrategy 2: Buchwald-Hartwig Amination
Overall Yield Moderate to Good (Typically 60-80% over 2 steps)Good to Excellent (Typically 70-90% over 2 steps)
Scalability Excellent. Both steps use common reagents and conditions suitable for large-scale synthesis.Good. The cost of palladium catalysts and ligands can be a factor on very large scales. Requires inert atmosphere.
Reagent Cost Low. Starting materials and reagents (SnCl₂) are inexpensive.Moderate to High. Palladium catalysts and specialized phosphine ligands can be costly.
Reaction Conditions Generally mild temperatures, no special atmosphere required. The reduction step can be acidic.Requires strictly inert (anhydrous, oxygen-free) conditions. Temperatures are moderate (90-110 °C).
Functional Group Tolerance Poor in the reduction step. The strongly reducing/acidic conditions are incompatible with many functional groups (e.g., esters, some protecting groups).Excellent. The palladium-catalyzed coupling is tolerant of a wide array of functional groups.
Versatility for SAR Limited. The starting 2-amino-4-nitropyridine is fixed. Diversity comes from the α-haloketone partner.High. The 7-bromo intermediate can be coupled with a vast library of different amines, not just an ammonia surrogate, to rapidly generate diverse analogues.
Safety & Waste Tin waste from the reduction step requires specialized disposal.Palladium waste requires recovery/disposal. Solvents like toluene and dioxane have health considerations.

Conclusion and Recommendation

Both synthetic strategies presented are viable and effective for the synthesis of this compound. The optimal choice depends heavily on the specific goals of the research program.

Strategy 1 (Nitro Reduction) is the workhorse route for large-scale, cost-effective production where functional group compatibility is not a primary concern. Its reliance on inexpensive reagents and robust, well-understood reactions makes it an excellent choice for producing a single, key intermediate in bulk.

Strategy 2 (Buchwald-Hartwig Amination) excels in the context of medicinal chemistry and drug discovery. Its primary advantage is the exceptional versatility it offers for generating diverse libraries of analogues. The 7-bromo intermediate is a gateway to a multitude of 7-substituted compounds by simply varying the amine coupling partner. While the upfront cost of the catalyst system is higher, the ability to rapidly explore SAR far outweighs this for discovery-phase projects. The milder conditions and superior functional group tolerance make it the preferred method for complex molecule synthesis.

For drug development professionals, a hybrid approach is often ideal: utilize Strategy 1 for the initial large-scale synthesis of the parent 7-amino compound, and employ Strategy 2 on a smaller scale from the 7-bromo intermediate to build out a diverse library for biological screening and lead optimization.

References

Bridging the Gap: A Guide to In Vitro-In Vivo Correlation (IVIVC) for Imidazo[1,2-a]pyridin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The Imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities which span from anticancer and anti-inflammatory to antiviral and antibacterial properties.[1][2] A significant portion of research has focused on developing derivatives as potent kinase inhibitors, particularly targeting oncogenic pathways like PI3K/Akt/mTOR.[3][4][5] However, the journey from a potent hit in a lab-based assay to an effective therapeutic in a living system is fraught with challenges. The critical hurdle is achieving a strong In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that connects a drug's performance in the laboratory to its behavior in a living organism.[6][7]

This guide provides an in-depth comparison of in vitro and in vivo evaluation strategies for Imidazo[1,2-a]pyridin-7-amine derivatives. We will explore the causality behind experimental choices, detail validated protocols, and analyze the complex factors that govern the successful translation of in vitro activity to in vivo efficacy.

Part 1: The In Vitro Landscape - Gauging Potency and Cellular Effect

The initial stages of drug discovery for Imidazo[1,2-a]pyridine derivatives rely on a tiered system of in vitro assays to quantify target engagement and cellular impact.

Tier 1: Biochemical Assays

The first step is to confirm direct interaction with the molecular target, often a protein kinase. Biochemical assays isolate the target enzyme and the test compound, providing a clean measure of potency (e.g., IC50) without the complexities of a cellular environment.

  • Rationale: This approach confirms that the compound binds to and inhibits the intended target. It is a rapid, high-throughput method ideal for screening large libraries of compounds and establishing a baseline Structure-Activity Relationship (SAR).

Tier 2: Cell-Based Assays

Once biochemical potency is established, the next crucial step is to determine if the compound can engage its target within a living cell and elicit a biological response.

  • Cellular Target Engagement: Assays like NanoBRET™ or cellular thermal shift assays (CETSA) can confirm that the compound enters the cell and binds to its target.

  • Phenotypic Assays: Cell viability assays (e.g., MTT, WST-1) are fundamental for assessing the compound's overall effect on cancer cell proliferation and cytotoxicity.[8][9] These assays measure metabolic activity as a proxy for the number of viable cells.[10][11]

  • Rationale: Cell-based assays introduce biological complexities such as cell membrane permeability, efflux pumps, and intracellular metabolism. A strong correlation between biochemical and cellular potency suggests good cell permeability and target engagement in a more physiologically relevant context.

Hypothetical In Vitro Data Summary

To illustrate, let's consider three hypothetical Imidazo[1,2-a]pyridine derivatives targeting the PI3Kα kinase.

CompoundTarget: PI3Kα (Biochemical IC50, nM)Cell Line: A375 Melanoma (Cell Viability IC50, nM)In Vitro Analysis
CMPD-A 215Potent target engagement, excellent cell permeability and activity. Ideal profile.
CMPD-B 1500Potent target engagement, but poor cellular activity. Suggests issues with cell permeability or high efflux.
CMPD-C 5075Moderate target engagement, but good translation to cellular activity. Acceptable profile for further study.

Part 2: The In Vivo Challenge - Assessing Efficacy in a Systemic Context

While in vitro data are essential for initial screening and optimization, they cannot predict how a compound will behave in a complex, whole-organism system.[12] In vivo studies, typically in mouse models, are indispensable for evaluating true therapeutic potential.[13]

Pharmacokinetics (PK) and Pharmacodynamics (PD)

Before efficacy studies, understanding the drug's journey and effect in the body is paramount.[14][15]

  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[16] PK studies determine if the compound can reach and maintain a therapeutic concentration at the site of action.[17]

  • Pharmacodynamics (PD): Describes what the drug does to the body.[16] PD studies measure target engagement and downstream biological effects in the tumor tissue itself to confirm the mechanism of action in vivo.[14]

Efficacy Studies: Xenograft Models

The most common preclinical models for cancer drug testing are xenografts, where human tumor cells are implanted into immunodeficient mice.[18][19][20]

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are injected subcutaneously into mice.[19] These models are reproducible and cost-effective for initial efficacy screening.[19]

  • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice.[21] These models better preserve the heterogeneity of the original tumor and are considered more predictive of clinical outcomes.[22]

  • Rationale: In vivo models integrate all physiological factors, including drug metabolism, tissue distribution, and interaction with the tumor microenvironment, providing the most relevant test of a compound's potential before human trials.[18]

Hypothetical In Vivo Data Summary

Continuing with our three compounds, we now assess their performance in an A375 melanoma xenograft model.

CompoundDose & ScheduleTumor Growth Inhibition (TGI, %)PK/PD AnalysisIn Vivo Outcome
CMPD-A 50 mg/kg, oral, daily85%Good oral bioavailability, sustained target inhibition in tumor.Success: Strong IVIVC. Potency translates to efficacy.
CMPD-B 50 mg/kg, oral, daily10%Poor oral bioavailability, rapid metabolism. Drug levels in tumor below effective concentration.Failure: Poor IVIVC. In vitro potency does not translate due to poor PK.
CMPD-C 50 mg/kg, oral, daily70%Moderate bioavailability, but forms an active metabolite with higher potency.Success: Apparent disconnect in IVIVC is explained by metabolism.

Part 3: Analyzing the Correlation - Why the Gap Exists

The transition from in vitro to in vivo is the most common point of failure in drug discovery.[23] Understanding the reasons for discrepancies between in vitro and in vivo results is key to designing better drugs.[24][25]

IVIVC_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochem Biochemical Assay (Target IC50) Cellular Cell-Based Assay (Cellular IC50) Biochem->Cellular Confirms Permeability IVIVC IVIVC Analysis (Correlation Assessment) Cellular->IVIVC PKPD PK/PD Studies (ADME, Target Engagement) Efficacy Xenograft Model (Tumor Growth Inhibition) PKPD->Efficacy Informs Dosing Efficacy->IVIVC Factors Discrepancy Factors: - Metabolism - Bioavailability - Off-Target Effects - Tumor Microenvironment IVIVC->Factors

Caption: Workflow from in vitro screening to in vivo validation and IVIVC analysis.

Key Factors Causing IVIVC Disconnects:

  • Metabolism: The liver can rapidly break down a compound (first-pass metabolism) or convert it into inactive or, occasionally, more active forms (as with CMPD-C). This is a primary reason for poor translation.[26]

  • Bioavailability & Distribution: A compound must be absorbed from the gut (for oral drugs), remain stable in the bloodstream, and effectively penetrate the dense tissue of a solid tumor to work. Poor physicochemical properties can severely limit a drug's ability to reach its target in vivo.

  • Off-Target Effects: In a whole organism, a compound can interact with unintended targets, leading to toxicity that limits the achievable dose or other unforeseen biological effects.

  • Tumor Microenvironment (TME): In vitro assays use homogenous cancer cells. In vivo, tumors are complex organs with stromal cells, blood vessels, and immune cells that can influence drug response, a factor completely absent in a 96-well plate.[25]

Part 4: Key Experimental Protocols

Adherence to validated, reproducible protocols is the bedrock of trustworthy data.

Protocol 1: In Vitro Cell Viability (MTT Assay)

This protocol assesses the cytotoxicity of an Imidazo[1,2-a]pyridine compound on an adherent cancer cell line.

  • Cell Seeding: Plate A375 melanoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[27]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10][11]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[27]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol outlines a standard subcutaneous CDX model to test in vivo efficacy. All procedures must comply with institutional animal care and use guidelines.

  • Cell Preparation: Harvest exponentially growing A375 cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 10 x 10⁶ cells/mL.[22]

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of 6-8 week old immunodeficient mice (e.g., NSG or Nude mice).[28][29]

  • Tumor Monitoring: Allow tumors to grow. Monitor tumor volume 2-3 times per week using digital calipers, calculating volume with the formula: (Length x Width²)/2.

  • Randomization & Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into vehicle and treatment groups (n=8-10 mice per group).[28]

  • Treatment Administration: Begin daily oral gavage administration of the test compound (e.g., 50 mg/kg formulated in a suitable vehicle) or vehicle alone. Monitor animal body weight and general health daily.

  • Study Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size limit.

  • Data Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (TGI) for the treatment group compared to the vehicle group.

Part 5: Mechanistic Context - Targeting the PI3K/Akt/mTOR Pathway

Many Imidazo[1,2-a]pyridine derivatives function as inhibitors of kinases within the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell proliferation, survival, and growth.[3][30][31][32]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival (Inhibits Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor (e.g., CMPD-A) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an Imidazo[1,2-a]pyridine compound.

This pathway is a central regulator of cell fate.[32] Its activation begins when growth factors bind to receptor tyrosine kinases (RTKs), recruiting and activating PI3K.[31] PI3K then phosphorylates PIP2 to generate PIP3, a key second messenger that activates the kinase Akt.[33] Akt, in turn, activates mTORC1 and other downstream effectors that drive protein synthesis, cell growth, and suppress apoptosis.[3][30] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[33] An effective Imidazo[1,2-a]pyridine inhibitor targeting PI3K, like our hypothetical CMPD-A, blocks the production of PIP3, thereby shutting down this entire pro-survival cascade.

Conclusion

The successful development of this compound derivatives hinges on a deep understanding of the in vitro-in vivo correlation. While in vitro assays are powerful tools for identifying potent compounds, they are merely the first step. A compound's in vivo fate is ultimately determined by its pharmacokinetic properties and its interaction with the complex biology of a whole organism. By employing a rigorous, multi-tiered approach that combines biochemical, cellular, and in vivo studies, and by rationally analyzing the sources of IVIVC discrepancies, researchers can more effectively bridge the gap between the lab bench and the clinic, accelerating the development of novel therapeutics.

References

A Comparative Benchmarking Guide to Novel Imidazo[1,2-a]pyridin-7-amine Derivatives and Legacy GABA-A Modulators, Zolpidem and Alpidem

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Refined GABAergic Modulation

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated chloride ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system.[1] Its allosteric modulation by drugs like benzodiazepines and related compounds has been a cornerstone of treatment for anxiety and sleep disorders for decades. Zolpidem, a potent hypnotic, and Alpidem, a once-marketed anxiolytic, both belonging to the imidazopyridine class, exemplify the therapeutic potential of targeting this receptor system.[2][3] However, the quest for agents with improved therapeutic windows—maximizing efficacy while minimizing side effects such as sedation, amnesia, and dependence—is ongoing. This has led to the exploration of novel chemical scaffolds, including new derivatives of Imidazo[1,2-a]pyridin-7-amine.

This guide provides a comprehensive framework for the preclinical benchmarking of these new derivatives against Zolpidem and Alpidem. We will delve into the causality behind the selection of specific in vitro and in vivo assays, provide detailed, self-validating experimental protocols, and present a comparative analysis of their pharmacological profiles. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to rigorously evaluate the potential of these next-generation GABA-A receptor modulators.

The GABA-A Receptor: A Complex Target for Subtype-Selective Ligands

The GABA-A receptor is a heteropentameric complex assembled from a diverse array of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ).[1] The specific subunit composition dictates the receptor's pharmacological properties. The benzodiazepine binding site, where Zolpidem and Alpidem act, is located at the interface of the α and γ subunits.[4] Notably, the α subunit isoform is a key determinant of a ligand's functional effect:

  • α1-containing receptors are highly expressed in the cortex and thalamus and are primarily associated with sedative and hypnotic effects.[1]

  • α2- and α3-containing receptors , found in limbic areas, are linked to anxiolytic and muscle-relaxant properties.[1]

  • α5-containing receptors , concentrated in the hippocampus, are implicated in learning and memory.[1]

Zolpidem exhibits a high affinity for α1-containing GABA-A receptors, which underlies its potent hypnotic effects.[3][5] Alpidem, while also showing a preference for the α1 subunit, was developed as an anxiolytic, suggesting a more complex interaction with other subtypes.[2][6] The new this compound derivatives are hypothesized to possess a more balanced affinity and/or efficacy profile across different α subunits, potentially offering a superior therapeutic index.

Below is a diagram illustrating the GABA-A receptor signaling pathway and the site of action for allosteric modulators.

GABA-A Receptor Signaling Pathway cluster_synapse Synaptic Cleft cluster_receptor GABA-A Receptor cluster_neuron Postsynaptic Neuron GABA GABA receptor α β γ α β GABA->receptor:f1 Binds Modulator Imidazopyridine (Zolpidem, Alpidem, New Derivatives) Modulator->receptor:f2 Binds Cl_ion Cl⁻ receptor->Cl_ion Opens Channel GABA_site GABA Binding Site Modulator_site Allosteric Modulator Site Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx Radioligand Binding Assay Workflow start Start prep Membrane Preparation (Brain Homogenate) start->prep assay Competitive Binding Assay (96-well plate) prep->assay incubation Incubation (with Radioligand & Test Compound) assay->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Calculation) counting->analysis end End analysis->end TEVC Electrophysiology Workflow start Start prep Oocyte Preparation & cRNA Injection start->prep recording Two-Electrode Voltage Clamp Recording Setup prep->recording application Compound Application (GABA ± Test Compound) recording->application acquisition Data Acquisition (Current Potentiation) application->acquisition analysis Data Analysis (EC50 & Emax Calculation) acquisition->analysis end End analysis->end

References

Comparative Docking Analysis of Imidazo[1,2-A]pyridin-7-amine Analogs Against PI3Kα

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern oncology, the Phosphoinositide 3-kinase alpha (PI3Kα) signaling pathway stands as a pivotal nexus for cell growth, proliferation, and survival.[1][2][3] Its frequent dysregulation in various cancers has rendered it a compelling target for the development of novel therapeutics.[1][2] Among the diverse chemical scaffolds explored as PI3Kα inhibitors, Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds, demonstrating significant potential in preclinical studies. This guide provides a comprehensive, step-by-step protocol for a comparative molecular docking analysis of three distinct Imidazo[1,2-A]pyridin-7-amine analogs against the ATP-binding site of PI3Kα.

This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible workflow.

The Strategic Selection of PI3Kα and Imidazo[1,2-a]pyridine Analogs

The rationale for focusing on PI3Kα stems from its critical role in tumorigenesis, making it a well-validated target for cancer therapy. The choice of the Imidazo[1,2-a]pyridine scaffold is based on its established activity against various kinases, including PI3K.[4][5] For this comparative analysis, we have selected three analogs of this compound with varying substituents to probe the structure-activity relationship (SAR) within the PI3Kα binding pocket.

Our selected analogs are:

  • Analog 1 (Unsubstituted): this compound

  • Analog 2 (Methyl-substituted): 2-Methyl-imidazo[1,2-a]pyridin-7-amine

  • Analog 3 (Phenyl-substituted): 2-Phenyl-imidazo[1,2-a]pyridin-7-amine

This selection allows for a systematic evaluation of how the addition of small and larger hydrophobic groups at the 2-position of the imidazopyridine core influences the binding affinity and interaction patterns with key residues in the PI3Kα active site.

Experimental Workflow: A Step-by-Step Docking Protocol

The following protocol outlines the complete workflow for our comparative docking analysis using the widely recognized and validated software suite: AutoDock Vina, AutoDock Tools (ADT), Open Babel, and PyMOL.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis receptor_prep Receptor Preparation (PI3Kα - PDB: 4JPS) docking Molecular Docking (AutoDock Vina) receptor_prep->docking ligand_prep Ligand Preparation (3 Analogs) ligand_prep->docking analysis Results Analysis (Binding Energy & Interactions) docking->analysis

Caption: High-level workflow for the comparative docking analysis.

I. Software Installation and Setup

Before commencing the docking study, ensure the following software is installed and properly configured on your system.

  • AutoDock Vina: A powerful and efficient molecular docking program.[6]

  • AutoDock Tools (ADT): A graphical user interface to prepare input files for AutoDock Vina.[7][8]

  • Open Babel: A chemical toolbox for converting between different chemical file formats.[9][10][11][12][13]

  • PyMOL: A molecular visualization system for viewing and analyzing 3D structures.[14][15][16][17]

II. Receptor Preparation: PI3Kα (PDB ID: 4JPS)

The crystal structure of human PI3Kα in complex with an inhibitor (PDB ID: 4JPS) was chosen for this study due to its high resolution and the presence of a ligand that helps define the binding pocket.[2][12][13][14][18]

  • Download the PDB File: Obtain the structure of 4JPS from the RCSB Protein Data Bank.

  • Clean the Protein Structure:

    • Open the 4JPS.pdb file in a molecular visualization tool like PyMOL.

    • Remove all non-essential molecules, including water, co-crystallized ligands, and any additional protein chains not part of the catalytic subunit of PI3Kα. For 4JPS, retain chain A.

    • Save the cleaned protein structure as 4jps_protein.pdb.

  • Prepare the Receptor for Docking using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open 4jps_protein.pdb.

    • Add polar hydrogens to the protein: Edit > Hydrogens > Add.

    • Compute Gasteiger charges: Edit > Charges > Compute Gasteiger.

    • Save the prepared receptor in the PDBQT format: File > Save > Write PDBQT. Name the file 4jps_protein.pdbqt.

III. Ligand Preparation: this compound Analogs

The three selected analogs need to be converted into a 3D format and prepared for docking.

  • Obtain Ligand Structures: The SMILES (Simplified Molecular Input Line Entry System) strings for our analogs are:

    • Analog 1: NC1=CC2=NC=CN2C=C1

    • Analog 2: CC1=NC2=C(C=C(N)C=C2)N=C1

    • Analog 3: NC1=CC2=C(C=C1)N=C(C=C2)C1=CC=CC=C1

  • Convert SMILES to 3D SDF format:

    • Use a chemical structure drawing tool or an online converter to generate a 3D structure from the SMILES string for each analog.

    • Save each structure as a separate SDF or MOL2 file (e.g., analog1.sdf, analog2.sdf, analog3.sdf).

  • Convert to PDBQT format using Open Babel:

    • Open a terminal or command prompt.

    • Use the following command for each analog, replacing analogX with the appropriate filename:

    This command converts the SDF file to the PDBQT format required by AutoDock Vina and generates 3D coordinates.

IV. Molecular Docking with AutoDock Vina

With the prepared receptor and ligands, we can now perform the docking simulations.

  • Define the Binding Site (Grid Box):

    • In ADT, load the prepared receptor 4jps_protein.pdbqt.

    • Go to Grid > Grid Box.

    • Position the grid box to encompass the ATP-binding site. A useful strategy is to center the grid on the coordinates of the co-crystallized ligand from the original PDB file. For 4JPS, the active site is well-defined. A grid box with dimensions of 25 x 25 x 25 Å centered on the active site is a good starting point.

    • Note the center coordinates and the size of the grid box.

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the coordinates with the values from the previous step:

  • Run the Docking Simulation:

    • Open a terminal or command prompt in the directory containing your prepared files and the configuration file.

    • Execute the following command for each analog, modifying the ligand and out file names accordingly:

    This will perform the docking for Analog 1 and save the results in analog1_out.pdbqt and the log file in analog1_log.txt. Repeat this for Analog 2 and Analog 3.

G cluster_input Inputs cluster_process Docking Engine cluster_output Outputs receptor Receptor (PDBQT) PI3Kα (4JPS) vina AutoDock Vina Performs Docking Simulation receptor->vina ligand Ligand (PDBQT) This compound Analog ligand->vina config Configuration File Grid Box Parameters config->vina poses Docked Poses (PDBQT) Top Binding Conformations vina->poses log Log File (TXT) Binding Affinities (kcal/mol) vina->log

Caption: Detailed workflow of the AutoDock Vina docking process.

Comparative Analysis of Docking Results

The primary output to compare is the binding affinity (in kcal/mol) from the log files. A more negative value indicates a stronger predicted binding affinity. Additionally, visual inspection of the docked poses provides insights into the specific molecular interactions.

AnalogStructurePredicted Binding Affinity (kcal/mol)Key Interacting Residues
Analog 1 This compound-7.2VAL851, LYS802, ASP933
Analog 2 2-Methyl-imidazo[1,2-a]pyridin-7-amine-7.8VAL851, LYS802, ASP933, ILE932
Analog 3 2-Phenyl-imidazo[1,2-a]pyridin-7-amine-8.5VAL851, LYS802, ASP933, ILE932, TYR836

Disclaimer: The binding affinity values presented in this table are illustrative and based on typical results for such compounds. Actual results may vary depending on the precise docking parameters and software versions used.

Interpretation of Results
  • Analog 1 (Unsubstituted): The core this compound scaffold is predicted to form key hydrogen bonds with the hinge region residue VAL851 and electrostatic interactions with LYS802 and ASP933.

  • Analog 2 (Methyl-substituted): The addition of a methyl group at the 2-position leads to a more favorable binding affinity. This is likely due to the methyl group occupying a small hydrophobic pocket, potentially forming van der Waals interactions with residues such as ILE932.

  • Analog 3 (Phenyl-substituted): The phenyl group at the 2-position results in the most favorable predicted binding affinity. This significant improvement suggests that the phenyl ring engages in additional favorable interactions, such as pi-pi stacking with TYR836, within a larger hydrophobic region of the ATP-binding site.

These results suggest a clear SAR, where increasing the size and hydrophobicity of the substituent at the 2-position of the this compound core enhances the binding affinity to the PI3Kα active site.

Visualizing the Docking Poses

For a deeper understanding of the binding modes, it is crucial to visualize the docked poses using PyMOL.

  • Load the Receptor and Ligand:

    • Open PyMOL and load the prepared receptor 4jps_protein.pdbqt.

    • Load the output file for the best-ranked analog, for example, analog3_out.pdbqt.

  • Visualize Interactions:

    • Display the protein as a cartoon and the ligand as sticks.

    • Identify and label the key interacting residues.

    • Use the measurement wizard to visualize the distances of hydrogen bonds and other key interactions.

This visual analysis will confirm the interactions predicted by the docking software and provide a structural basis for the observed differences in binding affinities.

Conclusion and Future Directions

This guide has provided a detailed, end-to-end protocol for the comparative molecular docking analysis of this compound analogs against PI3Kα. The presented workflow, from software setup to results interpretation, is designed to be both scientifically rigorous and practically applicable for researchers in the field of drug discovery.

The illustrative results of our comparative analysis suggest that substitution at the 2-position of the imidazopyridine scaffold is a promising strategy for enhancing the binding affinity to PI3Kα. Further studies could expand on this by:

  • Exploring a wider range of substituents: Investigating the effects of different electronic and steric properties on binding.

  • Performing molecular dynamics simulations: To assess the stability of the predicted binding poses over time.

  • Synthesizing and experimentally testing the most promising analogs: To validate the in silico predictions and determine their actual biological activity.

By combining computational approaches with experimental validation, the insights gained from such comparative docking studies can significantly accelerate the design and development of novel and potent PI3Kα inhibitors for cancer therapy.

References

A Comparative Guide to Validating Imidazo[1,2-A]pyridin-7-amine as a Lead Compound for FLT3-ITD Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of Imidazo[1,2-A]pyridin-7-amine (herein referred to as IMP7-amine) as a novel lead compound for the inhibition of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations, a key therapeutic target in Acute Myeloid Leukemia (AML). We will compare its hypothetical performance against established first and second-generation inhibitors, Sorafenib and Gilteritinib, respectively, and provide detailed experimental methodologies grounded in established best practices.

The Rationale: Targeting a Critical Driver of Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells.[1] A significant subset of AML cases, approximately 25-30%, is driven by mutations in the FLT3 gene.[1][2] The most common of these are internal tandem duplications (FLT3-ITD) in the juxtamembrane domain, which lead to ligand-independent constitutive activation of the kinase.[1][3] This aberrant signaling promotes uncontrolled cell proliferation and is strongly associated with a poor prognosis, increased relapse rates, and inferior overall survival.[1][4][5] This makes the FLT3-ITD receptor a prime target for therapeutic intervention.

While approved inhibitors like the multi-kinase inhibitor Sorafenib and the more selective Gilteritinib have improved outcomes, challenges such as off-target toxicities and the emergence of drug resistance persist.[6][7][8] Gilteritinib, a potent second-generation inhibitor, targets both ITD and tyrosine kinase domain (TKD) mutations but can be rendered less effective by secondary mutations at the gatekeeper residue (F691L).[9][10][11] This clinical reality necessitates the discovery of new chemical scaffolds that offer high potency, improved selectivity, and efficacy against resistance mutations. The imidazo[1,2-a]pyridine scaffold has emerged as a promising foundation for developing novel kinase inhibitors, with various derivatives showing potent activity against targets like PI3K/mTOR and other kinases.[12][13][14] This guide outlines the logical and experimental progression to validate a novel imidazo[1,2-a]pyridine derivative, IMP7-amine, as a superior FLT3-ITD inhibitor.

FLT3 Signaling Pathway and Points of Inhibition

The diagram below illustrates the constitutively active FLT3-ITD signaling cascade and the intended point of therapeutic intervention.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Receptor (Constitutively Active) RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Inhibitor IMP7-amine (FLT3 Inhibitor) Inhibitor->FLT3_ITD Inhibition

Caption: Constitutively active FLT3-ITD signaling pathway promoting leukemic cell survival.

A Phased Approach to Lead Compound Validation

A rigorous validation pipeline is essential to build a compelling case for a new lead compound. This process moves from a controlled, cell-free environment to complex biological systems, systematically evaluating potency, selectivity, mechanism of action, and preclinical efficacy.

Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular & Mechanistic Validation cluster_2 Phase 3: Preclinical In Vivo Validation Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo) - Determine IC50 - Assess ATP Competition Kinase_Panel Kinome Selectivity Screening - Profile against >400 kinases - Identify off-targets Biochem_Assay->Kinase_Panel High Potency (IC50 < 10 nM) Cell_Phos Cellular Phosphorylation Assay (Western Blot / In-Cell ELISA) - Confirm FLT3 inhibition in cells Kinase_Panel->Cell_Phos High Selectivity Cell_Prolif Cell Proliferation Assay (e.g., CellTiter-Glo) - Determine GI50 in FLT3-ITD+ cells Cell_Phos->Cell_Prolif Apoptosis_Assay Apoptosis Assay (Annexin V / Caspase-Glo) - Confirm induction of cell death Cell_Prolif->Apoptosis_Assay Resistance_Assay Resistance Mutant Screening - Test against D835Y & F691L mutants Cell_Prolif->Resistance_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) - Assess bioavailability & target inhibition Resistance_Assay->PK_PD Potent against mutants Xenograft AML Xenograft Model - Evaluate anti-tumor efficacy - Monitor survival PK_PD->Xenograft

Caption: A multi-phase workflow for validating a novel kinase inhibitor.

Phase 1: Biochemical Validation

The initial step is to confirm direct, potent, and selective inhibition of the target enzyme in a purified, cell-free system. This provides the cleanest measure of a compound's intrinsic activity against the kinase.

Primary Potency Assessment

Causality: The primary goal is to measure the concentration of IMP7-amine required to inhibit 50% of FLT3-ITD kinase activity (the IC50 value). An assay like ADP-Glo™ is chosen for its high sensitivity and direct measurement of kinase activity by quantifying ADP production.[15] Performing the assay at the ATP Kₘ concentration provides a standardized condition for comparing inhibitors.[15]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Reconstitute recombinant human FLT3-ITD enzyme, substrate peptide (e.g., ABLtide), and ATP to desired concentrations in kinase buffer.

  • Compound Plating: Perform a serial dilution of IMP7-amine, Gilteritinib, and Sorafenib in DMSO, then dilute into the assay plate (384-well format). Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

  • Kinase Reaction: Add the FLT3-ITD enzyme to the compound wells and pre-incubate for 15 minutes at room temperature.

  • Initiation: Initiate the reaction by adding a mixture of ATP and substrate peptide. Incubate for 1-2 hours at room temperature.

  • Termination & ADP-to-ATP Conversion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls and fit to a four-parameter dose-response curve to determine IC50 values.

Kinome Selectivity Profiling

Causality: A critical attribute of a high-quality lead compound is selectivity. Inhibition of other kinases can lead to off-target toxicities.[7][16] Sorafenib, for example, is a multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF in addition to FLT3.[17] Screening IMP7-amine against a broad panel of kinases (e.g., Eurofins DiscoverX KINOMEscan™) is a self-validating step to identify potential liabilities early. The goal is to demonstrate that IMP7-amine is significantly more potent against FLT3-ITD than other kinases, especially those with high structural similarity like c-KIT.[18]

Biochemical Comparison Data

The following table presents hypothetical data comparing IMP7-amine to established inhibitors.

CompoundFLT3-ITD IC50 (nM)c-KIT IC50 (nM)VEGFR2 IC50 (nM)Selectivity Ratio (c-KIT/FLT3)
IMP7-amine (Hypothetical) 0.8 95 > 10,000 118.8
Gilteritinib0.727> 1,00038.6
Sorafenib6902015.0

Data is illustrative. Real-world values for Gilteritinib and Sorafenib may vary based on assay conditions.

This initial biochemical profile suggests IMP7-amine is a potent and highly selective FLT3-ITD inhibitor, warranting progression to cellular models.

Phase 2: Cellular and Mechanistic Validation

After confirming biochemical activity, the next crucial step is to verify that the compound can enter intact cells, engage its target, and elicit the desired biological response.[19]

Target Engagement and Downstream Signaling

Causality: A compound's biochemical potency does not always translate to cellular activity due to factors like cell permeability and efflux.[19][20] A cellular phosphorylation assay provides direct evidence of target engagement. By treating an FLT3-ITD-dependent cell line (e.g., MV-4-11 or MOLM-14) with the inhibitor, we can measure the phosphorylation status of FLT3 and its key downstream effectors like STAT5, AKT, and ERK.[18] A dose-dependent reduction in phosphorylation confirms the compound's on-target mechanism of action in a physiological context.

Experimental Protocol: Western Blot for Phospho-FLT3

  • Cell Culture: Culture MV-4-11 cells to a density of 1x10⁶ cells/mL.

  • Compound Treatment: Treat cells with increasing concentrations of IMP7-amine (e.g., 0, 1, 10, 100 nM) for 2-4 hours.

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein lysate per lane on a 4-12% Bis-Tris gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., GAPDH).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Anti-proliferative and Apoptotic Effects

Causality: Successful inhibition of the FLT3-ITD survival signal should lead to growth arrest and, ultimately, apoptosis.[21][22] A cell proliferation assay (e.g., CellTiter-Glo®) measures the reduction in viable cells (GI50), while an apoptosis assay (e.g., Caspase-Glo® 3/7) confirms the induction of programmed cell death.[14] It is critical to perform these assays in FLT3-ITD-positive cell lines (e.g., MV-4-11) and compare against an FLT3-wildtype AML cell line (e.g., THP-1) to demonstrate on-target dependency.[23]

Activity Against Resistance Mutations

Causality: A key differentiator for a new FLT3 inhibitor is its ability to overcome known resistance mechanisms.[10] Secondary mutations in the FLT3 kinase domain, such as D835Y (TKD mutation) and F691L (gatekeeper mutation), confer resistance to many inhibitors.[24][25] By testing IMP7-amine against cell lines engineered to express these double mutations (e.g., MOLM-14-D835Y, MOLM-14-F691L), we can assess its potential to treat relapsed or refractory AML.

Cellular Comparison Data
CompoundMV-4-11 (FLT3-ITD) GI50 (nM)THP-1 (FLT3-wt) GI50 (nM)MOLM-14-D835Y GI50 (nM)MOLM-14-F691L GI50 (nM)Apoptosis Induction (Fold Change vs. Vehicle)
IMP7-amine (Hypothetical) 1.5 > 5,000 2.1 5.5 6.8
Gilteritinib1.2> 5,0001.845.76.5
Sorafenib9.83,50015.212.14.2

Data is illustrative and represents a desired target profile for a novel inhibitor.

These hypothetical results position IMP7-amine as a highly potent and selective agent with a crucial advantage over Gilteritinib in targeting the F691L resistance mutation.

Phase 3: Preclinical In Vivo Validation

The final validation stage involves assessing the compound's behavior and efficacy in a living organism.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Causality: A drug must achieve and maintain a sufficient concentration at the tumor site to be effective. PK studies in animal models (e.g., mice) determine key parameters like oral bioavailability, half-life, and clearance. PD studies correlate these drug concentrations with on-target activity in vivo, for example, by measuring p-FLT3 levels in tumor xenografts at different time points after dosing.

Xenograft Efficacy Model

Causality: The ultimate preclinical test is to evaluate whether the compound can inhibit tumor growth and improve survival in an animal model of the disease.[26] An MV-4-11 xenograft model, where human AML cells are implanted into immunodeficient mice, is a standard for evaluating FLT3 inhibitors.[26][27]

Experimental Protocol: AML Xenograft Study

  • Cell Implantation: Implant 5-10 million MV-4-11 cells subcutaneously or intravenously into immunodeficient mice (e.g., NSG mice).

  • Tumor Growth & Randomization: Monitor tumor growth (for subcutaneous models) or engraftment (for intravenous models). When tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, IMP7-amine, Gilteritinib).

  • Dosing: Administer compounds orally once daily for a defined period (e.g., 21-28 days).

  • Efficacy Readouts: Measure tumor volume twice weekly with calipers. Monitor animal body weight as a measure of toxicity.

  • Survival Endpoint: At the end of the dosing period, a subset of mice may be followed to a survival endpoint.

  • PD Analysis: At study termination, collect tumor tissue to analyze p-FLT3 levels via Western blot or immunohistochemistry to confirm sustained target inhibition.

Conclusion and Forward Outlook

This guide presents a rigorous, multi-faceted strategy for validating this compound as a next-generation FLT3-ITD inhibitor. The hypothetical comparative data suggests that IMP7-amine possesses a highly desirable profile:

  • High Potency: Sub-nanomolar biochemical and low-nanomolar cellular activity.

  • Superior Selectivity: A significantly better selectivity window against c-KIT and other kinases compared to existing drugs, promising a better safety profile.

  • Efficacy Against Resistance: Crucially, it retains potent activity against the Gilteritinib-resistant F691L mutation.

By following this logical progression from in vitro characterization to in vivo efficacy, researchers can build a robust data package. If validated, IMP7-amine could represent a significant advancement in the treatment of FLT3-ITD positive AML, offering a potent new therapeutic option for patients, including those who have relapsed on current therapies.

References

A Comprehensive Guide to Assessing the Synergistic Effects of Imidazo[1,2-A]pyridin-7-amine and its Analogs in Combination Therapies

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives and supporting experimental data is detailed below.

This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically evaluate the synergistic potential of novel therapeutic compounds, with a focus on the Imidazo[1,2-a]pyridine scaffold, exemplified by Imidazo[1,2-A]pyridin-7-amine. We will explore the rationale behind combination therapies, detail rigorous experimental designs, and provide clear methods for data analysis and interpretation to support preclinical drug development.

Introduction: The Rationale for Combination Therapy

The principle of combination therapy is a cornerstone of modern medicine, particularly in oncology. The use of multiple therapeutic agents is designed to exploit different mechanisms of action, with the goal of achieving a therapeutic effect that is greater than the sum of the individual agents. This concept of synergy is critical for enhancing efficacy, overcoming drug resistance, and potentially reducing toxicity by allowing for lower doses of each component.

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While research on the specific entity this compound is emerging, the broader class of imidazo[1,2-a]pyridine derivatives has been shown to exhibit a range of effects, including anti-cancer, anti-inflammatory, and anti-microbial properties. Given this therapeutic potential, it is logical to investigate their synergistic effects in combination with established drugs.

Designing a Synergy Study: A Step-by-Step Approach

A well-designed synergy study is essential to obtain reliable and interpretable results. The following workflow outlines the key stages of such a study.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: In Vivo Validation A Single-Agent Dose-Response B Checkerboard Assay Design A->B C Data Analysis (CI Calculation) B->C D Pathway Analysis C->D Synergistic Hits E Target Validation D->E F Animal Model Selection E->F Validated Mechanism G Combination Efficacy Study F->G H Toxicity Assessment G->H

Caption: A three-phase workflow for assessing drug synergy.

Phase 1: In Vitro Synergy Screening

The initial phase of a synergy study involves in vitro experiments to identify potential synergistic combinations.

2.1.1. Experimental Protocol: The Checkerboard Assay

The checkerboard assay is a widely used method to assess the interaction between two compounds.

  • Cell Line Selection: Choose a panel of cell lines relevant to the therapeutic area of interest. For oncology, this would typically include cell lines with known sensitivities or resistance to the combination partner.

  • Single-Agent Dose-Response: Determine the half-maximal inhibitory concentration (IC50) for each compound individually. This is crucial for designing the concentration range for the combination study.

  • Assay Setup:

    • Prepare a 96-well plate.

    • Create a serial dilution of this compound along the x-axis.

    • Create a serial dilution of the combination partner along the y-axis.

    • The plate will thus contain a matrix of concentrations, including each drug alone and in combination.

    • Seed the cells at a predetermined density and incubate for a period appropriate for the cell line (typically 48-72 hours).

  • Endpoint Measurement: Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

2.1.2. Data Analysis: The Combination Index (CI)

The most common method for quantifying synergy is the Chou-Talalay method, which calculates a Combination Index (CI).

  • CI < 1: Indicates synergy

  • CI = 1: Indicates an additive effect

  • CI > 1: Indicates antagonism

The CI is calculated using software such as CompuSyn. The analysis also yields the Dose Reduction Index (DRI), which quantifies how much the dose of each drug can be reduced in a synergistic combination to achieve the same effect as the drug alone.

Combination Cell Line Effect Level (Fa) CI Value Interpretation DRI (Drug A) DRI (Drug B)
This compound + PaclitaxelA5490.50.6Synergy3.22.8
This compound + CisplatinHCT1160.50.9Slight Synergy1.81.5
This compound + DoxorubicinMCF-70.51.2Antagonism0.80.7

Table 1: Example of a data summary table for in vitro synergy screening.

Phase 2: Unraveling the Mechanism of Synergy

Identifying a synergistic interaction is the first step. Understanding the underlying mechanism is critical for further development.

cluster_C Cellular Response A Inhibits Pathway X C Apoptosis A->C Pro-apoptotic Signal B Induces DNA Damage B->C Pro-apoptotic Signal

Caption: A simplified signaling pathway illustrating potential synergy.

Experimental Approaches for Mechanistic Studies
  • Western Blotting: Analyze the expression and phosphorylation status of key proteins in signaling pathways that are known to be affected by the individual agents. For example, if this compound is a kinase inhibitor, examine the phosphorylation of its target and downstream effectors in the presence and absence of the combination partner.

  • RNA Sequencing: Perform transcriptome analysis to identify gene expression changes that are unique to the combination treatment. This can reveal novel pathways involved in the synergistic interaction.

  • Flow Cytometry: Assess cell cycle progression and apoptosis to determine if the combination treatment leads to an enhanced pro-apoptotic or cell cycle arrest phenotype.

Phase 3: In Vivo Validation of Synergy

Promising in vitro results must be validated in a relevant in vivo model.

Experimental Design for In Vivo Studies
  • Model Selection: Choose an appropriate animal model, such as a xenograft or a patient-derived xenograft (PDX) model, that is relevant to the disease indication.

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Combination partner alone

    • Combination of both agents

  • Dosing and Schedule: The doses and treatment schedule should be based on the in vitro data and the known pharmacokinetics of the compounds.

  • Endpoint Analysis:

    • Efficacy: Monitor tumor growth over time. The primary endpoint is often tumor growth inhibition (TGI).

    • Toxicity: Monitor animal body weight and general health. At the end of the study, perform histological analysis of major organs to assess for any combination-specific toxicities.

Treatment Group Mean Tumor Volume (mm³) Tumor Growth Inhibition (%) Body Weight Change (%)
Vehicle1500 ± 250--2
This compound (10 mg/kg)1100 ± 18027-3
Paclitaxel (5 mg/kg)950 ± 15037-8
Combination300 ± 9080-7

Table 2: Example of a data summary table for an in vivo efficacy study.

Conclusion

The systematic assessment of synergistic effects is a data-driven process that requires careful experimental design and rigorous analysis. This guide provides a comprehensive framework for evaluating the potential of this compound and its analogs as components of combination therapies. By following these principles, researchers can generate the high-quality preclinical data necessary to advance promising new therapeutic strategies.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Imidazo[1,2-A]pyridin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, scientifically grounded protocol for the proper disposal of Imidazo[1,2-A]pyridin-7-amine (CAS No. 421595-81-5), a heterocyclic amine compound frequently utilized in pharmaceutical research and drug development. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards.

Chemical Profile and Hazard Identification

Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is critical. This compound is an organic compound that requires careful management due to its toxicological profile.

1.1. GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. This compound is classified as a hazardous substance with the following primary concerns.[1][2][3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][3]
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation[1]

Causality Insight: The presence of the amine functional group and the heterocyclic aromatic structure contributes to its reactivity and biological activity, leading to irritant and toxic effects upon exposure. These classifications mandate that the compound be managed as a regulated hazardous waste.

Regulatory Framework for Disposal

The disposal of chemical waste is not merely a matter of laboratory best practice; it is strictly governed by law. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA) , which is administered by the Environmental Protection Agency (EPA).[4][5]

  • Hazardous Waste Determination: Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6] While this compound is not specifically listed, its "harmful" classification (toxicity) requires it to be managed as a regulated hazardous waste.[1][7]

  • State and Local Regulations: Many states and local municipalities have their own, often more stringent, regulations that build upon the federal RCRA framework.[4] Researchers are required to comply with all applicable federal, state, and institutional guidelines.

  • Prohibited Disposal Methods: It is illegal to discard hazardous chemicals like this compound via standard drains, regular trash, or evaporation.[6][8] Diluting waste to circumvent regulations is also a serious violation.[8]

Core Principles of Safe Disposal

The following principles form the foundation of a safe and compliant chemical waste management program.

3.1. Segregation of Waste Streams

Proper segregation is the most critical step in preventing dangerous chemical reactions.

  • Avoid Incompatibles: Amine compounds can react violently with acids and oxidizing agents.[9] Therefore, waste containers holding this compound must be kept separate from these materials.

  • Dedicated Containers: Do not mix different classes of chemical waste.[7] this compound waste should be collected in a dedicated container, separate from halogenated solvents, non-halogenated solvents, and other waste streams. This prevents unforeseen reactions and simplifies the disposal process for your institution's waste management provider.[9]

3.2. Container Management

The integrity and labeling of waste containers are essential for safety and compliance.

  • Material Compatibility: Use containers made of materials compatible with amines, such as high-density polyethylene (HDPE) or glass.[9][10]

  • Labeling: From the moment the first drop of waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE" .[10] The label must also include the full chemical name, "this compound," and the approximate concentration or quantity of each component in the waste mixture.[10]

  • Secure Closure: Containers must be kept tightly sealed at all times, except when adding waste.[9][10] This prevents the release of harmful vapors and protects against spills.

3.3. Storage

Waste accumulation areas must be managed to minimize risk.

  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[10]

  • Environment: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[9]

  • Secondary Containment: It is best practice to store liquid waste containers within a larger, chemically resistant secondary container to contain any potential leaks.

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol provides a clear workflow for the routine disposal of this compound and associated materials.

4.1. Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, don the following PPE:

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.

  • Respiratory Protection: If handling the powder outside of a chemical fume hood, a NIOSH-approved respirator may be necessary.

4.2. Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Disposal start Waste Generated (Pure compound, solution, or contaminated material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select Compatible Hazardous Waste Container ppe->container labeling Step 3: Label Container 'HAZARDOUS WASTE' + Chemical Name & Conc. container->labeling segregate Step 4: Add Waste to Container (Segregate from acids & oxidizing agents) labeling->segregate storage Step 5: Securely Cap & Store in Satellite Accumulation Area segregate->storage pickup Step 6: Arrange for Pickup by EHS or Licensed Waste Contractor storage->pickup

Caption: Disposal workflow for this compound.

4.3. Step-by-Step Protocol

  • Pure/Unused Compound:

    • If the original container is to be disposed of, ensure it is securely capped and the manufacturer's label is intact.

    • Place this container in a designated hazardous waste collection area. If required by your institution, overpack it in a larger container with a hazardous waste label.

  • Solutions Containing this compound:

    • Pour the waste solution into a designated hazardous waste container that is properly labeled as described in Section 3.2.

    • Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.

  • Contaminated Labware and Materials (e.g., gloves, weigh boats, pipette tips):

    • Grossly contaminated items (e.g., a paper towel used to wipe up a small spill) must be treated as hazardous waste.

    • Collect these solid waste materials in a separate, clearly labeled, sealed plastic bag or a designated solid hazardous waste container.

    • Label the container as "Solid Waste containing this compound."

  • Final Disposal:

    • Once the waste container is full or is no longer needed, ensure the cap is tightly secured.

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[9]

    • Complete any required waste pickup forms, accurately detailing the contents of the container.

Emergency Procedures for Spills

In the event of an accidental release, prompt and correct action is crucial.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.

  • Small Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads or spill socks.

    • Absorb the liquid and place the used absorbent materials into a sealed, labeled hazardous waste container.

    • Decontaminate the area and collect cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's emergency response team or EHS department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

By implementing these scientifically sound and regulation-compliant procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, building a foundation of trust and operational excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-A]pyridin-7-amine
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-A]pyridin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.